molecular formula C26H26N6O2 B10799408 PZ-1190

PZ-1190

Cat. No.: B10799408
M. Wt: 454.5 g/mol
InChI Key: NJLMIILZNLZZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide is a high-purity chemical compound intended for research and development purposes. This product is provided "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for characterizing the specific activity, mechanism of action, and applications of this compound in their experimental systems. Please refer to the product data sheet for detailed specifications, handling, and safety information.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2/c1-26(2,3)23-13-24(30-34-23)29-25(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLMIILZNLZZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to PZ-1190: A Novel Serotonin-Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190 has emerged as a promising multi-target ligand for serotonin (B10506) and dopamine (B1211576) receptors, demonstrating potential as a novel antipsychotic agent. Preclinical evidence in rodent models suggests its efficacy in mitigating both positive and negative symptoms of schizophrenia, alongside demonstrating pro-cognitive effects. This technical guide provides a detailed overview of the available data on this compound, focusing on its pharmacological profile, experimental protocols, and the underlying signaling pathways. The information is presented to support further research and development of this compound.

Introduction

The development of atypical antipsychotics has significantly advanced the treatment of schizophrenia by targeting a broader range of neurotransmitter receptors beyond the dopamine D2 receptor. This multi-receptor approach is associated with improved efficacy against negative symptoms and cognitive deficits, as well as a more favorable side-effect profile. This compound is a novel compound that aligns with this therapeutic strategy, acting as a ligand for multiple serotonin and dopamine receptor subtypes. Its chemical structure features a pyrrolidine (B122466) moiety, a common scaffold in many centrally acting agents.[1][2][3] The initial preclinical data indicate that this compound possesses a promising pharmacological profile, warranting further investigation as a potential therapeutic agent for schizophrenia and other neuropsychiatric disorders.[4][5]

Pharmacological Profile

While comprehensive quantitative data for this compound is still emerging, preliminary studies and data on analogous compounds suggest a complex and potentially beneficial receptor interaction profile.

Receptor Binding Affinities

Quantitative data on the binding affinities (Ki values) of this compound for a comprehensive panel of serotonin and dopamine receptors are crucial for understanding its mechanism of action and predicting its clinical effects. Although specific Ki values for this compound are not yet publicly available in the reviewed literature, the compound has been identified as a multitarget ligand for these receptor families.[4] For illustrative purposes, the following table presents a hypothetical binding profile based on the characteristics of similar multi-target antipsychotic agents.

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM) - Hypothetical
Dopamine D2< 10
Dopamine D3< 20
Dopamine D4< 50
Serotonin 5-HT1A< 15
Serotonin 5-HT2A< 5
Serotonin 5-HT6< 30
Serotonin 5-HT7< 40

Note: This data is hypothetical and intended for illustrative purposes only. Actual binding affinities must be determined through experimental assays.

Functional Activity

The functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist) is a critical determinant of its overall pharmacological effect. Based on the profiles of other successful atypical antipsychotics, it is hypothesized that this compound may exhibit the following functional activities:

  • Dopamine D2 Receptor: Partial agonism or antagonism.

  • Serotonin 5-HT1A Receptor: Partial agonism.

  • Serotonin 5-HT2A Receptor: Antagonism or inverse agonism.

Experimental Protocols

The following sections detail the methodologies for key experiments that are essential for the comprehensive pharmacological characterization of this compound.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to its target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin and dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature for a defined period to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (Receptor Expressing) Harvest Cell Harvesting CellCulture->Harvest Homogenize Homogenization Harvest->Homogenize Centrifuge Centrifugation (Membrane Isolation) Homogenize->Centrifuge Incubation Incubation (Membranes + Radioligand + this compound) Centrifuge->Incubation Filtration Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
Functional Assays (cAMP Assay)

Functional assays are essential to determine the intrinsic activity of this compound at G-protein coupled receptors, such as dopamine and serotonin receptors. The measurement of cyclic adenosine (B11128) monophosphate (cAMP) is a common method for assessing the activation of Gs and Gi-coupled receptors.

Objective: To determine the effect of this compound on cAMP production mediated by specific dopamine and serotonin receptors.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound, alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Workflow for cAMP Functional Assay:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cluster_data_analysis Data Analysis CellSeeding Cell Seeding (Multi-well plate) AgonistTest This compound Alone CellSeeding->AgonistTest AntagonistTest This compound + Agonist CellSeeding->AntagonistTest Lysis Cell Lysis AgonistTest->Lysis AntagonistTest->Lysis Immunoassay cAMP Immunoassay (HTRF/ELISA) Lysis->Immunoassay DoseResponse Dose-Response Curves Immunoassay->DoseResponse EC50_IC50 EC50 / IC50 Determination DoseResponse->EC50_IC50

Workflow for cAMP Functional Assay.
In Vivo Behavioral Models of Schizophrenia

Rodent models are used to assess the potential antipsychotic efficacy of this compound.

Objective: To evaluate the effects of this compound on behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Commonly Used Models:

  • Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, which is considered a model of psychosis (positive symptoms).

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: Deficits in PPI are observed in schizophrenic patients and are thought to reflect sensorimotor gating deficits. This test measures the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.

  • Novel Object Recognition (NOR) Test: This test evaluates cognitive function, specifically recognition memory. Schizophrenia is associated with cognitive deficits, and this test can assess the potential pro-cognitive effects of a compound.

  • Social Interaction Test: Reduced social interaction in rodents can model the negative symptoms of schizophrenia, such as social withdrawal.

Signaling Pathways

This compound, as a ligand for dopamine and serotonin receptors, is expected to modulate several downstream signaling pathways.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

  • D1-like receptors are typically coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).

  • D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. They can also modulate other signaling pathways, including those involving β-arrestin and ion channels.

Simplified Dopamine Receptor Signaling Pathway:

G cluster_d1 D1-like Receptor cluster_d2 D2-like Receptor D1 D1/D5 Gs Gs/olf D1->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA CellularResponse_PKA Cellular Response PKA->CellularResponse_PKA D2 D2/D3/D4 Gi Gi/o D2->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 CellularResponse_cAMP Cellular Response cAMP_D2->CellularResponse_cAMP PZ1190 This compound PZ1190->D1 PZ1190->D2

Simplified Dopamine Receptor Signaling.
Serotonin Receptor Signaling

The serotonin receptors targeted by many atypical antipsychotics include 5-HT1A and 5-HT2A.

  • 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • 5-HT2A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).

Simplified Serotonin Receptor Signaling Pathway:

G cluster_5ht1a 5-HT1A Receptor cluster_5ht2a 5-HT2A Receptor HT1A 5-HT1A Gi_1A Gi/o HT1A->Gi_1A AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A cAMP AC_1A->cAMP_1A CellularResponse_1A Cellular Response cAMP_1A->CellularResponse_1A HT2A 5-HT2A Gq Gq/11 HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC CellularResponse_2A Cellular Response Ca_PKC->CellularResponse_2A PZ1190 This compound PZ1190->HT1A PZ1190->HT2A

Simplified Serotonin Receptor Signaling.

Synthesis

A multi-step mechanochemical synthesis of this compound has been developed, offering significant advantages over traditional batch synthesis. This solid-state approach has been shown to improve the overall yield from 32% to 56%, drastically reduce the reaction time from 42 to 4 hours, and minimize the use of toxic reagents and organic solvents.[5][6] This sustainable and efficient method is well-suited for the gram-scale production of this compound for further preclinical development.[5]

Conclusion

This compound is a promising multi-target serotonin and dopamine receptor ligand with the potential to be a novel antipsychotic agent. Its preclinical profile suggests efficacy against a broad range of schizophrenia symptoms. Further detailed pharmacological studies are required to fully elucidate its binding affinities, functional activities, and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic for schizophrenia and related disorders.

References

An In-Depth Technical Guide on PZ-1190 for Schizophrenia Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, including scientists and drug development professionals:

Following a comprehensive search of publicly available scientific literature and clinical trial databases, we must report that there is currently no specific information available regarding a compound designated "PZ-1190" for the treatment of schizophrenia. This designation may refer to an internal compound code that has not yet been disclosed in publications, a misidentification, or a very early-stage candidate with no publicly accessible data.

Therefore, we are unable to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested.

To offer relevant information within the scope of schizophrenia research, this guide will instead focus on the established and emerging mechanistic frameworks that a novel therapeutic agent like "this compound" might target. We will present this information in the requested in-depth, technical format, adhering to the specified data presentation and visualization requirements. This will serve as a foundational document for understanding the landscape into which a new schizophrenia therapeutic would enter.

Core Pathophysiological Frameworks in Schizophrenia

Schizophrenia is a complex neurodevelopmental disorder with a multifaceted pathophysiology. Current and emerging therapeutic strategies are rooted in several key hypotheses.

The Dopamine (B1211576) Hypothesis: Beyond Simple Hyperactivity

The cornerstone of schizophrenia pharmacology has been the dopamine hypothesis, which traditionally posits that positive symptoms arise from excessive subcortical dopamine, particularly in the mesolimbic pathway.[1][2] Conversely, negative and cognitive symptoms are thought to be associated with a deficit of dopamine in the mesocortical pathway.[2][3]

Antipsychotic medications historically function as antagonists or partial agonists at the dopamine D2 receptor.[1][4] The therapeutic action of these drugs is believed to involve the blockade of D2 receptors in the mesolimbic system, which can lead to a reduction in dopamine neuron activity through a process known as depolarization block.[1]

Table 1: Dopamine Receptor Subtypes and Their Relevance in Schizophrenia

Receptor SubtypePrimary G-Protein CouplingLocation and Function in SchizophreniaTherapeutic Implication
D1-like (D1, D5) Gαs (stimulatory)Primarily postsynaptic; involved in cognition and reward. Hypofunction in the prefrontal cortex may contribute to negative and cognitive symptoms.[5]Agonism at D1 receptors is a target for improving cognitive deficits.
D2-like (D2, D3, D4) Gαi/o (inhibitory)Both presynaptic (autoreceptors) and postsynaptic. Hyperactivity in the striatum is linked to positive symptoms.[5] D3 receptor density has also been a subject of investigation.[5]Antagonism or partial agonism is the primary mechanism of current antipsychotics.[1][4]

Dopamine_Pathways cluster_mesolimbic Mesolimbic Pathway (Excessive Dopamine) cluster_mesocortical Mesocortical Pathway (Dopamine Deficit) cluster_nigrostriatal Nigrostriatal Pathway cluster_tuberoinfundibular Tuberoinfundibular Pathway VTA_mesolimbic Ventral Tegmental Area (VTA) NAc Nucleus Accumbens VTA_mesolimbic->NAc Dopamine Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) NAc->Positive_Symptoms VTA_mesocortical Ventral Tegmental Area (VTA) PFC Prefrontal Cortex VTA_mesocortical->PFC Dopamine Negative_Cognitive_Symptoms Negative & Cognitive Symptoms PFC->Negative_Cognitive_Symptoms SNc Substantia Nigra pars compacta Striatum Dorsal Striatum SNc->Striatum Dopamine Motor_Control Motor Control Striatum->Motor_Control Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Dopamine Prolactin_Inhibition Prolactin Inhibition Pituitary->Prolactin_Inhibition

The Glutamate (B1630785) Hypofunction Hypothesis

Growing evidence points to a primary role of glutamatergic system dysfunction, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[4][6] This hypothesis is supported by the fact that NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis and negative symptoms in healthy individuals that closely mimic schizophrenia.[7] The dysfunction of the glutamatergic system is thought to precede and drive the downstream dysregulation of the dopamine system.[6]

Table 2: Key Receptors in the Glutamate System

ReceptorTypeRole in Schizophrenia PathophysiologyTherapeutic Approach
NMDA IonotropicHypofunction is linked to cognitive deficits and psychosis. May lead to reduced GABAergic inhibition and subsequent disinhibition of downstream pathways.[8]Positive allosteric modulators (PAMs), glycine (B1666218) site agonists.
AMPA IonotropicInvolved in synaptic plasticity. Alterations are observed in schizophrenia.AMPA receptor potentiators.
mGluR2/3 Metabotropic (Group II)Presynaptic autoreceptors that reduce glutamate release.Agonists are being investigated to dampen excessive glutamate release in certain circuits.[9]

Glutamate_Hypothesis NMDA_Receptor NMDA Receptor Hypofunction GABA_Interneuron ↓ GABAergic Interneuron Activity NMDA_Receptor->GABA_Interneuron Leads to Glutamatergic_Neuron ↑ Glutamatergic Neuron Firing (Disinhibition) GABA_Interneuron->Glutamatergic_Neuron Fails to inhibit Dopamine_Neuron ↑ Dopamine Release in Mesolimbic Pathway Glutamatergic_Neuron->Dopamine_Neuron Excites Psychosis Psychosis Dopamine_Neuron->Psychosis Contributes to

Experimental Protocols for Preclinical Evaluation

A novel compound for schizophrenia would undergo a rigorous preclinical testing funnel to establish its mechanism of action, efficacy, and safety.

In Vitro Pharmacological Profiling

The initial step involves characterizing the compound's binding affinity and functional activity at key receptors.

Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, including dopamine (D1, D2, D3, D4), serotonin (B10506) (e.g., 5-HT1A, 5-HT2A), glutamate, and others.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing the specific receptor of interest or from brain tissue (e.g., rodent striatum for D2 receptors).

    • Incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration.[10]

    • Add increasing concentrations of the test compound (competitor).

    • After reaching equilibrium, separate bound from free radioligand via rapid filtration.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

Animal Models of Schizophrenia-like Behaviors

Animal models are crucial for assessing the in vivo efficacy of a potential antipsychotic. These models typically replicate one or more symptom domains of schizophrenia.[6][11][12]

Protocol: Amphetamine-Induced Hyperlocomotion

  • Objective: To model the positive symptoms of schizophrenia (dopaminergic hyperactivity) and assess the efficacy of a test compound in reversing this behavior.[7]

  • Animal Model: Typically adult male rodents (rats or mice).

  • Methodology:

    • Habituate animals to an open-field arena equipped with infrared beams to track movement.

    • Administer the test compound or vehicle at various doses.

    • After a predetermined pretreatment time, administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).

    • Primary Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To model sensorimotor gating deficits observed in patients with schizophrenia.

  • Animal Model: Rodents.

  • Methodology:

    • Place the animal in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

    • Present a series of trials: some with a startling stimulus alone (pulse) and others where the pulse is preceded by a weak, non-startling prepulse.

    • Administer the test compound or a disruptor agent (e.g., the NMDA antagonist dizocilpine/MK-801) to induce a PPI deficit.

    • Primary Endpoint: The ability of the test compound to reverse the drug-induced deficit in PPI, calculated as the percentage reduction in startle response in prepulse+pulse trials compared to pulse-alone trials.

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Behavioral Pharmacology cluster_safety Safety & Toxicology Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Agonist/Antagonist Activity) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Positive Positive Symptom Models (e.g., Amphetamine Hyperactivity) PK->Positive Gating Sensorimotor Gating Models (e.g., Prepulse Inhibition) PK->Gating Cognitive Cognitive Models (e.g., Novel Object Recognition) PK->Cognitive Safety_Pharm Safety Pharmacology (Cardiovascular, CNS) Positive->Safety_Pharm Gating->Safety_Pharm Cognitive->Safety_Pharm Tox Toxicology Studies Safety_Pharm->Tox IND Investigational New Drug (IND) Application Tox->IND IND-Enabling

Pharmacokinetic and Pharmacodynamic Considerations

The relationship between drug concentration and its effect over time is critical for successful drug development.

  • Pharmacokinetics (PK): Describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[13][14] Key parameters include half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability.

  • Pharmacodynamics (PD): Refers to what the drug does to the body, i.e., the relationship between drug concentration at the site of action and the resulting pharmacological effect.[14][15] For antipsychotics, this often involves measuring D2 receptor occupancy using Positron Emission Tomography (PET) in clinical studies.

A successful antipsychotic candidate would ideally have a pharmacokinetic profile that allows for once-daily oral dosing and maintains plasma concentrations within a therapeutic window to maximize efficacy and minimize side effects.

Conclusion

While specific data on this compound is not available, any novel compound entering the schizophrenia therapeutic landscape will be evaluated against the backdrop of the dopamine and glutamate hypotheses. Its preclinical development will involve a standardized workflow of in vitro characterization and in vivo testing in established animal models. A thorough understanding of its pharmacological profile, coupled with a favorable pharmacokinetic and safety profile, will be essential for its potential progression into clinical trials. Researchers are encouraged to monitor scientific publications and clinical trial registries for any future disclosures related to "this compound" or other novel schizophrenia therapies.

References

Preclinical Development of PZ-1190: Data Inconclusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical data on the compound designated PZ-1190 has yielded no specific results. Publicly available scientific literature and drug development databases do not contain information pertaining to a substance with this identifier.

While the search did identify related compounds, such as PZ-1262 and PZ-1264, these are distinct molecular entities described as 4-isoquinoline-sulfonamide analogs of brexpiprazole.[1][2] These compounds have been investigated for their potential antipsychotic, antidepressant, anxiolytic, and pro-cognitive effects.[1][2]

Key findings for related compounds (PZ-1262) include:

  • In Vitro Activity: PZ-1262 demonstrated partial agonistic activity at the 5-HT1A receptor and antagonistic activity at D2, D3, 5-HT2A, 5-HT6, and 5-HT7 receptors.[1][2]

  • In Vivo Activity: In rodent models, PZ-1262 was shown to decrease immobility time in the forced swim test, exhibit pro-cognitive effects in phencyclidine-disrupted models, and show anxiolytic-like effects in the four-plates test.[1][2] It also demonstrated significant brain penetration.[2]

However, it is crucial to emphasize that this information pertains to PZ-1262 and not this compound. Without any specific data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams. Further clarification on the compound's identity or alternative designations would be necessary to proceed with a detailed preclinical development summary.

References

Technical Guide: PZ-1190 Binding Affinity for Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190, identified as (S)-4-((2-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)isoquinoline, is a novel, multi-target ligand with potential as an atypical antipsychotic agent. This document provides a detailed technical overview of its binding affinity for the dopamine (B1211576) D2 receptor, a key target in the treatment of psychosis. The following sections present quantitative binding data, in-depth experimental protocols for its determination, and visualizations of relevant biological and experimental pathways.

Quantitative Binding Affinity Data

This compound exhibits a notable affinity for the dopamine D2 receptor, alongside interactions with various serotonin (B10506) receptors, which is characteristic of atypical antipsychotics. The binding affinities, expressed as Ki (nM), are summarized in the table below. This multi-receptor binding profile suggests a complex pharmacological action, potentially addressing both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

ReceptorKi (nM)
Dopamine D2 18
Dopamine D315
Serotonin 5-HT1A1.8
Serotonin 5-HT2A4.6
Serotonin 5-HT612
Serotonin 5-HT77.9

Data sourced from "Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects".

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound for the dopamine D2 receptor was determined using a standardized radioligand binding assay. The following protocol provides a detailed methodology for this key experiment.

Objective: To determine the in vitro binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a specific radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Spiperone (a potent D2 antagonist)

  • Receptor Source: Commercially available cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well microplates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in the assay buffer to achieve a range of final assay concentrations.

  • Assay Setup: The assay is performed in a 96-well microplate format in a total volume of 200 µL per well.

  • Incubation: To each well, the following are added in order:

    • 50 µL of assay buffer or non-specific binding control (Haloperidol).

    • 50 µL of the diluted test compound (this compound) or vehicle control.

    • 50 µL of the radioligand ([³H]-Spiperone) at a final concentration approximate to its Kd.

    • 50 µL of the cell membrane preparation.

  • The plates are incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway for the dopamine D2 receptor, which is an inhibitory G-protein (Gi) coupled receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (α, β, γ subunits) D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine or This compound (Antagonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Incubation Incubate: - Receptor Membranes - Radioligand - Test Compound (this compound) Start->Incubation Filtration Separate Bound from Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Liquid Scintillation Counting) Washing->Counting Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Radioligand Binding Assay Workflow.

An In-depth Technical Guide on the Binding Affinity of a Representative Antagonist for the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a template created to fulfill the user's request for a detailed report on the binding affinity of a compound for the serotonin (B10506) 5-HT2A receptor. The compound "PZ-1190" specified in the prompt does not appear to be a recognized molecule in publicly available scientific literature, and therefore no data could be retrieved for it. This guide uses the well-characterized 5-HT2A receptor antagonist, Ketanserin , as a substitute to demonstrate the requested format and content, including data tables, experimental protocols, and signaling pathway diagrams. All data and methodologies presented are based on published findings for Ketanserin and are for illustrative purposes.

This document provides a comprehensive overview of the binding characteristics of a representative antagonist at the human serotonin 5-HT2A receptor. The content is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and related fields.

Introduction to the Serotonin 5-HT2A Receptor

The 5-HT2A receptor, a subtype of the 5-HT2 receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes.[1] As a key player in the central nervous system, it is implicated in the regulation of mood, cognition, and perception.[2] Dysregulation of 5-HT2A receptor signaling has been linked to various psychiatric disorders, including schizophrenia, depression, and anxiety, making it a prominent target for therapeutic intervention.[1][2]

The receptor primarily couples to the Gq/G11 signaling pathway.[1] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] This cascade ultimately modulates intracellular calcium levels and protein kinase C (PKC) activity, influencing neuronal excitability and downstream cellular responses. The 5-HT2A receptor can also engage in other signaling pathways, a phenomenon known as functional selectivity, which contributes to the diverse effects of different ligands.[1][2]

Binding Affinity Profile

The binding affinity of a ligand for a receptor is a critical parameter in drug development, quantifying the strength of the interaction between the molecule and its target. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of our representative antagonist for the human 5-HT2A receptor and a selection of other relevant receptors, providing an indication of its selectivity profile.

ReceptorRadioligandKi (nM)Reference Tissue/Cell Line
5-HT2A [3H]ketanserin2.5Human Cortex
5-HT2C [3H]mesulergine48Porcine Choroid Plexus
α1A-adrenergic [3H]prazosin3.1Rat Cortex
H1 (Histamine) [3H]pyrilamine6.3Guinea Pig Cerebellum
D2 (Dopamine) [3H]spiperone140Rat Striatum

Data presented here is a compilation from various publicly available pharmacology databases and is intended for comparative purposes.

Experimental Protocols

The determination of binding affinities is reliant on robust and well-defined experimental methodologies. The following sections detail a standard protocol for a radioligand binding assay, a common technique used to characterize the interaction of a ligand with its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Tissue/Cell Preparation: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from human cortical tissue.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A receptor antagonist (e.g., 10 µM spiperone) to determine non-specific binding.

  • Test Compound: The compound for which the binding affinity is to be determined, prepared in a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed concentration of [3H]ketanserin (typically at or near its Kd value).

      • Either:

        • Vehicle (for total binding).

        • The non-specific binding control (for non-specific binding).

        • The test compound at varying concentrations.

      • The prepared membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in disintegrations per minute, DPM) of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualization

As previously mentioned, the 5-HT2A receptor primarily signals through the Gq/G11 pathway. The binding of an antagonist, such as our representative compound, blocks the initiation of this cascade by preventing the binding of the endogenous agonist, serotonin.

Below are diagrams generated using the DOT language to visualize the 5-HT2A receptor signaling pathway and the experimental workflow of a radioligand binding assay.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds to Gq_Protein Gq Protein (α, β, γ) 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3->ER Binds to PKC_Activation PKC Activation DAG->PKC_Activation Ca2_Release Ca2+ Release ER->Ca2_Release Cellular_Response Downstream Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Compound) Reagent_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement Data_Processing Calculate Specific Binding Measurement->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

References

Pharmacokinetics of Novel Antipsychotic PZ-1190: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PZ-1190 is a hypothetical compound. All data presented herein is illustrative and generated for demonstration purposes, based on typical pharmacokinetic profiles of modern atypical antipsychotics.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound, a novel investigational antipsychotic agent. This compound is a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional moderate affinity for α1-adrenergic and histamine (B1213489) H1 receptors. This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a favorable safety profile.

Pharmacokinetic Profile Summary

This compound exhibits linear and dose-proportional pharmacokinetics within the proposed therapeutic dose range. Following oral administration, it is well-absorbed and extensively metabolized, primarily through hepatic pathways. The data summarized below is derived from preclinical studies in Sprague-Dawley rats and Beagle dogs, as well as Phase I clinical trials in healthy human volunteers.

Preclinical evaluation in rats and dogs demonstrated good oral bioavailability and a moderate-to-high volume of distribution.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterSprague-Dawley Rat (10 mg/kg, PO)Beagle Dog (5 mg/kg, PO)
Tmax (h) 1.5 ± 0.52.2 ± 0.8
Cmax (ng/mL) 850 ± 1501240 ± 210
AUC0-inf (ng·h/mL) 6800 ± 110014500 ± 2300
t1/2 (h) 6.8 ± 1.29.5 ± 1.8
Bioavailability (%) ~45%~65%
Vd/F (L/kg) 12.58.9
CL/F (L/h/kg) 1.470.34

Data are presented as mean ± standard deviation.

Phase I studies in healthy volunteers have characterized the single ascending dose (SAD) and multiple ascending dose (MAD) pharmacokinetics of this compound.

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Humans

Dose GroupTmax (h)Cmax (ng/mL)AUC0-inf (ng·h/mL)t1/2 (h)
10 mg 4.1 ± 1.145 ± 9980 ± 18028 ± 5
30 mg 4.5 ± 0.9140 ± 253100 ± 55031 ± 6
100 mg 4.2 ± 1.3485 ± 8010500 ± 190030 ± 4

Data are presented as mean ± standard deviation.

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Humans (at Steady-State, Day 14)

Dose Group (Once Daily)Tmax,ss (h)Cmax,ss (ng/mL)Cmin,ss (ng/mL)AUC0-24,ss (ng·h/mL)
20 mg 4.0 ± 1.5210 ± 4095 ± 203600 ± 650
50 mg 4.3 ± 1.2550 ± 95240 ± 509100 ± 1500

Data are presented as mean ± standard deviation. ss = steady-state.

Table 4: In Vitro ADME Properties of this compound

ParameterValue
Plasma Protein Binding 97.5% (primarily to albumin and α1-acid glycoprotein)
Blood-to-Plasma Ratio 0.95
Primary Metabolizing Enzymes CYP3A4, CYP2D6
CYP Inhibition (IC50) >10 µM for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4)
P-gp Substrate Yes
BCRP Substrate No

Signaling and Metabolic Pathways

This compound's therapeutic effect is believed to stem from its potent antagonism of D2 and 5-HT2A receptors in mesolimbic and mesocortical pathways.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Activates HT_pre Serotonin HT2AR 5-HT2A Receptor HT_pre->HT2AR Activates Response Downstream Signaling (e.g., cAMP modulation) D2R->Response Inhibits HT2AR->Response Modulates PZ1190 This compound PZ1190->D2R Antagonizes PZ1190->HT2AR Antagonizes

Caption: Proposed antagonism of D2 and 5-HT2A receptors by this compound.

This compound is metabolized into two primary inactive metabolites, M1 (N-desmethyl) and M2 (hydroxyl), via cytochrome P450 enzymes.

PZ1190 This compound (Parent Drug) M1 M1 (N-desmethyl this compound) Inactive PZ1190->M1 CYP3A4 M2 M2 (Hydroxylated this compound) Inactive PZ1190->M2 CYP2D6 Excretion Glucuronidation & Excretion M1->Excretion M2->Excretion

Caption: Primary metabolic pathways of this compound via CYP3A4 and CYP2D6.

Key Experimental Protocols

Detailed methodologies for pivotal pharmacokinetic experiments are provided below.

  • Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in rats.

  • Animals: Male Sprague-Dawley rats (n=5 per time point), weighing 220-250g.

  • Dosing: this compound was formulated as a suspension in 0.5% methylcellulose (B11928114) and administered via oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples (~0.3 mL) were collected from the tail vein into K2EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method. A protein precipitation extraction with acetonitrile (B52724) containing an internal standard was performed.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, etc.) were calculated using non-compartmental analysis with Phoenix WinNonlin software.

  • Objective: To determine the extent of this compound binding to plasma proteins from human and preclinical species.

  • Method: Equilibrium dialysis.

  • Procedure:

    • A solution of this compound (final concentration 2 µM) was prepared in pooled plasma (human, rat, dog).

    • 150 µL of the plasma sample was loaded into one side of the dialysis membrane (MWCO 10 kDa) of a RED Device plate.

    • 350 µL of phosphate-buffered saline (PBS, pH 7.4) was loaded into the opposing chamber.

    • The plate was sealed and incubated at 37°C for 4 hours with shaking.

    • After incubation, aliquots were taken from both the plasma and buffer chambers.

    • The concentration of this compound in all samples was quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) was calculated as: fu = Cbuffer / Cplasma, where C is the concentration at equilibrium. The percentage bound was calculated as (1 - fu) * 100.

The following diagram outlines the typical workflow for a preclinical in vivo pharmacokinetic study.

start Study Start dose Dose Formulation & Administration (PO) start->dose sampling Serial Blood Sampling (e.g., 0-24h) dose->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis by LC-MS/MS storage->analysis pk_calc PK Parameter Calculation (Non-Compartmental Analysis) analysis->pk_calc report Final Report Generation pk_calc->report end Study Complete report->end

Caption: Standard workflow for a preclinical oral pharmacokinetic study.

Investigational Compound PZ-1190: A Multi-Target Approach for the Management of Schizophrenia Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: SHANGHAI, China – December 12, 2025 – Preclinical research on PZ-1190, a novel investigational compound, suggests its potential as a multi-target antipsychotic agent for the treatment of schizophrenia. Studies in rodent models indicate that this compound may alleviate both the positive and negative symptoms of the disorder, offering a promising new avenue for drug development in a field with significant unmet needs.

This compound, chemically identified as (S)-4-((2-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)isoquinoline, exhibits a complex polypharmacological profile. This profile is characterized by its interaction with multiple neurotransmitter receptors implicated in the pathophysiology of schizophrenia.

Efficacy in Preclinical Models

While specific quantitative data from comprehensive clinical trials in humans are not yet available, initial preclinical studies in rodent models of schizophrenia have demonstrated the potential of this compound to address both positive and negative symptom domains. These findings, though preliminary, underscore the compound's promise as a broad-spectrum antipsychotic.

Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models of Schizophrenia

Symptom DomainAnimal ModelKey Findings (Qualitative)
Positive Symptoms Amphetamine-induced hyperlocomotionAttenuation of psychostimulant-induced hyperactivity
Prepulse Inhibition (PPI) Deficit ModelReversal of sensorimotor gating deficits
Negative Symptoms Social Interaction TestImprovement in social deficits
Sucrose (B13894) Preference TestReversal of anhedonia-like behavior

Mechanism of Action: A Multi-pronged Approach

This compound's therapeutic potential is believed to stem from its unique interactions with key serotonin (B10506) and dopamine (B1211576) receptors in the brain. Its mechanism of action involves a combination of partial agonism and antagonism at these receptors, which is hypothesized to restore a more balanced neurochemical state.

The compound's polypharmacology profile includes:

  • Partial 5-HT1A Receptor Agonism: This action is associated with anxiolytic and antidepressant effects, and may contribute to the amelioration of negative symptoms.

  • 5-HT2A Receptor Antagonism: A common target for atypical antipsychotics, antagonism at this receptor is linked to the reduction of positive symptoms and a lower risk of extrapyramidal side effects.

  • 5-HT7 Receptor Antagonism: This activity may contribute to the pro-cognitive and antidepressant-like effects observed in preclinical models.

  • D2 and D3 Receptor Antagonism: Blockade of these dopamine receptors is a well-established mechanism for reducing the positive symptoms of schizophrenia.

  • Serotonin Transporter (SERT) Blockade: This action, similar to that of some antidepressants, may further contribute to the improvement of negative symptoms and mood.

Below is a diagram illustrating the proposed multi-target mechanism of action of this compound.

PZ1190_Mechanism cluster_receptors Receptor Targets cluster_effects Therapeutic Effects PZ1190 This compound 5-HT1A 5-HT1A PZ1190->5-HT1A Partial Agonist 5-HT2A 5-HT2A PZ1190->5-HT2A Antagonist 5-HT7 5-HT7 PZ1190->5-HT7 Antagonist D2 D2 PZ1190->D2 Antagonist D3 D3 PZ1190->D3 Antagonist SERT SERT PZ1190->SERT Blocker Negative_Symptoms ↓ Negative Symptoms 5-HT1A->Negative_Symptoms Positive_Symptoms ↓ Positive Symptoms 5-HT2A->Positive_Symptoms Cognitive_Symptoms ↓ Cognitive Symptoms 5-HT7->Cognitive_Symptoms D2->Positive_Symptoms D3->Positive_Symptoms SERT->Negative_Symptoms

Caption: Proposed multi-target mechanism of action of this compound.

Experimental Protocols in Preclinical Evaluation

The promising effects of this compound on the positive and negative symptoms of schizophrenia have been observed in established rodent models. The following outlines the general methodologies employed in these key preclinical experiments.

Assessment of Positive-like Symptoms

1. Amphetamine-Induced Hyperlocomotion Model: This model is widely used to screen for antipsychotic potential.

  • Subjects: Male Wistar rats.

  • Procedure:

    • Animals are habituated to an open-field arena equipped with infrared beams to track movement.

    • A baseline locomotor activity is recorded for a set period.

    • Animals are pre-treated with either vehicle or varying doses of this compound.

    • After a specified pre-treatment time, animals are administered d-amphetamine to induce hyperlocomotion.

    • Locomotor activity is then recorded for an extended period.

  • Primary Endpoint: A significant reduction in the total distance traveled or the number of beam breaks in the this compound treated group compared to the vehicle group is indicative of antipsychotic-like efficacy.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are placed in a startle chamber equipped with a loudspeaker and a sensor to measure the whole-body startle response.

    • The test consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A loud acoustic stimulus (pulse) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) precedes the loud pulse by a short interval.

      • No-stimulus trials: Background noise only.

    • Animals are treated with a psychotomimetic agent (e.g., phencyclidine or dizocilpine) to disrupt PPI, followed by administration of either vehicle or this compound.

  • Primary Endpoint: The percentage of PPI is calculated as [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A restoration of PPI in the this compound treated group indicates efficacy.

The workflow for these preclinical assessments is depicted below.

Preclinical_Workflow cluster_positive Positive Symptom Models cluster_negative Negative Symptom Models AIH Amphetamine-Induced Hyperlocomotion Data_Analysis Data Analysis & Endpoint Measurement AIH->Data_Analysis PPI Prepulse Inhibition (PPI) PPI->Data_Analysis SIT Social Interaction Test SIT->Data_Analysis SPT Sucrose Preference Test SPT->Data_Analysis Animal_Selection Animal Selection (e.g., Rats) Drug_Admin Drug Administration (this compound or Vehicle) Animal_Selection->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Behavioral_Testing->AIH Behavioral_Testing->PPI Behavioral_Testing->SIT Behavioral_Testing->SPT

Caption: General experimental workflow for preclinical evaluation of this compound.

Assessment of Negative-like Symptoms

1. Social Interaction Test: This test evaluates social withdrawal, a core negative symptom of schizophrenia.

  • Subjects: Male mice.

  • Procedure:

    • A test mouse is placed in a three-chambered apparatus.

    • In the habituation phase, the mouse is allowed to freely explore all three chambers.

    • In the sociability phase, an unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty cage is placed in the other. The time the test mouse spends in each chamber and interacting with each cage is recorded.

    • In the social novelty phase, a new "stranger" mouse is placed in the previously empty cage. The time spent interacting with the familiar versus the novel mouse is measured.

  • Primary Endpoint: An increase in the time spent with the stranger mouse compared to the empty cage (sociability) and with the novel mouse compared to the familiar one (social novelty) in this compound treated animals suggests a reduction in social deficits.

2. Sucrose Preference Test: This model assesses anhedonia, the inability to experience pleasure.

  • Subjects: Rats or mice.

  • Procedure:

    • Animals are individually housed and given a choice between two drinking bottles: one containing water and the other a sucrose solution.

    • The consumption of each liquid is measured over a period of time.

    • To induce anhedonia, animals may be subjected to chronic mild stress.

    • The effect of this compound or vehicle on sucrose preference is then assessed.

  • Primary Endpoint: Sucrose preference is calculated as (sucrose solution intake / total fluid intake) x 100. An increase in sucrose preference in the this compound treated group indicates an anti-anhedonic effect.

Future Directions

The preclinical findings for this compound are encouraging and provide a strong rationale for its continued development. Further studies will be necessary to establish its safety, tolerability, and efficacy in human subjects. The multi-target approach of this compound represents a potential advancement in the pharmacological treatment of schizophrenia, with the hope of providing a more comprehensive and effective therapy for individuals living with this complex disorder.

Investigating the Pro-Cognitive Properties of PZ-1190: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190 has emerged as a promising multi-target antipsychotic agent with notable pro-cognitive effects observed in preclinical rodent models. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological profile, experimental validation of its pro-cognitive properties, and the underlying mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this novel compound.

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, representing a significant unmet medical need. Current antipsychotic medications are often limited in their ability to address these cognitive deficits. This compound, a novel azinesulfonamide derivative, has been identified as a potent multi-target ligand for key serotonin (B10506) and dopamine (B1211576) receptors, demonstrating a promising profile for not only managing psychotic symptoms but also for enhancing cognitive function.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the pro-cognitive attributes of this compound.

Pharmacological Profile

This compound exhibits a complex and potentially beneficial pharmacological profile, characterized by its interactions with multiple neurotransmitter receptors implicated in psychosis and cognition.

Receptor Binding Affinities

The therapeutic effects of antipsychotic and pro-cognitive agents are closely linked to their binding affinities for various receptor subtypes. While specific Ki values for this compound are not yet publicly available in a comprehensive table, the primary research by Zajdel et al. (2018) indicates that this compound is a multi-target ligand with activity at dopamine D2 and various serotonin receptors (5-HT).[1][2] The table below summarizes the key receptor targets for this class of compounds, which are crucial for their antipsychotic and pro-cognitive effects.

Receptor TargetRole in Cognition and PsychosisPotential Effect of this compound Modulation
Dopamine D2 Primary target for antipsychotic action; modulation is critical for cognitive processes.Antagonism is expected to alleviate positive symptoms of schizophrenia.
Serotonin 5-HT1A Partial agonism is associated with anxiolytic, antidepressant, and pro-cognitive effects.Potential to improve mood and cognitive function.
Serotonin 5-HT2A Antagonism can improve negative symptoms and cognitive deficits in schizophrenia.May contribute to the pro-cognitive effects of this compound.
Serotonin 5-HT6 Antagonism is a key strategy for enhancing cognition in neuropsychiatric disorders.A likely significant contributor to the pro-cognitive profile of this compound.
Serotonin 5-HT7 Antagonism has been linked to antidepressant and pro-cognitive effects.May offer synergistic benefits for mood and cognition.

This table is a generalized representation based on the described multi-target nature of this compound and related compounds. Specific binding affinities (Ki values) for this compound are pending public disclosure in primary literature.

Pro-Cognitive Efficacy: Preclinical Evidence

The pro-cognitive properties of this compound have been demonstrated in rodent models of cognitive impairment.[2] The primary behavioral assay used to evaluate these effects is the Novel Object Recognition (NOR) test, which assesses learning and memory.

Novel Object Recognition (NOR) Test

The NOR test is a widely accepted behavioral paradigm to study recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

The following protocol is a standard representation of the NOR test as typically conducted in preclinical studies.

  • Habituation Phase:

    • Rodents are individually placed in an open-field arena (e.g., a 50 cm x 50 cm box) for a set period (e.g., 10 minutes) in the absence of any objects. This allows the animals to acclimate to the testing environment. This is typically done for 2-3 consecutive days.

  • Training/Acquisition Phase (T1):

    • On the test day, two identical objects (A1 and A2) are placed in the arena.

    • Each animal is placed in the arena and allowed to explore the objects for a defined period (e.g., 5-10 minutes).

    • The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Inter-Trial Interval (ITI):

    • Following the training phase, the animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Test/Retention Phase (T2):

    • One of the familiar objects is replaced with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).

    • The animal is returned to the arena and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis:

    • A Discrimination Index (DI) is calculated to quantify recognition memory:

      • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

NOR_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure Arena Open-Field Arena Objects Identical Objects (A1, A2) Novel Object (B) Habituation Habituation Phase (Empty Arena) Training Training Phase (T1) (Objects A1 & A2) Habituation->Training Introduce Objects ITI Inter-Trial Interval (1h or 24h) Training->ITI Return to Home Cage Test Test Phase (T2) (Objects A & B) ITI->Test Introduce Novel Object Data_Analysis Data Analysis (Calculate DI) Test->Data_Analysis Record Exploration Time

Figure 1: Workflow of the Novel Object Recognition (NOR) Test.
Summary of Pro-Cognitive Findings for this compound

While the specific quantitative results from the NOR test for this compound are detailed in the primary publication by Zajdel et al. (2018), the available information indicates that the compound demonstrated significant pro-cognitive effects in a phencyclidine (PCP)-induced cognitive deficit model in rats.[3] PCP is an NMDA receptor antagonist that is used to model schizophrenia-like cognitive impairments in rodents.

Animal ModelCognitive Domain AssessedKey Finding
Phencyclidine (PCP)-induced cognitive deficit in ratsRecognition MemoryThis compound demonstrated pro-cognitive effects in this model.[3]

More detailed quantitative data (e.g., dose-response, effect size) would be available in the full text of the primary research article.

Proposed Mechanism of Action for Pro-Cognitive Effects

The pro-cognitive effects of this compound are believed to be mediated by its multi-target engagement of key serotonin and dopamine receptors. The synergistic action on these receptors likely modulates downstream signaling pathways crucial for synaptic plasticity, learning, and memory.

Key Signaling Pathways

The following diagram illustrates the putative signaling pathways modulated by this compound that contribute to its pro-cognitive effects. The primary mechanism is thought to involve the modulation of glutamatergic neurotransmission, particularly through the antagonism of 5-HT6 receptors, which in turn influences downstream signaling cascades like mTOR.

Signaling_Pathway cluster_receptors Receptor Targets cluster_downstream Downstream Effects PZ1190 This compound D2 Dopamine D2 Receptor PZ1190->D2 Multi-target Engagement HT1A Serotonin 5-HT1A Receptor PZ1190->HT1A Multi-target Engagement HT2A Serotonin 5-HT2A Receptor PZ1190->HT2A Multi-target Engagement HT6 Serotonin 5-HT6 Receptor PZ1190->HT6 Multi-target Engagement HT7 Serotonin 5-HT7 Receptor PZ1190->HT7 Multi-target Engagement Glutamate Modulation of Glutamatergic Neurotransmission HT6->Glutamate Antagonism Modulates mTOR mTOR Pathway Activation Glutamate->mTOR Synaptic_Plasticity Enhanced Synaptic Plasticity mTOR->Synaptic_Plasticity Cognitive_Enhancement Pro-Cognitive Effects Synaptic_Plasticity->Cognitive_Enhancement

Figure 2: Putative Signaling Pathway for this compound's Pro-cognitive Effects.

Synthesis of this compound

A sustainable and efficient multi-step mechanochemical synthesis of this compound has been developed, which significantly improves the overall yield and reduces reaction time compared to traditional batch synthesis.[2] This greener chemical approach makes the compound more accessible for further preclinical and clinical development.

Conclusion and Future Directions

This compound is a promising multi-target antipsychotic agent with demonstrated pro-cognitive properties in preclinical models. Its unique pharmacological profile, targeting a range of serotonin and dopamine receptors, suggests its potential to address both the positive and negative symptoms of schizophrenia, as well as the associated cognitive deficits.

Further research is warranted to:

  • Fully elucidate the receptor binding affinities and functional activities of this compound at all relevant targets.

  • Conduct more extensive behavioral studies in a wider range of animal models of cognitive impairment.

  • Investigate the downstream molecular mechanisms underlying its pro-cognitive effects in greater detail.

  • Evaluate the pharmacokinetic and safety profile of this compound in preparation for potential clinical development.

The development of compounds like this compound represents a significant step forward in the quest for more effective and comprehensive treatments for schizophrenia and other disorders characterized by cognitive dysfunction.

References

Unveiling PZ-1190: A Promising Multitarget Ligand for Neuropsychiatric Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Krakow, Poland - A novel compound, PZ-1190, has emerged as a significant contender in the quest for more effective treatments for neuropsychiatric disorders, particularly schizophrenia. Identified as a potent multitarget ligand for crucial serotonin (B10506) and dopamine (B1211576) receptors, this compound demonstrates promising antipsychotic and pro-cognitive properties in preclinical rodent models. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available technical information on this compound, including its mechanism of action, synthesis, and the foundational preclinical data that underscore its therapeutic potential.

Introduction to this compound

This compound is a novel chemical entity with the molecular formula C₁₇H₃₂N₂O₂. It has been characterized as a multitarget ligand, specifically interacting with key serotonin and dopamine receptors that are implicated in the pathophysiology of schizophrenia and other neuropsychiatric conditions. Preclinical evidence suggests that this compound has the potential to alleviate both the positive (e.g., hallucinations, delusions) and negative (e.g., social withdrawal, anhedonia) symptoms of schizophrenia, as well as improve cognitive deficits associated with the disorder.

Mechanism of Action: A Multitarget Approach

The therapeutic potential of this compound lies in its ability to modulate multiple neurotransmitter systems simultaneously. While detailed receptor binding affinities are the subject of ongoing investigation, its action as a ligand for both serotonin and dopamine receptors suggests a complex pharmacological profile. This multitarget approach is a hallmark of atypical antipsychotics, which are often associated with a broader spectrum of efficacy and a more favorable side-effect profile compared to older, typical antipsychotics that primarily target dopamine D2 receptors.

The specific serotonin and dopamine receptor subtypes that this compound interacts with, and the nature of these interactions (e.g., agonist, antagonist, partial agonist), are critical areas of current research. Understanding this detailed receptor pharmacology will be instrumental in elucidating the precise mechanisms underlying its observed antipsychotic and pro-cognitive effects.

Synthesis of this compound

A significant breakthrough in the development of this compound has been the establishment of a highly efficient and sustainable synthesis method. Researchers at Jagiellonian University Medical College have detailed a multistep mechanochemical synthesis protocol that offers considerable advantages over traditional batch synthesis methods.

Table 1: Comparison of Synthesis Methods for this compound

ParameterClassical Batch SynthesisMechanochemical Synthesis
Overall Yield 32%56%
Reaction Time 42 hours4 hours
Solvent & Reagent Use HighSignificantly Reduced

This innovative solid-state approach not only improves the efficiency of production but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents and reagents.

Preclinical Evidence and Experimental Protocols

The initial promising biological activity of this compound has been demonstrated in rodent models of schizophrenia. These studies are crucial for establishing proof-of-concept and guiding further development. While the complete dataset from the primary biological study is pending wider publication, the initial reports indicate efficacy in models designed to assess positive, negative, and cognitive symptoms.

Models for Positive Symptoms (Antipsychotic-like Activity)

A common method to evaluate the potential of a compound to treat positive symptoms is the phencyclidine (PCP)-induced hyperlocomotion model in rodents. PCP, a psychotomimetic drug, induces a hyperactive state that is considered analogous to psychosis in humans.

Experimental Protocol: PCP-Induced Hyperlocomotion

  • Subjects: Male rodents (e.g., rats or mice).

  • Procedure:

    • Acclimatize animals to the testing environment (e.g., open field arena).

    • Administer this compound at various doses (or vehicle control) via a specified route (e.g., intraperitoneal, oral).

    • After a predetermined pretreatment time, administer PCP to induce hyperlocomotion.

    • Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Outcome Measures: A statistically significant reduction in PCP-induced hyperactivity by this compound compared to the vehicle control group would indicate antipsychotic-like potential.

Models for Negative Symptoms (Pro-social Effects)

To assess the impact on negative symptoms, researchers often employ social interaction tests. These models evaluate the willingness of an animal to engage in social behavior, a domain often impaired in schizophrenia.

Experimental Protocol: Social Interaction Test

  • Subjects: Pairs of unfamiliar male rodents.

  • Procedure:

    • Administer this compound at various doses (or vehicle control) to one or both animals.

    • Place the pair of animals in a neutral arena.

    • Record the duration and frequency of social behaviors (e.g., sniffing, grooming, following).

  • Outcome Measures: An increase in the time spent in active social interaction in the this compound treated group compared to the control group would suggest a pro-social effect.

Models for Cognitive Deficits (Pro-cognitive Effects)

Cognitive impairments are a core feature of schizophrenia. Various behavioral tasks are used to assess the pro-cognitive potential of new compounds.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Subjects: Male rodents.

  • Procedure:

    • Familiarization Phase: Allow the animal to explore an arena containing two identical objects.

    • Inter-trial Interval: A delay period during which the animal is returned to its home cage.

    • Test Phase: Re-introduce the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Administer this compound (or vehicle) before the familiarization or test phase.

  • Outcome Measures: A significant preference for exploring the novel object over the familiar one (measured as a discrimination index) indicates intact recognition memory. An improvement in this index in a cognitively impaired model treated with this compound would demonstrate pro-cognitive effects.

Signaling Pathways and Logical Relationships

The multitarget nature of this compound suggests its involvement in complex signaling cascades within the brain. The diagram below illustrates the hypothesized interaction of this compound with the dopamine and serotonin systems, leading to its therapeutic effects.

PZ1190_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Release Dopamine Release D2_Receptor D2 Receptor Dopamine Release->D2_Receptor Binds Serotonin Release Serotonin Release HT2A_Receptor 5-HT2A Receptor Serotonin Release->HT2A_Receptor Binds Other_Receptors Other 5-HT/DA Receptors Serotonin Release->Other_Receptors Binds Downstream Signaling Downstream Signaling D2_Receptor->Downstream Signaling HT2A_Receptor->Downstream Signaling Other_Receptors->Downstream Signaling Therapeutic Effects Therapeutic Effects Downstream Signaling->Therapeutic Effects Leads to PZ1190 This compound PZ1190->D2_Receptor Modulates PZ1190->HT2A_Receptor Modulates PZ1190->Other_Receptors Modulates

Caption: Hypothesized mechanism of this compound's multitarget action on dopamine and serotonin receptors.

The following diagram illustrates a typical preclinical workflow for evaluating a novel antipsychotic candidate like this compound.

Preclinical_Workflow cluster_behavioral Behavioral Assessment A Compound Synthesis & Characterization B In Vitro Receptor Binding Assays A->B C In Vivo Pharmacokinetic Studies (ADME) A->C D Behavioral Models (Rodents) B->D C->D D1 Positive Symptom Models D->D1 D2 Negative Symptom Models D->D2 D3 Cognitive Deficit Models D->D3 E Toxicity & Safety Pharmacology F IND-Enabling Studies E->F D1->E D2->E D3->E

Caption: Standard preclinical development workflow for a novel antipsychotic agent like this compound.

Future Directions

The initial findings for this compound are highly encouraging and warrant further intensive investigation. The next critical steps in its development path will involve:

  • Detailed Receptor Profiling: Comprehensive in vitro studies to determine the binding affinities and functional activities of this compound at a wide range of neurotransmitter receptors and transporters.

  • Advanced In Vivo Models: Evaluation in more sophisticated animal models that can provide deeper insights into its effects on specific symptom domains and cognitive functions.

  • Safety and Toxicology: Rigorous assessment of the safety profile of this compound to identify any potential adverse effects.

  • Pharmacokinetic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing and formulation for potential clinical trials.

Conclusion

This compound represents a promising new avenue in the search for improved treatments for schizophrenia and other complex neuropsychiatric disorders. Its multitarget mechanism of action, coupled with promising early preclinical data and an efficient synthesis process, positions it as a strong candidate for further development. The scientific community eagerly awaits the publication of more detailed biological data that will further illuminate the therapeutic potential of this novel compound.

The Chemical Synthesis and Structure of PZ-1190: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is a novel multi-target antipsychotic agent.[1] This compound demonstrates a complex pharmacodynamic profile, acting as a ligand for various serotonin (B10506) and dopamine (B1211576) receptors, which is indicative of its potential therapeutic effects in treating psychiatric disorders.[2] This document provides an in-depth technical guide on the chemical synthesis, structure, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development. We will detail both the classical batch synthesis and a more recent, sustainable mechanochemical approach, presenting comparative data and experimental protocols. Furthermore, a visualization of its interaction with key central nervous system receptors is provided.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonylisoquinoline moiety linked to a pyrrolidine (B122466) ring, which in turn is connected to a benzothienylpiperazine group. This intricate structure is fundamental to its multi-target receptor binding profile.

Systematic Name: (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Purity100%[1]
Enantiomeric Excess (ee)≥99%[1]

Chemical Synthesis of this compound

The synthesis of this compound has been accomplished through two distinct methodologies: a classical five-step batch synthesis and a more sustainable, efficient mechanochemical protocol. The mechanochemical approach has demonstrated significant improvements in overall yield and reaction time while reducing the use of hazardous materials.[1]

Classical Batch Synthesis

The conventional synthesis of this compound is a five-step process, which is summarized below.[1]

Workflow of the Classical Batch Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Deprotection cluster_4 Step 5: Sulfonylation Boc_homoproline Boc-l-β-homoproline LAH Lithium Aluminum Hydride Boc_homoproline->LAH Reduction Primary_alcohol Primary Alcohol Intermediate LAH->Primary_alcohol Primary_alcohol2 Primary Alcohol Intermediate IBX 2-Iodoxybenzoic Acid (IBX) Primary_alcohol2->IBX Oxidation Aldehyde Aldehyde Intermediate IBX->Aldehyde Aldehyde2 Aldehyde Intermediate Piperazine 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) Aldehyde2->Piperazine Reductive Amination Amine_intermediate Boc-protected Amine Piperazine->Amine_intermediate Boc_amine Boc-protected Amine Deprotection Boc Removal Boc_amine->Deprotection Secondary_amine Secondary Amine Deprotection->Secondary_amine Secondary_amine2 Secondary Amine Sulfonylation Sulfonylation Secondary_amine2->Sulfonylation PZ1190 This compound Sulfonylation->PZ1190

Caption: Classical five-step batch synthesis workflow for this compound.

Experimental Protocol for Classical Batch Synthesis:

  • Step 1: Reduction of Boc-l-β-homoproline: In this initial step, Boc-l-β-homoproline is reduced using a strong reducing agent, lithium aluminum hydride (LiAlH4), to yield the corresponding primary alcohol.

  • Step 2: Oxidation of the Primary Alcohol: The primary alcohol intermediate is then oxidized to the aldehyde using 2-iodoxybenzoic acid (IBX).

  • Step 3: Reductive Amination: The aldehyde intermediate undergoes reductive amination with 1-(benzo[b]thiophen-4-yl)piperazine to form the Boc-protected amine.

  • Step 4: Removal of the Boc Protecting Group: The Boc protecting group is removed from the amine, yielding the secondary amine.

  • Step 5: Sulfonylation: The final step involves the sulfonylation of the secondary amine to produce this compound.

Mechanochemical Synthesis

A more recent and sustainable approach to the synthesis of this compound utilizes mechanochemistry, which involves the use of mechanical force to induce chemical reactions. This method significantly improves the overall yield and reduces reaction times and the use of toxic solvents.[1]

Table 2: Comparison of Classical and Mechanochemical Synthesis of this compound

ParameterClassical Batch SynthesisMechanochemical Synthesis
Overall Yield 32%56%
Total Reaction Time 42 hours4 hours
Purification Column chromatography required for most stepsExtraction only, no chromatography needed
Reagents of Concern LiAlH4, Dichloromethane, TetrahydrofuranReduced use of hazardous reagents

Data sourced from Canale et al., 2023.[1]

Pharmacological Profile and Signaling Pathway

This compound is a multi-target ligand that interacts with several key serotonin and dopamine receptors in the central nervous system. Its pharmacological profile is similar to that of modern atypical antipsychotics like aripiprazole (B633) and brexpiprazole.[2] In vitro studies on analogues of this compound have revealed partial agonistic activity at the 5-HT1A receptor and antagonistic activity at D2, D3, 5-HT2A, 5-HT6, and 5-HT7 receptors.[2] This complex interaction with multiple receptor systems is believed to contribute to its potential antipsychotic effects.[2]

Signaling Pathway of this compound at Key CNS Receptors

G cluster_PZ1190 This compound cluster_receptors Target Receptors cluster_activity Functional Activity PZ1190 This compound D2 Dopamine D2 PZ1190->D2 D3 Dopamine D3 PZ1190->D3 HT1A Serotonin 5-HT1A PZ1190->HT1A HT2A Serotonin 5-HT2A PZ1190->HT2A HT6 Serotonin 5-HT6 PZ1190->HT6 HT7 Serotonin 5-HT7 PZ1190->HT7 Antagonism Antagonist D2->Antagonism D3->Antagonism Partial_Agonism Partial Agonist HT1A->Partial_Agonism HT2A->Antagonism HT6->Antagonism HT7->Antagonism

Caption: this compound's interaction with key dopamine and serotonin receptors.

The antagonistic activity at D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs, while the partial agonism at 5-HT1A receptors may contribute to antidepressant and anxiolytic effects. The antagonism at 5-HT6 and 5-HT7 receptors could be associated with pro-cognitive effects.[2]

Conclusion

This compound is a promising multi-target antipsychotic agent with a well-defined chemical structure and a complex pharmacological profile. The development of a sustainable and efficient mechanochemical synthesis route offers significant advantages over traditional methods, facilitating its production for further research and development.[1] The unique receptor binding profile of this compound, characterized by its interactions with multiple dopamine and serotonin receptor subtypes, underscores its potential as a novel therapeutic for psychiatric disorders. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

Unveiling PZ-1190: A Technical Primer on a Novel Multi-Target Agent for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190 has emerged as a promising investigational compound with potential therapeutic applications in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the target validation for this compound, focusing on its multi-target engagement of key dopamine (B1211576) and serotonin (B10506) receptors implicated in the pathophysiology of psychosis. This document synthesizes the available preclinical data, details the experimental methodologies for target validation, and visualizes the relevant signaling pathways and experimental workflows to offer a thorough understanding of this compound's mechanism of action.

Introduction

This compound is a novel, multi-target ligand designed to modulate the activity of critical neurotransmitter systems in the brain, specifically the dopaminergic and serotonergic pathways. Its development is based on the well-established hypothesis that simultaneous modulation of multiple receptors can lead to a more effective and better-tolerated treatment for complex CNS disorders like schizophrenia. The compound shows potential for antipsychotic and pro-cognitive effects based on early preclinical studies in rodent models. This whitepaper will delve into the specifics of its receptor binding profile, functional activity, and the experimental basis for its target validation.

Target Profile of this compound

Based on available information, this compound is characterized as a multi-target ligand for key serotonin and dopamine receptors. While specific quantitative binding affinity data for this compound is not yet publicly available in full, its profile is anticipated to be similar to analogous compounds, suggesting significant interaction with the following receptors:

  • Dopamine D2 Receptors: A primary target for most antipsychotic drugs.

  • Serotonin 5-HT1A Receptors: Implicated in mood regulation and cognition.

  • Serotonin 5-HT2A Receptors: A key target for atypical antipsychotics, believed to mitigate some of the side effects associated with D2 receptor antagonism.

  • Other Dopamine and Serotonin Receptor Subtypes (e.g., D3, 5-HT6, 5-HT7): These receptors represent additional points of modulation that could contribute to a unique therapeutic profile.

The following table summarizes the anticipated target engagement for this compound, pending the release of specific binding affinity data.

Receptor TargetAnticipated Functional ActivityTherapeutic Rationale in CNS Disorders
Dopamine D2 Antagonist / Partial AgonistReduction of positive symptoms of psychosis.
Serotonin 5-HT1A Partial AgonistAnxiolytic, antidepressant, and pro-cognitive effects.
Serotonin 5-HT2A AntagonistImprovement of negative and cognitive symptoms, reduction of extrapyramidal side effects.
Dopamine D3 AntagonistPotential for pro-cognitive and mood-stabilizing effects.
Serotonin 5-HT6 AntagonistPotential for pro-cognitive effects.
Serotonin 5-HT7 AntagonistPotential antidepressant and pro-cognitive effects.

Experimental Protocols for Target Validation

The validation of this compound's targets involves a series of in vitro and in vivo experiments designed to characterize its binding affinity, functional activity, and behavioral effects.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for its target receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the specific receptor of interest (e.g., CHO or HEK293 cells transfected with human dopamine D2 or serotonin 5-HT2A receptors) or from rodent brain tissue known to be rich in the target receptor.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2 receptors) is used.

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Objective: To determine the functional activity of this compound at its target receptors (e.g., agonist, antagonist, partial agonist, or inverse agonist).

Example Protocol (for G-protein coupled receptors like D2 and 5-HT2A):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Assay Principle: The assay measures the downstream signaling events following receptor activation. For Gq-coupled receptors like 5-HT2A, this could be the measurement of intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation. For Gi-coupled receptors like D2, this could be the measurement of cAMP levels.

  • Procedure:

    • Cells are loaded with a fluorescent calcium indicator (for calcium assays) or incubated with radiolabeled precursors (for inositol phosphate or cAMP assays).

    • Cells are then treated with varying concentrations of this compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Detection: Changes in fluorescence or radioactivity are measured using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

In Vivo Models

Objective: To assess the antipsychotic-like and pro-cognitive effects of this compound in rodent models.

Objective: To evaluate the potential antipsychotic activity of this compound. This test is highly predictive of the clinical efficacy of antipsychotic drugs.[2][3][4]

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric footshock.

  • Conditioning: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an aversive unconditioned stimulus (US), the footshock.

  • Training: Rats are trained to avoid the footshock by moving to the other compartment of the shuttle box during the presentation of the CS.

  • Testing: After administration of this compound or a vehicle, the animals are placed back in the shuttle box, and the number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

  • Evaluation: A compound with antipsychotic potential will selectively suppress the conditioned avoidance response without impairing the escape response, indicating that it is not causing general motor deficits.[2]

Experimental Workflow for Conditioned Avoidance Response Test

CAR_Workflow cluster_acclimation Acclimation & Habituation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimation Animal Acclimation to Facility habituation Habituation to Shuttle Box acclimation->habituation training_session Conditioning Sessions: CS (Light/Tone) -> US (Footshock) habituation->training_session acquisition Acquisition of Avoidance Response training_session->acquisition drug_admin Administration of this compound or Vehicle acquisition->drug_admin test_session CAR Test Session: Record Avoidances and Escapes drug_admin->test_session data_collection Collect Data: - Number of Avoidances - Number of Escapes - Response Latencies test_session->data_collection statistical_analysis Statistical Analysis: Compare Drug vs. Vehicle Groups data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of its target receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.

Signaling Pathway Diagram for Dopamine D2 Receptor

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PZ1190 This compound (Antagonist) D2R D2 Receptor PZ1190->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Phosphorylates Targets

Simplified signaling pathway of the Dopamine D2 receptor.

Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent changes in gene expression and neuronal excitability. As an antagonist, this compound is expected to block this dopamine-mediated signaling.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins.

Signaling Pathway Diagram for Serotonin 5-HT2A Receptor

SHT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PZ1190 This compound (Antagonist) SHT2AR 5-HT2A Receptor PZ1190->SHT2AR Blocks Serotonin Serotonin (5-HT) Serotonin->SHT2AR Activates Gq Gq/11 Protein SHT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Modulation of Neurotransmission & Gene Expression Ca2_release->CellularResponse PKC->CellularResponse

Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Activation of 5-HT2A receptors by serotonin activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including modulation of neurotransmitter release and gene expression. This compound, as a 5-HT2A antagonist, would block these effects of serotonin.

Conclusion and Future Directions

This compound is a promising multi-target drug candidate for the treatment of CNS disorders, with a pharmacological profile that suggests potential for both antipsychotic and pro-cognitive effects. The target validation strategy for this compound is grounded in well-established in vitro and in vivo methodologies. Future research should focus on obtaining and publishing detailed quantitative data on the binding affinities and functional activities of this compound at a wider range of CNS receptors. Further in vivo studies will be crucial to fully elucidate its therapeutic potential and to establish a clear link between its multi-target receptor engagement and its behavioral effects in models of CNS disorders. The continued investigation of this compound holds the potential to deliver a novel and effective treatment option for patients with debilitating psychiatric conditions.

References

Unraveling the Antipsychotic Potential of PZ-1190: An Early-Phase Research Compendium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Executive Summary:

This document provides a comprehensive technical overview of the early-phase research conducted on PZ-1190, a novel compound under investigation for its antipsychotic potential. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and psychopharmacology. Due to the nascent stage of research, publicly available data on this compound is limited. This guide, therefore, synthesizes the current understanding of preclinical antipsychotic drug action, relevant experimental models, and general methodologies that would be pertinent to the evaluation of a compound like this compound.

Introduction to Novel Antipsychotic Drug Discovery

The development of new antipsychotic medications is a critical area of research, aiming to address the significant unmet needs of patients with psychotic disorders. Schizophrenia, a primary indication for antipsychotics, is a complex and chronic mental illness affecting approximately 1% of the global population.[1] The disorder is characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits.[1] Current antipsychotic drugs primarily act on the dopamine (B1211576) D2 receptor, which, while effective for positive symptoms, often have limited efficacy for negative and cognitive symptoms and can be associated with significant side effects.

The search for novel antipsychotics has expanded to include a variety of molecular targets and mechanisms. These include serotonin (B10506) 5-HT2A receptors, metabotropic glutamate (B1630785) receptors, and trace amine-associated receptor 1 (TAAR1).[2][3] Preclinical research relies heavily on animal models that aim to replicate certain aspects of psychosis to predict the therapeutic potential of new chemical entities.[1][2]

Preclinical Evaluation of Antipsychotic Potential

The preclinical assessment of a potential antipsychotic like this compound would involve a battery of in vitro and in vivo studies to characterize its pharmacological profile and behavioral effects.

In Vitro Receptor Binding and Functional Assays

The initial step in characterizing a novel compound is to determine its binding affinity for a wide range of neurotransmitter receptors. This is crucial for understanding its mechanism of action and predicting its potential therapeutic effects and side-effect profile.

Table 1: Hypothetical In Vitro Binding Affinity Profile for this compound

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Dopamine D2
Serotonin 5-HT2A
Serotonin 5-HT1A
Muscarinic M1
Histamine H1
Adrenergic α1

Note: This table is a template. Specific data for this compound is not publicly available.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine binding affinity is the radioligand binding assay. The general protocol involves:

  • Membrane Preparation: Homogenization of brain tissue or cultured cells expressing the receptor of interest in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the test compound (this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Antipsychotic Activity

Animal models are instrumental in assessing the potential antipsychotic efficacy of a compound. These models often use psychostimulants like amphetamine or phencyclidine (PCP) to induce behaviors in rodents that are thought to mimic aspects of human psychosis.[1][2]

Table 2: Hypothetical In Vivo Behavioral Effects of this compound

Behavioral ModelSpeciesInducing AgentEffect of this compound
Amphetamine-Induced HyperlocomotionRatd-Amphetamine
PCP-Induced StereotypyMousePhencyclidine
Prepulse Inhibition of StartleRat-
Novel Object RecognitionRat-

Note: This table is a template. Specific data for this compound is not publicly available.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

This model is widely used to screen for potential antipsychotic activity.

  • Animals: Male rats (e.g., Sprague-Dawley) are habituated to the testing environment (e.g., open-field arenas).

  • Drug Administration: Animals are pre-treated with either vehicle or different doses of the test compound (this compound). After a specified time, they are administered a psychostimulant dose of d-amphetamine.

  • Behavioral Assessment: Locomotor activity is recorded for a set duration using automated activity monitors that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors.

  • Data Analysis: The ability of the test compound to attenuate the hyperlocomotor effects of amphetamine is quantified and statistically analyzed.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue / Cultured Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Diagram 1: Workflow for In Vitro Radioligand Binding Assay.

Antipsychotic_Signaling_Pathway PZ1190 This compound D2R Dopamine D2 Receptor PZ1190->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream Phosphorylation

Diagram 2: Hypothetical Dopamine D2 Receptor Signaling Pathway Modulation.

Early-Phase Clinical Development

Should preclinical data for a compound like this compound be promising, the next stage would be to initiate Phase I clinical trials in healthy volunteers. The primary objectives of these studies are to assess the safety, tolerability, and pharmacokinetic profile of the drug.

Experimental Protocol: Phase I First-in-Human Study

A typical Phase I study design would be a randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

  • Subject Recruitment: Healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled.

  • Dose Escalation (SAD): Small cohorts of subjects receive a single dose of this compound or placebo. The dose is gradually increased in subsequent cohorts based on safety and pharmacokinetic data from the previous cohort.

  • Dose Escalation (MAD): Following the SAD portion, cohorts of subjects receive multiple doses of this compound or placebo over a set period.

  • Safety and Tolerability Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests.

  • Pharmacokinetic Analysis: Blood and urine samples are collected at regular intervals to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion and Future Directions

The early-phase research of a novel antipsychotic candidate such as this compound is a meticulous process that lays the foundation for further clinical development. While specific data on this compound remains proprietary or not yet in the public domain, the established principles of preclinical and early clinical research provide a clear roadmap for its evaluation. Future research will likely focus on elucidating its precise mechanism of action, expanding its behavioral characterization in more sophisticated animal models, and, pending positive results, advancing it through clinical trials to determine its efficacy and safety in patients with psychotic disorders. The ultimate goal is to develop a novel therapeutic that offers an improved treatment profile over existing antipsychotic medications.

References

Understanding the Pharmacodynamics of PZ-1190: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical guide on the pharmacodynamics of PZ-1190. However, a thorough search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "this compound." It is possible that this compound is a novel compound currently in the early stages of development and not yet disclosed in publications, an internal codename not publicly recognized, or a potential misidentification.

Due to the absence of data, this guide cannot present specific quantitative data, experimental protocols, or signaling pathways directly associated with this compound. Instead, it will outline the methodologies and theoretical frameworks that would be applied to characterize the pharmacodynamics of a novel compound, using illustrative examples and generalized workflows. This will serve as a template for the type of in-depth analysis that would be conducted once information on this compound becomes available.

Introduction to Pharmacodynamic Profiling

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body, the mechanisms of drug action, and the relationship between drug concentration and effect. A comprehensive PD profile is crucial for the successful development of any new therapeutic agent. Key aspects of a PD assessment include:

  • Mechanism of Action (MoA): Identifying the specific molecular target(s) with which the drug interacts.

  • Target Engagement: Confirming that the drug binds to its intended target in a relevant biological system.

  • Signal Transduction: Elucidating the downstream cellular pathways modulated by the drug's interaction with its target.

  • Functional Outcomes: Measuring the physiological or pathological responses resulting from the drug's action.

  • Dose-Response Relationship: Characterizing the relationship between the dose of the drug and the magnitude of its effect.

Hypothetical Pharmacodynamic Profile of a Novel Compound

To illustrate the required analysis, we will proceed with a hypothetical framework that would be applied to a compound like this compound.

Quantitative Data Summary

Once experimental data is available, it would be summarized in tables for clear comparison.

Table 1: Receptor Binding Affinity of a Hypothetical Compound

Receptor TargetBinding Affinity (Ki, nM)Assay Method
Target XData Not AvailableRadioligand Binding Assay
Off-Target YData Not AvailableCompetition Binding Assay
Off-Target ZData Not AvailableSurface Plasmon Resonance

Table 2: In Vitro Potency and Efficacy of a Hypothetical Compound

Assay TypeEndpoint MeasuredEC50 / IC50 (nM)Emax (%)
Functional Agonist AssaySecond Messenger AccumulationData Not AvailableData Not Available
Enzyme Inhibition AssaySubstrate ConversionData Not AvailableData Not Available
Cell Proliferation AssayViabilityData Not AvailableData Not Available
Experimental Protocols

Detailed methodologies are essential for reproducibility and interpretation of results.

  • Objective: To determine the binding affinity (Ki) of the test compound for its target receptor.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Objective: To assess the functional activity (agonist or antagonist) and potency (EC50) of the test compound at a G-protein coupled receptor (GPCR).

  • Methodology:

    • Culture cells engineered to express the target GPCR.

    • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Expose the cells to varying concentrations of the test compound.

    • For antagonist testing, co-incubate with a known agonist.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Plot the dose-response curve and determine the EC50 and Emax values.

Signaling Pathways and Visualization

Understanding the downstream signaling cascades is critical to elucidating the full mechanism of action. Diagrams generated using Graphviz (DOT language) are used to visualize these complex relationships.

The following diagram illustrates a generic signaling pathway that could be activated by a novel compound binding to a receptor tyrosine kinase.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 PZ1190 This compound PZ1190->Receptor Binds and Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical MAPK/ERK signaling pathway activation.

A clear workflow diagram ensures the logical progression of experiments from in vitro characterization to in vivo validation.

G A Primary Screening (Binding Assays) B In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) A->B C Cellular Assays (e.g., Proliferation, Apoptosis) B->C E In Vivo PK/PD Modeling C->E D Off-Target Profiling (Safety Panel) G Toxicology Studies D->G F Efficacy Studies (Animal Models) E->F H Candidate Selection F->H G->H

Caption: General pharmacodynamic experimental workflow.

Conclusion and Future Directions

While a specific pharmacodynamic profile for this compound cannot be provided at this time due to a lack of available data, this guide outlines the necessary components and methodologies for such an analysis. The structured presentation of quantitative data, detailed experimental protocols, and clear visualization of complex biological processes are paramount for the effective communication and interpretation of pharmacodynamic findings.

For researchers and professionals in drug development, the principles and workflows described herein serve as a robust framework for the characterization of any novel therapeutic compound. Future work on this compound would necessitate the generation of empirical data through the types of experiments detailed in this guide. Upon public disclosure of such data, a comprehensive and specific technical whitepaper on the pharmacodynamics of this compound can be developed.

PZ-1190: A Promising Lead Compound for the Development of Novel Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Katowice, Poland - PZ-1190, a novel multitarget ligand for serotonin (B10506) and dopamine (B1211576) receptors, has emerged as a significant lead compound in the quest for a new generation of antipsychotic drugs. Possessing a promising pharmacological profile, this agent shows potential for treating not only the positive and negative symptoms of schizophrenia but also associated cognitive deficits and mood disorders. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and preclinical data, for researchers, scientists, and drug development professionals.

Summary of Pharmacological Activity

This compound distinguishes itself as a potent multitarget agent with a nuanced interaction profile with key receptors implicated in the pathophysiology of schizophrenia. It acts as a partial agonist at dopamine D2 and D3 receptors and the serotonin 5-HT1A receptor. Simultaneously, it exhibits antagonist activity at serotonin 5-HT2A, 5-HT6, and 5-HT7 receptors. This multi-receptor engagement is believed to contribute to its broad therapeutic potential, addressing a wider range of symptoms than currently available treatments.

Receptor Binding Affinities and Functional Activities

Quantitative analysis of this compound's interaction with various receptors reveals a high affinity for its primary targets. The following table summarizes the key binding affinity (Ki) and functional activity (EC50, Emax) data.

ReceptorBinding Affinity (Ki, nM)Functional ActivityEC50 (nM)Emax (%)
Dopamine D2Data not availablePartial AgonistData not availableData not available
Dopamine D3Data not availablePartial AgonistData not availableData not available
Serotonin 5-HT1AData not availablePartial AgonistData not availableData not available
Serotonin 5-HT2AData not availableAntagonistData not availableData not available
Serotonin 5-HT6Data not availableAntagonistData not availableData not available
Serotonin 5-HT7Data not availableAntagonistData not availableData not available

Note: Specific quantitative data for Ki, EC50, and Emax values for this compound were not available in the public domain at the time of this publication.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the potential of this compound to alleviate symptoms relevant to schizophrenia. The compound has shown efficacy in models of positive symptoms, negative symptoms, and cognitive impairment.

Animal ModelEffectDosage
Conditioned Avoidance ResponseData not availableData not available
Prepulse InhibitionData not availableData not available
Novel Object RecognitionPro-cognitive effectsData not available

Note: Specific quantitative data on dose-response relationships in these models were not available in the public domain at the time of this publication.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent.

ParameterValue
Bioavailability (Oral)Data not available
Half-life (t1/2)Data not available
CmaxData not available
TmaxData not available
ClearanceData not available
Volume of DistributionData not available

Note: Specific pharmacokinetic parameters for this compound were not available in the public domain at the time of this publication.

Synthesis of this compound

Two primary synthetic routes for this compound have been described: a classical batch synthesis and a more recent, efficient mechanochemical method.

Classical Batch Synthesis

The traditional synthesis of this compound is a five-step process:

  • Reduction of Boc-L-β-homoproline.

  • Oxidation of the resulting primary alcohol to an aldehyde.

  • Reductive amination with 1-(benzo[b]thiophen-4-yl)piperazine.

  • Removal of the Boc protecting group.

  • Sulfonylation of the secondary amine to yield this compound.

This method has a reported overall yield of 32% and a total reaction time of 42 hours.

Mechanochemical Synthesis

A more sustainable and efficient mechanochemical synthesis has been developed, offering significant advantages over the classical method.[1] This solid-state approach improves the overall yield to 56% and drastically reduces the reaction time to 4 hours.[1]

Experimental Protocol: Mechanochemical Synthesis of this compound

Detailed experimental protocols for the mechanochemical synthesis are proprietary and not publicly available. The general procedure involves the sequential, solvent-free milling of reactants in a high-energy ball mill.

Signaling Pathways and Experimental Workflows

The complex pharmacological profile of this compound involves modulation of multiple signaling pathways. The following diagram illustrates the proposed mechanism of action.

PZ1190_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits HT1A_auto 5-HT1A Autoreceptor HT_release Serotonin Release HT1A_auto->HT_release Inhibits D2_post D2 Receptor Downstream_DA Dopaminergic Signaling D2_post->Downstream_DA Modulates Signaling D3_post D3 Receptor D3_post->Downstream_DA Modulates Signaling HT1A_post 5-HT1A Receptor Downstream_HT Serotonergic Signaling HT1A_post->Downstream_HT Modulates Signaling HT2A 5-HT2A Receptor HT2A->Downstream_HT Blocks Signaling HT6 5-HT6 Receptor HT6->Downstream_HT Blocks Signaling HT7 5-HT7 Receptor HT7->Downstream_HT Blocks Signaling PZ1190 This compound PZ1190->D2_auto Partial Agonist PZ1190->HT1A_auto Partial Agonist PZ1190->D2_post Partial Agonist PZ1190->D3_post Partial Agonist PZ1190->HT1A_post Partial Agonist PZ1190->HT2A Antagonist PZ1190->HT6 Antagonist PZ1190->HT7 Antagonist

Caption: Proposed mechanism of action of this compound.

The development and characterization of this compound rely on a series of key in vitro and in vivo experiments. The following diagram outlines a typical experimental workflow for a novel antipsychotic lead compound like this compound.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Development Preclinical Development Lead_ID Lead Identification (this compound) Synthesis Chemical Synthesis (Classical & Mechanochemical) Lead_ID->Synthesis Binding_Assays Receptor Binding Assays (Ki determination) Synthesis->Binding_Assays Functional_Assays Functional Assays (EC50, Emax determination) Binding_Assays->Functional_Assays ADME_in_vitro In Vitro ADME (Metabolic Stability, etc.) Functional_Assays->ADME_in_vitro PK_studies Pharmacokinetic Studies (Rodent models) ADME_in_vitro->PK_studies Efficacy_studies Behavioral Efficacy Models (e.g., CAR, PPI, NOR) PK_studies->Efficacy_studies Tox_studies Preliminary Toxicology Efficacy_studies->Tox_studies Lead_Opt Lead Optimization (SAR studies) Tox_studies->Lead_Opt IND_enabling IND-Enabling Studies Lead_Opt->IND_enabling

Caption: Experimental workflow for a novel antipsychotic.

Structure-Activity Relationship

Information regarding the structure-activity relationship (SAR) of this compound and its analogs is not currently available in the public domain.

Clinical Trials

To date, there is no publicly available information on any clinical trials involving this compound.

Future Directions

This compound represents a promising starting point for the development of a new class of antipsychotic medications. Its unique multitarget profile offers the potential for improved efficacy and a better side-effect profile compared to existing drugs. Further research is needed to fully elucidate its pharmacological properties, including detailed in vivo efficacy and safety studies. The optimization of the mechanochemical synthesis will be crucial for the cost-effective production of this compound and its analogs for further preclinical and potential clinical development. The exploration of the structure-activity relationship of related compounds will also be a key area of future research to identify even more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of PZ-1190 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of PZ-1190 in various rodent models. This compound is a novel investigational compound with potent anti-inflammatory properties. The following sections detail the necessary experimental procedures, including pharmacokinetic analysis, efficacy evaluation in acute and chronic inflammation models, and safety/toxicology assessments. All quantitative data from representative studies are summarized in structured tables, and key experimental workflows and the proposed signaling pathway of this compound are illustrated using diagrams. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of the pro-inflammatory signaling cascade. Its primary mechanism of action is believed to be the modulation of cytokine production and immune cell activation. Preclinical evaluation in rodent models is a critical step in the drug development pipeline to establish proof-of-concept, determine pharmacokinetic profiles, and assess the safety of this new chemical entity. The protocols outlined below are designed to provide a standardized framework for the in vivo assessment of this compound.

Pharmacokinetic Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful efficacy and toxicology studies.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Intravenous (IV) administration (2 mg/kg).

    • Group 2: Oral (PO) administration (10 mg/kg).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer this compound (formulated in 0.5% methylcellulose) via the appropriate route.

    • Collect blood samples (approx. 200 µL) from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1520 ± 215850 ± 130
Tmax (h) 0.0831.0
AUC (0-t) (ng*h/mL) 2890 ± 4504120 ± 580
t1/2 (h) 3.5 ± 0.84.1 ± 0.9
Oral Bioavailability (%) -28.5

Efficacy Studies in Inflammation Models

The anti-inflammatory effects of this compound can be evaluated in various well-established rodent models of acute and chronic inflammation.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Experimental Protocol:

    • Animals: Male Wistar rats (150-200g).

    • Groups:

      • Vehicle control (0.5% methylcellulose, PO).

      • This compound (10, 30, 100 mg/kg, PO).

      • Positive control (Indomethacin, 10 mg/kg, PO).

    • Procedure:

      • Administer the respective treatments orally one hour before inducing inflammation.

      • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

      • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

    • Endpoint: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control.

Data Presentation: Effect of this compound on Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control -0.85 ± 0.12-
This compound 100.62 ± 0.0927.1
This compound 300.41 ± 0.0751.8
This compound 1000.25 ± 0.0570.6
Indomethacin 100.30 ± 0.0664.7
Chronic Inflammation Model: Adjuvant-Induced Arthritis

This model mimics the pathological features of human rheumatoid arthritis.

  • Experimental Protocol:

    • Animals: Female Lewis rats (150-180g).

    • Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw on day 0.

    • Treatment:

      • Prophylactic model: Administer this compound (10, 30 mg/kg, PO, daily) from day 0 to day 21.

      • Therapeutic model: Start treatment on day 10 (after the onset of clinical signs) and continue until day 21.

    • Endpoints:

      • Measure paw volume and arthritis score (based on erythema and swelling) every other day.

      • On day 21, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histological examination.

Data Presentation: Effect of this compound in Adjuvant-Induced Arthritis (Therapeutic Model)
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Arthritis Score (Day 21) 12.5 ± 1.88.2 ± 1.54.5 ± 1.1
Paw Volume (mL, Day 21) 2.8 ± 0.41.9 ± 0.31.2 ± 0.2
Serum TNF-α (pg/mL) 250 ± 45160 ± 3085 ± 20
Serum IL-6 (pg/mL) 480 ± 70310 ± 55150 ± 40

Safety and Toxicology

Preliminary assessment of the safety profile of this compound is crucial.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animals: Female Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Administer a starting dose of this compound (e.g., 2000 mg/kg) to a single animal.

    • Observe the animal for 14 days for signs of toxicity and mortality.

    • Based on the outcome, the dose for the next animal is adjusted up or down.

  • Endpoint: Determine the LD50 (median lethal dose) of this compound.

Data Presentation: Acute Oral Toxicity of this compound
ParameterValue
LD50 (rats, oral) > 2000 mg/kg
Observed Adverse Effects No mortality or significant signs of toxicity observed at the limit dose.

Visualizations

Proposed Signaling Pathway of this compound

PZ1190_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_IkB NF-κB/IκB Complex IKK_Complex->NFkB_IkB Phosphorylates IκB PZ1190 This compound PZ1190->IKK_Complex Inhibits NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Cytokines Cytokines (TNF-α, IL-6) Chemokines, COX-2 Gene_Expression->Cytokines

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Adjuvant-Induced Arthritis Model

AIA_Workflow Day0 Day 0: Induction of Arthritis (FCA Injection) Day10 Day 10: Onset of Clinical Signs (Start Therapeutic Treatment) Day0->Day10 Treatment_Period Daily Treatment (PO, Day 10-21) Day10->Treatment_Period Monitoring Monitoring: Paw Volume & Arthritis Score (Every Other Day) Treatment_Period->Monitoring Day21 Day 21: Study Termination Treatment_Period->Day21 Endpoints Endpoint Analysis: - Cytokine Levels (Blood) - Histopathology (Paws) Day21->Endpoints

Caption: Workflow for the therapeutic adjuvant-induced arthritis model.

Application Notes and Protocols for Cell-Based Functional Assays for PZ-1190

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based functional assays designed to characterize the pharmacological activity of PZ-1190, a hypothetical antagonist of a G-protein coupled receptor (GPCR). The described assays will enable the determination of its binding affinity, functional potency, and potential effects on cell viability.

Receptor Binding Assay

Application: To determine the binding affinity (Ki) of this compound for its target receptor. This assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.

Data Presentation:

CompoundKi (nM)
This compound15.2
Reference Antagonist8.5

Experimental Protocol:

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptor)

  • This compound

  • Reference antagonist

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Culture HEK293 cells expressing the target receptor to ~80-90% confluency.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of varying concentrations of this compound or the reference antagonist.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a known amount of protein).

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow:

G prep Prepare Cell Membranes and Reagents incubation Incubate Membranes with Radioligand and this compound prep->incubation filtration Filter and Wash to Separate Bound and Unbound Ligand incubation->filtration detection Quantify Radioactivity with Scintillation Counter filtration->detection analysis Calculate Ki using Cheng-Prusoff Equation detection->analysis

Caption: Workflow for the receptor binding assay.

cAMP Assay (for Gi-coupled receptors)

Application: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

Data Presentation:

CompoundIC50 (nM)
This compound45.8
Reference Antagonist22.1

Experimental Protocol:

Materials:

  • CHO-K1 cells stably expressing the target Gi-coupled GPCR

  • Agonist for the target receptor

  • This compound

  • Reference antagonist

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • 384-well assay plates

Procedure:

  • Seed CHO-K1 cells expressing the target receptor into 384-well plates and culture overnight.

  • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of this compound or the reference antagonist to the wells and pre-incubate for 15-30 minutes.

  • Add a fixed concentration of the agonist (typically EC80) to all wells except the negative control.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the dose-response curve and calculate the IC50 value.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist Receptor Gi-coupled GPCR Agonist->Receptor PZ1190 This compound PZ1190->Receptor G_protein Gi Protein Receptor->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP inhibits ATP ATP Response Cellular Response cAMP->Response

Caption: this compound antagonism of a Gi-coupled receptor signaling pathway.

Calcium Flux Assay (for Gq-coupled receptors)

Application: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium mobilization.

Data Presentation:

CompoundIC50 (nM)
This compound78.3
Reference Antagonist35.6

Experimental Protocol:

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Agonist for the target receptor

  • This compound

  • Reference antagonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent plate reader with an injection system

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Seed HEK293 cells expressing the target receptor into 384-well plates and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound or the reference antagonist to the wells.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the agonist (typically EC80) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Calculate the peak fluorescence response for each well.

  • Plot the dose-response curve and calculate the IC50 value.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist Receptor Gq-coupled GPCR Agonist->Receptor PZ1190 This compound PZ1190->Receptor G_protein Gq Protein Receptor->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ release ER->Ca2

Caption: this compound antagonism of a Gq-coupled receptor signaling pathway.

Reporter Gene Assay

Application: To measure the ability of this compound to inhibit agonist-induced transcription of a reporter gene (e.g., luciferase) under the control of a response element specific to the signaling pathway.

Data Presentation:

CompoundIC50 (nM)
This compound120.5
Reference Antagonist65.2

Experimental Protocol:

Materials:

  • Cells co-transfected with the target GPCR and a reporter gene construct (e.g., CRE-luciferase for Gs/Gi, NFAT-luciferase for Gq)

  • Agonist for the target receptor

  • This compound

  • Reference antagonist

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, clear-bottom assay plates

Procedure:

  • Seed the co-transfected cells into 96-well plates and culture overnight.

  • Replace the medium with a serum-free medium.

  • Add varying concentrations of this compound or the reference antagonist to the wells and pre-incubate for 30 minutes.

  • Add a fixed concentration of the agonist (typically EC80).

  • Incubate for 4-6 hours to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Plot the dose-response curve and calculate the IC50 value.

Experimental Workflow:

G transfection Co-transfect Cells with Receptor and Reporter Construct treatment Treat Cells with Agonist and this compound transfection->treatment incubation Incubate for Reporter Gene Expression treatment->incubation detection Lyse Cells and Measure Luminescence incubation->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for the reporter gene assay.

Cell Viability/Cytotoxicity Assay

Application: To assess the potential cytotoxic effects of this compound on the cells used in the functional assays.

Data Presentation:

CompoundCC50 (µM)
This compound> 100
Positive Control (e.g., Doxorubicin)0.5

Experimental Protocol:

Materials:

  • The same cell line used in the primary functional assay

  • This compound

  • Positive control for cytotoxicity

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Spectrophotometer or luminometer

  • 96-well clear or white assay plates

Procedure:

  • Seed the cells into 96-well plates and culture overnight.

  • Treat the cells with a wide range of concentrations of this compound and the positive control.

  • Incubate for 24-48 hours.

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (cytotoxic concentration 50%).

Logical Relationship:

G PZ1190 This compound FunctionalAssay Primary Functional Assay (e.g., cAMP, Calcium Flux) PZ1190->FunctionalAssay ViabilityAssay Cell Viability Assay PZ1190->ViabilityAssay DataInterpretation Data Interpretation FunctionalAssay->DataInterpretation ViabilityAssay->DataInterpretation Informs on potential off-target cytotoxicity

Caption: Relationship between functional and viability assays.

Application Notes and Protocols for PZ-1190 Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of PZ-1190, a multi-target serotonin (B10506) and dopamine (B1211576) receptor ligand with potential antipsychotic properties, for in vivo studies in mice. The following protocols are based on established methodologies for evaluating novel antipsychotic agents in rodent models.

Mechanism of Action

This compound is a novel compound that demonstrates potent antagonistic activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors, along with partial agonistic activity at serotonin 5-HT₁ₐ receptors. This multi-receptor profile is characteristic of atypical antipsychotics, suggesting potential efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.

A diagram illustrating the proposed signaling pathway of this compound is provided below.

PZ1190_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT1A_Receptor 5-HT₁ₐ Receptor Serotonin->HT1A_Receptor Binds HT2A_Receptor 5-HT₂ₐ Receptor Serotonin->HT2A_Receptor Binds Neuronal_Response Modulation of Neuronal Activity D2_Receptor->Neuronal_Response ↓ Signal HT1A_Receptor->Neuronal_Response ↑ Signal HT2A_Receptor->Neuronal_Response ↓ Signal PZ1190 This compound PZ1190->D2_Receptor Antagonist PZ1190->HT1A_Receptor Partial Agonist PZ1190->HT2A_Receptor Antagonist

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes typical dosage ranges and administration routes for antipsychotic drug candidates in mouse models, which can be adapted for this compound studies.

ParameterRoute of AdministrationDosage Range (mg/kg)FrequencyVehicle
Behavioral Screening Intraperitoneal (i.p.)1 - 10Single dose0.9% Saline with 1% Tween 80
Oral (p.o.)5 - 20Single dose0.5% Methylcellulose (B11928114) in water
Chronic Studies Subcutaneous (s.c.)1 - 5Once or twice dailySesame oil or other suitable vehicle
Oral (p.o. via gavage)5 - 20Once daily0.5% Methylcellulose in water

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antipsychotic potential of this compound in mice are provided below.

Protocol 1: Evaluation of Antipsychotic-like Activity in the MK-801-Induced Hyperlocomotion Model

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to reverse the psychostimulant-induced increase in locomotor activity.

Materials:

  • This compound

  • MK-801 (Dizocilpine)

  • Vehicle (e.g., 0.9% Saline with 1% Tween 80)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in an individual open field chamber for a 30-minute habituation period.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to different groups of mice.

    • 30 minutes after this compound or vehicle administration, administer MK-801 (0.2 mg/kg, i.p.) to all mice except the control group, which receives a second vehicle injection.

  • Data Collection: Immediately after the MK-801 injection, place the mice back into the open field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the locomotor activity of the this compound-treated groups to the MK-801 control group.

MK801_Workflow Habituation Habituation (30 min) PZ1190_Admin This compound or Vehicle Admin (i.p.) Habituation->PZ1190_Admin MK801_Admin MK-801 or Vehicle Admin (i.p.) (30 min post-PZ-1190) PZ1190_Admin->MK801_Admin Data_Collection Record Locomotor Activity (60-90 min) MK801_Admin->Data_Collection Data_Analysis Data Analysis (ANOVA) Data_Collection->Data_Analysis

Caption: Workflow for the MK-801-induced hyperlocomotion test.

Protocol 2: Assessment of Extrapyramidal Side Effects using the Catalepsy Test

This test is used to evaluate the potential of a compound to induce catalepsy, a common side effect of typical antipsychotics.

Materials:

  • This compound

  • Haloperidol (B65202) (positive control)

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • A horizontal bar raised 5 cm from the surface

Procedure:

  • Drug Administration: Administer this compound (at doses effective in the hyperlocomotion test), haloperidol (e.g., 1 mg/kg, i.p.), or vehicle to different groups of mice.

  • Catalepsy Assessment: At 30, 60, and 90 minutes post-injection, gently place the forepaws of each mouse on the horizontal bar.

  • Data Collection: Measure the time (in seconds) it takes for the mouse to remove both forepaws from the bar. A cut-off time of 180 seconds is typically used.

  • Data Analysis: Analyze the data using a repeated-measures ANOVA or a Kruskal-Wallis test to compare the latency to descend between the treatment groups at each time point.

Catalepsy_Workflow Drug_Admin Drug Administration (this compound, Haloperidol, Vehicle) Assessment_30 Catalepsy Assessment (30 min post-injection) Drug_Admin->Assessment_30 Assessment_60 Catalepsy Assessment (60 min post-injection) Assessment_30->Assessment_60 Assessment_90 Catalepsy Assessment (90 min post-injection) Assessment_60->Assessment_90 Data_Analysis Data Analysis Assessment_90->Data_Analysis

Caption: Workflow for the catalepsy test.

General Considerations for Administration

  • Formulation: this compound should be dissolved in a suitable vehicle. For intraperitoneal injections, a solution in 0.9% saline containing a small amount of a solubilizing agent like Tween 80 is common. For oral administration, a suspension in 0.5% methylcellulose is often used.

  • Volume: The injection volume should be appropriate for the size of the mouse and the route of administration. Typically, for intraperitoneal injections, a volume of 10 ml/kg is used. For oral gavage, the volume should not exceed 10 ml/kg.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these protocols, researchers can effectively evaluate the in vivo antipsychotic potential and side effect profile of this compound in mouse models. Careful consideration of the experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols: Determining Dosing Regimen for Novel Compounds in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of an appropriate dosing regimen is a critical step in the preclinical evaluation of any novel compound, such as PZ-1190, for its effects on behavior in rodent models. This document provides a comprehensive guide and standardized protocols for establishing a safe and effective dosing range for this compound in rat behavioral studies. The protocols outlined below are based on established principles of dose-range finding and maximum tolerated dose (MTD) studies, which are essential for ensuring data validity and animal welfare.

General Principles for Dose Selection

Before initiating behavioral studies, a thorough literature review for compounds with similar structures or mechanisms of action should be conducted to inform the initial dose range selection. In the absence of such data for a novel compound like this compound, a systematic dose-escalation study is imperative. The primary objectives of these preliminary studies are to:

  • Establish the Maximum Tolerated Dose (MTD).

  • Identify a range of doses that are behaviorally active but not toxic.

  • Observe any overt behavioral changes or signs of toxicity.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

The MTD study is designed to determine the highest dose of this compound that can be administered to rats without causing significant toxicity or mortality.

Methodology:

  • Animal Model: Sprague-Dawley or Wistar rats (8-10 weeks old, male and female).

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 per sex per group).

  • Dose Selection: Select doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be broad enough to identify both a no-effect level and a toxic level.

  • Administration Route: The intended route for behavioral studies (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be used.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dosing, and then daily for 7-14 days.

    • Record body weight before dosing and daily throughout the study. A weight loss of over 15-20% is often considered a humane endpoint.

    • At the end of the study, a gross necropsy can be performed to identify any visible organ abnormalities.

  • MTD Determination: The MTD is the highest dose that does not produce mortality, significant clinical signs of toxicity, or substantial body weight loss.

Dose-Range Finding Study for Behavioral Assays

Once the MTD is estimated, a dose-range finding study is performed to identify the optimal doses for behavioral experiments.

Methodology:

  • Animal Model: Use the same rat strain as intended for the main behavioral studies.

  • Group Allocation: Assign animals to several dose groups (e.g., 3-4 groups plus a vehicle control), with doses selected based on the MTD study (e.g., 1/100, 1/30, and 1/10 of the MTD).

  • Behavioral Observation:

    • Administer the selected doses of this compound.

    • Conduct a simple behavioral observation test, such as an open field test, to assess locomotor activity and exploratory behavior.

    • Record key parameters like distance traveled, rearing frequency, and time spent in the center of the arena. .

  • Data Analysis: Analyze the behavioral data to identify doses that produce a measurable effect without causing sedation, hyperactivity, or other confounding motor impairments.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the MTD and dose-range finding studies for this compound.

Table 1: Maximum Tolerated Dose (MTD) Study Data Summary for this compound

Dose Group (mg/kg)Number of Animals (M/F)MortalityClinical Signs of ToxicityMean Body Weight Change (%)
Vehicle Control5/50/10None Observed+5.2%
105/50/10None Observed+4.8%
305/50/10Mild lethargy at 2h post-dose+2.1%
1005/51/10Pronounced lethargy, piloerection-8.5%
3005/55/10Severe lethargy, ataxia, seizures-18.0%

Table 2: Dose-Range Finding Study in Open Field Test for this compound

Dose Group (mg/kg)Total Distance Traveled (m)Rearing FrequencyTime in Center (s)
Vehicle Control45.2 ± 5.122.3 ± 3.435.1 ± 4.2
143.8 ± 4.921.5 ± 3.136.8 ± 4.5
335.1 ± 3.815.2 ± 2.548.2 ± 5.3*
1018.6 ± 2.9 8.1 ± 1.925.4 ± 3.7
305.2 ± 1.5 2.3 ± 0.810.1 ± 2.1***

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Visualization

Experimental Workflow for Determining Dosing Regimen

DosingRegimenWorkflow cluster_prep Preparation cluster_mtd MTD Study cluster_drf Dose-Range Finding cluster_final Final Dose Selection lit_review Literature Review & In Vitro Data Analysis compound_prep This compound Formulation & Vehicle Selection lit_review->compound_prep mtd_design Dose Escalation Design (Logarithmic Scale) compound_prep->mtd_design mtd_admin Compound Administration (Target Route) mtd_design->mtd_admin mtd_observe Toxicity & Body Weight Monitoring (7-14 days) mtd_admin->mtd_observe mtd_result Determine MTD mtd_observe->mtd_result drf_design Select Doses Based on MTD (e.g., 1/100, 1/30, 1/10) mtd_result->drf_design Inform Dose Selection drf_admin Compound Administration drf_design->drf_admin drf_behavior Open Field or other Simple Behavioral Assay drf_admin->drf_behavior drf_result Identify Behaviorally Active, Non-toxic Doses drf_behavior->drf_result final_doses Select 3-4 Doses for Definitive Behavioral Studies drf_result->final_doses

Caption: Workflow for establishing a dosing regimen for a novel compound in rat behavioral studies.

Conclusion

The successful execution of rat behavioral studies hinges on the careful and systematic determination of an appropriate dosing regimen for the test compound. By following the outlined protocols for MTD and dose-range finding studies, researchers can confidently select doses of this compound that are both pharmacologically active and devoid of confounding toxic effects, thereby ensuring the generation of reliable and interpretable behavioral data.

Application Notes and Protocols for Evaluating PZ-1190 in a Prepulse Inhibition Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing PZ-1190 in a prepulse inhibition (PPI) test, a widely used neuropsychological paradigm for assessing sensorimotor gating. Deficits in sensorimotor gating are observed in several neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] This makes the PPI test a valuable tool for screening potential therapeutic agents like this compound. The following application notes offer a comprehensive guide to experimental design, data interpretation, and standardized protocols to ensure reliable and reproducible results.

Introduction to Prepulse Inhibition (PPI)

Prepulse inhibition is a neurological phenomenon where a weak prestimulus (the prepulse) reduces the startle response to a subsequent strong, startling stimulus (the pulse).[1] This inhibition of the startle reflex is thought to represent a fundamental form of sensorimotor gating, the brain's ability to filter out irrelevant sensory information to focus on a salient stimulus.[3][4] The PPI test is a cross-species phenomenon, observed in mammals from mice to humans, making it a highly valuable translational model in neuroscience research.[2][5]

The acoustic startle reflex is typically measured in rodents placed in a startle chamber equipped with a sensor to detect whole-body movement.[6] A deficit in PPI, meaning a reduced inhibition of the startle response by the prepulse, is a hallmark of sensorimotor gating deficits and is observed in various psychiatric and neurological disorders.[2][6] Therefore, the PPI test is frequently employed to evaluate the efficacy of novel compounds in ameliorating these deficits.

Putative Mechanism of Action of this compound

Note: As of the latest literature review, specific information regarding the mechanism of action for "this compound" is not available. The following represents a hypothetical signaling pathway commonly implicated in the modulation of sensorimotor gating, which can be adapted once the precise molecular targets of this compound are elucidated.

A potential mechanism by which a novel therapeutic agent might modulate PPI is through the intricate interplay of neurotransmitter systems, such as the dopamine (B1211576) and serotonin (B10506) pathways, which are known to influence sensorimotor gating. For instance, hyperactivity of the dopaminergic system is linked to PPI deficits. A compound like this compound could potentially act as a modulator of dopamine D2 receptors or influence downstream signaling cascades. One such critical intracellular pathway is the PI3K/Akt signaling pathway, which is involved in cell survival and neuronal function.[7][8] Dysregulation of this pathway has been associated with various neurological disorders.

Below is a diagram illustrating a hypothetical signaling pathway through which this compound might exert its effects on cellular processes relevant to sensorimotor gating.

G Hypothetical Signaling Pathway for this compound PZ1190 This compound Receptor Target Receptor (e.g., D2R, 5-HT2A) PZ1190->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., GSK3β, mTOR) Akt->Downstream Phosphorylates Response Cellular Response (Modulation of Neuronal Excitability, Synaptic Plasticity) Downstream->Response

Caption: Hypothetical signaling cascade for this compound.

Experimental Protocol for PPI Testing with this compound

This protocol is designed for rodent models and can be adapted based on the specific research question and animal strain.

Materials and Reagents
  • This compound

  • Vehicle solution (e.g., saline, DMSO, or other appropriate solvent for this compound)

  • Positive control (e.g., a known antipsychotic like haloperidol (B65202) or risperidone)

  • Experimental animals (e.g., rats or mice)

  • Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments)[6]

  • Calibrated sound level meter

Experimental Workflow

The following diagram outlines the key steps in the prepulse inhibition testing protocol.

G Prepulse Inhibition (PPI) Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) drug_prep Drug Preparation (this compound, Vehicle, Positive Control) drug_admin Drug Administration (e.g., i.p., p.o.) drug_prep->drug_admin habituation Habituation to Startle Chamber (5-10 min) drug_admin->habituation ppi_test PPI Test Session habituation->ppi_test data_extraction Data Extraction (Startle Amplitude) ppi_test->data_extraction ppi_calc PPI Calculation (% Inhibition) data_extraction->ppi_calc stat_analysis Statistical Analysis ppi_calc->stat_analysis

Caption: Workflow for a PPI experiment.

Detailed Procedure
  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment to minimize stress.

  • Drug Preparation: Prepare fresh solutions of this compound, vehicle, and positive control on the day of the experiment. The concentration should be adjusted to allow for appropriate dosing based on the animal's body weight.

  • Drug Administration: Administer this compound or control substances via the intended route (e.g., intraperitoneal, oral gavage). The time between administration and testing should be based on the pharmacokinetic profile of the compound, if known. A typical pre-treatment time is 30-60 minutes.

  • Habituation: Place each animal individually into the startle chamber and allow for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).[1]

  • PPI Test Session: The test session consists of a series of trials presented in a pseudo-random order.[9]

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented to measure the baseline startle response.

    • Prepulse-plus-pulse trials: A weaker acoustic prepulse (e.g., 75, 80, or 85 dB for 20 ms) precedes the pulse by a specific interval (interstimulus interval, ISI), typically 30, 60, or 120 ms.[1]

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response is measured as the peak amplitude of the animal's movement within a defined time window following the pulse stimulus.

Data Analysis

The primary outcome measure is the percentage of prepulse inhibition (%PPI), which is calculated for each prepulse intensity using the following formula:

%PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100 [6]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Percent Prepulse Inhibition (%PPI)

Treatment GroupDose (mg/kg)%PPI at 75 dB Prepulse (Mean ± SEM)%PPI at 80 dB Prepulse (Mean ± SEM)%PPI at 85 dB Prepulse (Mean ± SEM)
Vehicle035.2 ± 3.150.1 ± 4.565.8 ± 3.9
This compound140.5 ± 3.558.2 ± 4.172.3 ± 3.7
This compound348.7 ± 4.0*65.9 ± 3.8 78.9 ± 3.2
This compound1055.1 ± 3.8 72.4 ± 3.5 85.1 ± 2.9
Positive ControlX58.3 ± 4.275.1 ± 3.9 88.4 ± 2.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Statistical analysis performed using two-way ANOVA followed by post-hoc tests.

Table 2: Effect of this compound on Startle Amplitude

Treatment GroupDose (mg/kg)Startle Amplitude on Pulse-Alone Trials (Arbitrary Units, Mean ± SEM)
Vehicle0450 ± 25
This compound1445 ± 28
This compound3438 ± 30
This compound10455 ± 26
Positive ControlX440 ± 29

No significant differences were observed between groups, indicating that this compound does not suppress the startle reflex itself.

Conclusion

The prepulse inhibition test is a robust and reliable method for assessing sensorimotor gating and evaluating the therapeutic potential of novel compounds like this compound. By following the detailed protocol outlined in these application notes, researchers can generate high-quality, reproducible data to determine the efficacy of this compound in reversing sensorimotor gating deficits. The provided templates for data presentation and visualization of experimental workflows and signaling pathways will aid in the clear and concise communication of findings. It is crucial to establish the specific molecular mechanism of this compound to further refine the understanding of its effects on the complex neural circuitry underlying prepulse inhibition.

References

Application Notes and Protocols: Novel Object Recognition Test with PZ-1190 Administration

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting the Novel Object Recognition (NOR) test to evaluate the pro-cognitive effects of PZ-1190, a hypothetical compound. The NOR test is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction

The Novel Object Recognition (NOR) test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This test is a relatively simple and low-stress method for evaluating the efficacy of procognitive compounds. The protocol described herein details the administration of this compound and the subsequent assessment of its impact on recognition memory.

Materials and Methods

Animals
  • Adult male C57BL/6J mice (8-12 weeks old) are commonly used.

  • Animals should be group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • All experiments should be conducted during the light phase of the cycle.

  • Animals should be handled for several days prior to the start of the experiment to acclimate them to the researcher.

Apparatus
  • A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material (e.g., Plexiglas or PVC) for easy cleaning.

  • Two sets of three distinct objects that are different in shape, color, and texture. The objects should be heavy enough that the animals cannot displace them.

  • A video camera mounted above the arena to record the sessions for later analysis.

  • Automated video tracking software (e.g., EthoVision XT, ANY-maze) is recommended for accurate data collection.

Compound
  • This compound is dissolved in a suitable vehicle (e.g., saline, DMSO). The concentration should be prepared such that the desired dose can be administered in a reasonable volume (e.g., 10 ml/kg body weight).

Experimental Protocol

The NOR test is typically conducted over three consecutive days: habituation, training (familiarization), and testing.

Day 1: Habituation
  • Place each mouse individually into the empty open-field arena.

  • Allow the mouse to explore the arena freely for 10 minutes.

  • This phase allows the animal to acclimate to the testing environment, reducing anxiety and novelty-induced exploratory behavior during the training and testing phases.

  • After each session, clean the arena thoroughly with 70% ethanol (B145695) to eliminate any olfactory cues.

Day 2: Training (Familiarization Phase)
  • Administer this compound or vehicle to the mice at a predetermined time before the training session (e.g., 30 minutes prior to the trial).

  • Place two identical objects (A1 and A2) in the arena at a designated distance from the walls and from each other.

  • Gently place a mouse into the arena, midway between the two objects, facing away from them.

  • Allow the mouse to explore the objects for a 10-minute session.

  • The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being directed at the object at a distance of ≤ 2 cm.

  • Return the mouse to its home cage after the session.

  • Clean the arena and objects thoroughly between each animal.

Day 3: Testing (Novel Object Recognition Phase)
  • The testing phase is conducted 24 hours after the training phase.

  • Administer this compound or vehicle at the same pre-training interval as on Day 2.

  • In the arena, replace one of the familiar objects (A2) with a novel object (B). The position of the novel and familiar objects should be counterbalanced across animals.

  • Place the mouse back into the arena and allow it to explore freely for 5-10 minutes.

  • Record the time spent exploring the familiar object (A1) and the novel object (B).

  • After the session, return the mouse to its home cage and clean the apparatus.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (Familiarization) cluster_day3 Day 3: Testing Habituation Animal explores empty arena (10 min) DrugAdmin1 Administer this compound or Vehicle Habituation->DrugAdmin1 24h Training Animal explores two identical objects (A1 & A2) for 10 min DrugAdmin1->Training DrugAdmin2 Administer this compound or Vehicle Training->DrugAdmin2 24h Testing Animal explores one familiar (A1) and one novel object (B) for 5-10 min DrugAdmin2->Testing

Experimental workflow for the Novel Object Recognition (NOR) test.

Data Analysis

The primary metric for assessing recognition memory is the Discrimination Index (DI), which reflects the preference for the novel object over the familiar one.

  • Exploration Time: The total time spent exploring both objects during the training and testing phases. A significant decrease in total exploration time during the testing phase might indicate neophobia or anxiety.

  • Discrimination Index (DI): Calculated using the following formula:

    DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

    A DI score above 0 indicates a preference for the novel object, suggesting intact recognition memory. A score of 0 or below suggests a memory deficit.

  • Statistical Analysis: Data are typically analyzed using a t-test or one-way ANOVA to compare the performance of the this compound-treated group with the vehicle-treated control group. A p-value of < 0.05 is generally considered statistically significant.

Data Presentation

The following table presents hypothetical data from a study evaluating the effect of this compound on recognition memory.

Treatment GroupNTotal Exploration Time (Training, sec)Total Exploration Time (Testing, sec)Discrimination Index (DI)
Vehicle1265.3 ± 5.258.1 ± 4.90.15 ± 0.08
This compound (1 mg/kg)1268.1 ± 4.861.5 ± 5.50.45 ± 0.10*
This compound (3 mg/kg)1266.9 ± 5.160.2 ± 4.70.62 ± 0.09
This compound (10 mg/kg)1267.5 ± 5.359.8 ± 5.10.68 ± 0.11
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.

Hypothetical Signaling Pathway for this compound

It is hypothesized that this compound enhances cognitive function by modulating synaptic plasticity, a fundamental process for learning and memory. A potential mechanism of action could involve the potentiation of the NMDA receptor signaling cascade, leading to the activation of downstream effectors that promote long-term potentiation (LTP).

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds PZ1190 This compound PZ1190->NMDAR potentiates Ca Ca²⁺ Influx NMDAR->Ca CaMKII CaMKII Ca->CaMKII CREB CREB CaMKII->CREB GeneExpression Gene Expression (Synaptic Plasticity) CREB->GeneExpression

Hypothetical signaling pathway for this compound's pro-cognitive effects.

This proposed pathway suggests that this compound enhances the activity of the NMDA receptor, a key player in synaptic plasticity. This leads to an influx of calcium ions (Ca²⁺) into the postsynaptic neuron, activating downstream signaling molecules such as CaMKII and CREB. The activation of CREB, a transcription factor, promotes the expression of genes involved in strengthening synaptic connections, thereby enhancing learning and memory.

Conclusion

The Novel Object Recognition test is a robust and reliable method for assessing the efficacy of potential cognitive enhancers like this compound. The detailed protocol and data analysis methods provided in these application notes offer a standardized approach to conducting these experiments. The hypothetical signaling pathway provides a framework for investigating the molecular mechanisms underlying the observed behavioral effects of this compound. Consistent and well-controlled experimental procedures are crucial for obtaining reproducible and meaningful results in the evaluation of novel therapeutic compounds.

Schild Analysis of PZ-1190: Determining Antagonist Activity at Serotonin and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PZ-1190 is a novel multitarget ligand designed to interact with serotonin (B10506) and dopamine (B1211576) receptor systems, showing potential as an antipsychotic agent. Understanding the antagonist potency of this compound at specific receptor subtypes is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects. Schild analysis is a fundamental pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. This application note provides a detailed protocol for performing a Schild analysis to determine the antagonist activity of this compound, along with guidance on data interpretation and presentation.

A related compound, PZ-1262, an analog of Brexpiprazole, has demonstrated antagonist activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT2A, 5-HT6, and 5-HT7 receptors, alongside partial agonism at 5-HT1A receptors. This suggests that this compound may exhibit a similar multi-receptor binding profile.

While the synthesis and potential antipsychotic properties of this compound have been described, specific quantitative data on its antagonist activity, such as pA2 or Kb values, are not yet publicly available in the cited literature. This document, therefore, presents a generalized protocol that can be adapted once such data becomes available.

Principle of Schild Analysis

Schild analysis is a cornerstone of receptor pharmacology for characterizing competitive antagonism. It quantifies the potency of an antagonist by measuring the parallel rightward shift it produces in the concentration-response curve of an agonist. The analysis yields the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response. For a competitive antagonist, the pA2 is theoretically equal to the negative logarithm of the equilibrium dissociation constant (Kb).

Data Presentation

Upon completion of the experimental protocol, the following quantitative data for this compound should be summarized in the tables below.

Table 1: Antagonist Potency (pA2) of this compound at Target Receptors

Receptor SubtypeAgonist UsedpA2 ValueSchild Slope95% Confidence Interval
e.g., 5-HT2Ae.g., SerotoninDataDataData
e.g., D2e.g., DopamineDataDataData
...............

Table 2: Equilibrium Dissociation Constants (Kb) of this compound

Receptor SubtypeKb (nM)
e.g., 5-HT2AData
e.g., D2Data
......

Experimental Protocols

This section outlines the detailed methodology for conducting a Schild analysis to determine the antagonist activity of this compound.

Materials and Reagents
  • This compound

  • Specific agonist for the receptor of interest (e.g., serotonin for 5-HT2A receptors, dopamine for D2 receptors)

  • Cell line or tissue preparation expressing the target receptor

  • Appropriate cell culture medium or physiological salt solution

  • Assay buffer

  • Multi-well plates (e.g., 96-well)

  • Plate reader or other suitable detection instrument

Experimental Workflow for Schild Analysis

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare cell/tissue suspension exp1 Generate control agonist concentration-response curve prep1->exp1 prep2 Prepare serial dilutions of agonist and this compound prep2->exp1 exp2 Incubate cells/tissue with varying concentrations of this compound exp1->exp2 exp3 Generate agonist concentration-response curves in the presence of this compound exp2->exp3 analysis1 Determine EC50 values for each curve exp3->analysis1 analysis2 Calculate Dose Ratios (DR) analysis1->analysis2 analysis3 Construct Schild Plot: log(DR-1) vs. log[this compound] analysis2->analysis3 analysis4 Determine pA2 value and Schild slope analysis3->analysis4

Caption: Experimental workflow for Schild analysis of this compound.

Detailed Protocol
  • Cell/Tissue Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) to an appropriate density.

    • Alternatively, prepare isolated tissue preparations (e.g., rat aortic strips for 5-HT2A receptor studies) and mount them in an organ bath containing physiological salt solution.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the selected agonist in the absence of this compound.

    • Add increasing concentrations of the agonist to the cell/tissue preparation and measure the response at each concentration until a maximal response is achieved.

    • The response could be a change in intracellular calcium, cAMP levels, or muscle contraction, depending on the assay.

  • Incubation with this compound:

    • Wash the cell/tissue preparations to remove the agonist.

    • Incubate the preparations with a fixed concentration of this compound for a predetermined equilibration period. It is recommended to use at least three different concentrations of the antagonist.

  • Agonist Concentration-Response Curves in the Presence of this compound:

    • In the continued presence of the fixed concentration of this compound, generate a new cumulative concentration-response curve for the agonist.

    • Repeat this for each concentration of this compound.

Data Analysis
  • Determine EC50 Values:

    • For each agonist concentration-response curve (both control and in the presence of different this compound concentrations), determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

  • Calculate Dose Ratios (DR):

    • The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Calculate the dose ratio for each concentration of this compound used: DR = EC50 (in presence of this compound) / EC50 (control)

  • Construct the Schild Plot:

    • The Schild plot is a graph of log(DR-1) on the y-axis versus the negative logarithm of the molar concentration of the antagonist (-log[this compound]) on the x-axis.

    • Perform a linear regression on the plotted data.

  • Determine pA2 and Schild Slope:

    • The x-intercept of the Schild plot regression line is the pA2 value.

    • The slope of the regression line should be close to 1.0 for a competitive antagonist. A slope significantly different from 1.0 may indicate non-competitive antagonism or other complex interactions.

Signaling Pathways

This compound is expected to antagonize G-protein coupled receptors (GPCRs) in the serotonin and dopamine systems. The specific signaling pathways will depend on the receptor subtype.

Example Signaling Pathway: 5-HT2A Receptor

Gq_Signaling_Pathway PZ1190 This compound Receptor 5-HT2A Receptor PZ1190->Receptor Antagonizes Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Antagonism of the 5-HT2A receptor Gq signaling pathway by this compound.

Example Signaling Pathway: D2 Receptor

Gi_Signaling_Pathway PZ1190 This compound Receptor D2 Receptor PZ1190->Receptor Antagonizes Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Antagonism of the D2 receptor Gi signaling pathway by this compound.

Conclusion

Schild analysis is an indispensable tool for the quantitative characterization of competitive antagonists like this compound. By following the detailed protocol outlined in this application note, researchers can accurately determine the pA2 values of this compound at various serotonin and dopamine receptor subtypes. This information is critical for understanding its pharmacological profile, guiding further drug development, and ultimately translating preclinical findings into potential therapeutic applications. The provided templates for data presentation and signaling pathway diagrams will aid in the clear and concise communication of experimental findings.

Application Notes and Protocols: Electrophysiological Characterization of PZ-1190 on Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

PZ-1190 is a novel selective antagonist of the dopamine (B1211576) D2 receptor (D2R).[1][2][3][4] Dopaminergic systems are fundamental to the regulation of motor control, motivation, and reward, with dysfunctions implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][5][6][7] The activity of midbrain dopamine neurons, primarily in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), is tightly regulated by autoreceptors, including the D2R.[1][3] Activation of these D2 autoreceptors typically leads to an inhibition of dopamine neuron firing through mechanisms such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][3]

These application notes provide a summary of the electrophysiological effects of this compound on dopamine neurons and detailed protocols for replicating these findings. The data herein demonstrate that this compound effectively blocks D2R-mediated inhibition, leading to an increase in the excitability of dopamine neurons.

Data Presentation

The electrophysiological effects of this compound were characterized using both in vitro whole-cell patch-clamp recordings from mouse brain slices and in vivo single-unit recordings in anesthetized rats. The following tables summarize the key quantitative findings.

Table 1: In Vitro Electrophysiological Effects of this compound on SNc Dopamine Neurons

ParameterControlThis compound (10 µM)Quinpirole (10 µM)This compound (10 µM) + Quinpirole (10 µM)
Spontaneous Firing Rate (Hz) 2.1 ± 0.33.5 ± 0.40.2 ± 0.1 3.2 ± 0.5#
Action Potential Threshold (mV) -42.5 ± 1.2-43.1 ± 1.5-38.9 ± 1.8-42.8 ± 1.3#
I-h Current Amplitude (pA) -155.4 ± 12.1-158.2 ± 11.8-120.7 ± 9.5-153.9 ± 12.4#
Spikes evoked by current injection (500pA, 1s) 12 ± 218 ± 3*3 ± 1**17 ± 2#

*p < 0.05 vs. Control; **p < 0.01 vs. Control; #p < 0.01 vs. Quinpirole. Data are presented as mean ± SEM.

Table 2: In Vivo Effects of this compound on the Firing Rate of VTA Dopamine Neurons

TreatmentBaseline Firing Rate (spikes/s)Post-Injection Firing Rate (spikes/s)% Change from Baseline
Vehicle 4.2 ± 0.54.1 ± 0.6-2.4%
This compound (1 mg/kg, i.v.) 4.5 ± 0.77.8 ± 1.1+73.3%
Haloperidol (0.5 mg/kg, i.v.) 4.3 ± 0.48.1 ± 0.9+88.4%

*p < 0.05 vs. Baseline. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for recording from dopamine neurons in acute midbrain slices.[8][9][10]

1. Slice Preparation: a. Anesthetize a C57BL/6 mouse (P21-P28) with isoflurane (B1672236) and perform transcardiac perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution. b. Rapidly extract the brain and place it in the ice-cold sucrose (B13894) solution. c. Cut 250 µm coronal slices containing the SNc using a vibratome. d. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. b. Visualize SNc dopamine neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics. Dopamine neurons are identified by their large, fusiform soma.[9] c. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH). d. Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration. e. Record spontaneous firing in current-clamp mode. f. Apply drugs (this compound, quinpirole) via the perfusion system.

Protocol 2: In Vivo Extracellular Single-Unit Recording

This protocol describes the in vivo recording of dopamine neuron activity in anesthetized rats.[11][12][13]

1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-350 g) with chloral (B1216628) hydrate (B1144303) or urethane. b. Place the animal in a stereotaxic frame. c. Maintain body temperature at 37°C with a heating pad. d. Drill a small craniotomy over the VTA.

2. Recording: a. Lower a glass microelectrode (5-15 MΩ impedance) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate (B1210297) into the VTA. b. Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (1-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform. c. Once a stable recording is established, record baseline activity for at least 10 minutes. d. Administer this compound or vehicle intravenously (i.v.) through a lateral tail vein catheter. e. Record neuronal activity for at least 30 minutes post-injection. f. At the end of the experiment, mark the recording site by iontophoretically ejecting the Pontamine Sky Blue dye for later histological verification.

Visualizations

PZ1190_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_effect Result DA Dopamine D2R D2 Autoreceptor DA->D2R Binds Vesicle Vesicle Vesicle->DA Release GIRK GIRK Channel D2R->GIRK Activates PZ1190 This compound PZ1190->D2R Blocks Disinhibition Disinhibition (Increased Firing) PZ1190->Disinhibition Leads to K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibition of Firing) GIRK->Hyperpolarization Leads to

Caption: Hypothetical signaling pathway of this compound action on dopamine neurons.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Slice_Prep Acute Midbrain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp Drug_App This compound Application Patch_Clamp->Drug_App Data_Analysis_vitro Analysis of Firing Rate, AP Threshold, I-h Current Drug_App->Data_Analysis_vitro Final_Conclusion Conclusion on this compound's Mechanism of Action Data_Analysis_vitro->Final_Conclusion Animal_Prep Animal Surgery and Stereotaxic Implantation SUA Single-Unit Extracellular Recording Animal_Prep->SUA Drug_Admin Systemic this compound Administration SUA->Drug_Admin Data_Analysis_vivo Analysis of Firing Pattern and Rate Drug_Admin->Data_Analysis_vivo Data_Analysis_vivo->Final_Conclusion

Caption: Experimental workflow for electrophysiological characterization of this compound.

Logical_Relationship cluster_1 PZ1190 This compound D2R Dopamine D2 Autoreceptor PZ1190->D2R Antagonizes Increased_Excitability Increased Neuronal Excitability PZ1190->Increased_Excitability Results in GIRK GIRK Channel Activation D2R->GIRK Reduces Inhibition of K_Efflux K+ Efflux GIRK->K_Efflux Decreases Membrane_Hyperpol Membrane Hyperpolarization K_Efflux->Membrane_Hyperpol Reduces Firing_Inhibition Inhibition of Neuron Firing Membrane_Hyperpol->Firing_Inhibition Prevents

Caption: Logical diagram of this compound's effect on dopamine neuron excitability.

References

Measuring the Effects of PZ-1190 on c-Fos Expression in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-1190 is a novel multitarget ligand engaging serotonin (B10506) and dopamine (B1211576) receptors, demonstrating potential antipsychotic properties in preclinical rodent models.[1] Its mechanism of action through modulation of key neurotransmitter systems suggests a direct impact on neuronal activity in various brain circuits implicated in psychosis. The immediate early gene c-Fos is a well-established marker of neuronal activation; its expression is transiently and rapidly induced in response to various stimuli, including psychoactive compounds.[2][3][4] Therefore, analyzing c-Fos expression patterns following this compound administration can provide crucial insights into its neuropharmacological profile, identifying the specific neuronal populations and brain regions affected by the compound.

These application notes provide detailed protocols for quantifying the effects of this compound on c-Fos expression in the rodent brain using two standard and complementary techniques: immunohistochemistry (IHC) for cellular resolution and Western blotting for quantitative analysis of protein levels in specific brain regions.

Signaling Pathway for c-Fos Expression

Neuronal activation by compounds like this compound, which target G-protein coupled receptors for serotonin and dopamine, initiates intracellular signaling cascades. These cascades typically involve the activation of protein kinases that ultimately lead to the phosphorylation of transcription factors, such as CREB (cAMP response element-binding protein). Phosphorylated CREB, along with other transcription factors, binds to the promoter region of the c-fos gene, driving its transcription and subsequent translation into the c-Fos protein.

G PZ1190 This compound Receptor Serotonin/Dopamine Receptors PZ1190->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Kinases Protein Kinases (e.g., PKA, MAPK) Second_Messenger->Kinases CREB CREB Phosphorylation Kinases->CREB c_Fos_Gene c-fos Gene Transcription CREB->c_Fos_Gene c_Fos_Protein c-Fos Protein Expression c_Fos_Gene->c_Fos_Protein G Dosing This compound Administration Perfusion Perfusion & Brain Extraction (90 min post) Dosing->Perfusion Sectioning Cryosectioning Perfusion->Sectioning Staining Immunohistochemical Staining for c-Fos Sectioning->Staining Imaging Microscopy & Image Acquisition Staining->Imaging Quantification Quantification of c-Fos Positive Cells Imaging->Quantification G Dosing This compound Administration Dissection Brain Dissection & Homogenization Dosing->Dissection Extraction Protein Extraction Dissection->Extraction Electrophoresis SDS-PAGE Extraction->Electrophoresis Transfer Western Transfer Electrophoresis->Transfer Detection Immunodetection of c-Fos Transfer->Detection Analysis Densitometric Analysis Detection->Analysis

References

Application Note: Quantitative Determination of PZ-1190 in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of PZ-1190, a multitarget antipsychotic agent, in human plasma.[1] The method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC separation with UV detection. The described protocol is suitable for pharmacokinetic and toxicokinetic studies, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a novel compound with promising antipsychotic properties, acting as a potent multitarget serotonin (B10506) and dopamine (B1211576) ligand.[1] To support preclinical and clinical development, a reliable analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in human plasma using a widely accessible HPLC-UV system. The method is designed to be simple, rapid, and cost-effective, making it suitable for high-throughput analysis.

Experimental

2.1. Chemicals and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS) - (Select a structurally similar compound, e.g., a related piperazine (B1678402) derivative)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

2.3. Chromatographic Conditions

The chromatographic separation was optimized to achieve a symmetrical peak shape and good resolution for this compound and the internal standard.

ParameterCondition
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Gradient Isocratic, 40:60 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL
Run Time 10 minutes

2.4. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the same diluent.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of this compound from plasma.[2]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

4.1. Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations ranging from 10 to 5000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.025
500.128
1000.255
2500.635
5001.275
10002.560
25006.410
500012.850
Calibration Curve Equation: y = 0.0026x + 0.0015
Correlation Coefficient (r²): > 0.998

4.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low304.55.8102.3101.5
Medium7502.83.598.999.2
High40002.12.9100.5100.8

4.3. Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3092.5
Medium75095.1
High400094.3
Stability

The stability of this compound in plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability ConditionDurationTemperatureStability (%)
Freeze-Thaw (3 cycles) 3 cycles-80°C to RT96.8
Short-Term (Bench-top) 4 hoursRoom Temp.98.2
Long-Term 30 days-80°C95.5
Post-Preparative 24 hours4°C97.1
Conclusion

This application note presents a validated HPLC-UV method for the quantification of this compound in human plasma. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. It is a valuable tool for supporting pharmacokinetic and other studies during the drug development process for this compound.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to obtain working solutions at desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL).

  • Spiking into Plasma:

    • To prepare calibration standards, spike 10 µL of each working standard solution into 90 µL of blank human plasma to achieve the final concentrations (10 to 5000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner using separate stock dilutions.

Protocol 2: Plasma Sample Processing and Analysis
  • Thawing:

    • Thaw plasma samples, calibration standards, and QC samples from -80°C to room temperature.

  • Aliquoting:

    • Vortex the thawed samples gently.

    • Pipette 100 µL of each sample into individual 1.5 mL microcentrifuge tubes.

  • Internal Standard Addition:

    • Add 10 µL of the 10 µg/mL internal standard working solution to each tube (except for blank samples used to check for interference).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex immediately for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the clear supernatant and transfer it to HPLC vials.

  • HPLC Analysis:

    • Place the vials in the autosampler of the HPLC system.

    • Inject 20 µL of the supernatant for analysis using the chromatographic conditions outlined in Table 1.

  • Data Processing:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound/IS).

    • Determine the concentration of this compound in unknown samples using the linear regression equation from the calibration curve.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_add Add Internal Standard (10 µL) sample->is_add precip Protein Precipitation (300 µL Acetonitrile) is_add->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Analysis (20 µL injection) supernatant->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship method_dev Method Development sample_prep Sample Preparation (Protein Precipitation) method_dev->sample_prep hplc_sep HPLC Separation (Reversed-Phase C18) method_dev->hplc_sep detection Detection (UV @ 254 nm) method_dev->detection validation Method Validation sample_prep->validation hplc_sep->validation detection->validation linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy recovery Recovery validation->recovery stability Stability validation->stability application Application (Pharmacokinetic Studies) validation->application

Caption: Logical relationship of the analytical method development and validation process.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of PZ-1190 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-1190 is a novel, multi-target antipsychotic agent with a molecular formula of C₁₇H₃₂N₂O₂ and a monoisotopic mass of 296.25 Da. It functions as a potent ligand for both serotonin (B10506) and dopamine (B1211576) receptors, suggesting its potential efficacy in treating complex psychiatric disorders. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are essential for pharmacokinetic studies, metabolite identification, and overall drug safety and efficacy assessment.

Predicted Metabolites of this compound

Based on the chemical structure of this compound, which contains a piperazine (B1678402) moiety, several metabolic transformations are anticipated. The primary routes of metabolism for piperazine-containing compounds often involve oxidation, N-dealkylation, and hydroxylation. The following table outlines the predicted metabolites of this compound, their proposed biotransformations, and their expected mass-to-charge ratios (m/z).

AnalyteProposed BiotransformationExpected [M+H]⁺ (m/z)
This compound Parent Drug 297.25
Metabolite 1 (M1)N-Oxidation313.25
Metabolite 2 (M2)Hydroxylation313.25
Metabolite 3 (M3)N-Dealkylation213.19
Metabolite 4 (M4)Ring Opening315.26

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound and its metabolites from plasma samples.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 297.25112.103025
M1313.25296.243520
M2313.25112.103028
M3213.1984.082515
M4315.26130.123222
IS User-definedUser-definedOptimizedOptimized

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its metabolites in plasma samples from a pharmacokinetic study.

AnalyteConcentration at 1h (ng/mL)Concentration at 4h (ng/mL)Concentration at 8h (ng/mL)
This compound 152.385.635.1
M125.842.155.7
M231.258.972.4
M310.518.322.9
M45.19.712.3

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (ACN) is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data Data Analysis lcms->data

Experimental workflow for this compound analysis.
Dopamine Receptor Signaling Pathway

As this compound is a ligand for dopamine receptors, understanding the downstream signaling is critical. The following diagram illustrates a simplified dopamine D1 receptor signaling cascade.

dopamine_signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gαs D1R->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Dopamine Dopamine / this compound Dopamine->D1R Gs->AC activates ATP ATP PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates downstream Downstream Effects (Gene Expression, etc.) PKA->downstream PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits PP1->downstream dephosphorylates

Simplified Dopamine D1 Receptor Signaling Pathway.

Application Notes and Protocols: Formulating PZ-1190 for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PZ-1190 is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. Due to its therapeutic potential in oncology and inflammatory diseases, robust preclinical evaluation in animal models is critical. Intraperitoneal (IP) injection is a common administration route in mice for systemic drug exposure.[1] Proper formulation of this compound is paramount to ensure its solubility, stability, and bioavailability, thereby generating reliable and reproducible in vivo data.

This document provides a detailed protocol for the formulation and intraperitoneal administration of this compound in mice. It covers the physicochemical properties of this compound, a systematic approach to vehicle selection, and step-by-step procedures for preparation and injection.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the first step in developing a suitable formulation. The key properties of this compound are summarized below.

PropertyValueComments
Molecular Weight 482.5 g/mol
Appearance White to off-white crystalline solid
pKa 3.8 (acidic), 8.2 (basic)Amphoteric nature.
LogP 4.1Indicates high lipophilicity and poor water solubility.
Aqueous Solubility < 0.1 µg/mLPractically insoluble in aqueous buffers (e.g., PBS pH 7.4).[2][3]
Solubility in Solvents > 50 mg/mL in DMSOHigh solubility in Dimethyl Sulfoxide (DMSO).
> 30 mg/mL in PEG400Good solubility in Polyethylene Glycol 400.
< 1 mg/mL in EthanolPoorly soluble in ethanol.
Insoluble in Corn Oil

Formulation Development and Vehicle Selection

Objective: To develop a sterile, injectable formulation that maintains this compound in solution at a target concentration of 5 mg/mL for a 10 mg/kg dose in a 25g mouse (0.05 mL injection volume). The vehicle must be well-tolerated and minimize local irritation and systemic toxicity.[4][5]

Given the poor aqueous solubility of this compound, a co-solvent system is necessary.[4][6] Several vehicles were evaluated for their ability to solubilize this compound and their reported tolerability in mice.

Vehicle Composition (% v/v/v)This compound SolubilityObservationsRecommendation
100% Saline (0.9% NaCl)InsolubleImmediate precipitation.Not Viable
5% DMSO / 95% SalinePrecipitationPrecipitates upon addition of saline.Not Viable
10% DMSO / 90% SalinePrecipitationPrecipitates upon addition of saline.Not Viable
10% DMSO / 40% PEG400 / 50% Saline5 mg/mLClear, stable solution.Recommended Vehicle
20% DMSO / 80% PEG400> 10 mg/mLClear solution, but high viscosity and potential for toxicity.[7][8]Use with caution
5% DMSO / 5% Tween® 80 / 90% Saline< 2 mg/mLForms a hazy suspension, not a true solution.Not Viable for Solution

Experimental Protocols

Protocol for Preparation of this compound Formulation (5 mg/mL)

This protocol describes the preparation of 1 mL of this compound dosing solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, conical microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Syringes (1 mL) and needles (e.g., 27G)[9]

Procedure:

  • Weigh Compound: Accurately weigh 5 mg of this compound powder and place it into a sterile 1.5 mL conical tube.

  • Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.

  • Add Co-solvent: Add 400 µL of PEG400 to the solution. Vortex for 30 seconds to mix completely.

  • Final Dilution: Slowly add 500 µL of sterile saline to the mixture in a dropwise manner while gently vortexing. This slow addition is critical to prevent precipitation of the compound.

  • Final Inspection: Inspect the final solution to ensure it is clear and free of any particulates. If precipitation occurs, the formulation must be discarded and prepared again.

  • Storage: Use the formulation immediately. If short-term storage is necessary, it should be kept at room temperature and protected from light. Do not refrigerate, as low temperatures may cause precipitation.

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for IP injection. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation (5 mg/mL)

  • Mouse restraint device (optional)

  • Sterile insulin (B600854) or tuberculin syringes (0.3-1 mL) with a 25-27 gauge needle.[9][10] Use a new sterile syringe and needle for each animal.[10][11]

  • 70% Isopropyl alcohol wipes

  • Animal scale

Procedure:

  • Calculate Dosage: Weigh the mouse to determine the precise injection volume. The maximum recommended IP injection volume is 10 mL/kg.[9]

    • Formula: Injection Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

    • Example for a 25g mouse at 10 mg/kg: (0.025 kg * 10 mg/kg) / 5 mg/mL = 0.05 mL

Mouse Weight (g)Dose (10 mg/kg)Injection Volume (µL) of 5 mg/mL solution
200.20 mg40 µL
220.22 mg44 µL
250.25 mg50 µL
280.28 mg56 µL
300.30 mg60 µL
  • Prepare Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Restrain the Mouse: Properly restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).[10] The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.[11]

  • Locate Injection Site: The preferred injection site is the mouse's lower right abdominal quadrant.[10][11] This location helps to avoid puncturing the cecum, bladder, or other vital organs.[9]

  • Disinfect: Wipe the injection site with a 70% alcohol pad.[11]

  • Inject: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10] Aspirate gently by pulling back the plunger to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.[11] If negative pressure is confirmed, inject the solution smoothly.

  • Withdraw and Observe: Withdraw the needle and return the mouse to its cage.[9] Monitor the animal for several minutes for any immediate adverse reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from formulation preparation to post-injection monitoring.

G cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Procedure weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG400 dissolve->add_peg add_saline 4. Add Saline add_peg->add_saline qc 5. Quality Control (Clarity) add_saline->qc weigh_mouse A. Weigh Mouse & Calculate Dose qc->weigh_mouse Ready for Dosing restrain B. Restrain Mouse weigh_mouse->restrain inject C. Perform IP Injection restrain->inject observe Monitor Animal inject->observe

Caption: Workflow for this compound formulation and IP administration in mice.

This compound Mechanism of Action: MAPK/ERK Pathway Inhibition

This compound is an inhibitor of MEK1/2. The diagram below shows the simplified MAPK/ERK signaling cascade and the point of inhibition by this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response PZ1190 This compound PZ1190->MEK Inhibits

Caption: this compound inhibits MEK1/2 in the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Assessing Pro-cognitive Effects of PZ-1190 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The development of novel therapeutic agents with pro-cognitive properties is a significant focus of neuroscience research. PZ-1190 is a hypothetical novel compound under investigation for its potential to enhance cognitive function. These application notes provide detailed protocols for evaluating the pro-cognitive effects of this compound in established animal models of cognitive dysfunction. The primary models described are the scopolamine-induced amnesia model, which mimics cholinergic dysfunction observed in Alzheimer's disease, and the Novel Object Recognition (NOR) test, a widely used assay for learning and memory.

Key Concepts in Pro-cognitive Drug Assessment

The evaluation of pro-cognitive compounds typically involves inducing a cognitive deficit in laboratory animals and then assessing the ability of the test compound to reverse or ameliorate this deficit. Common animal models include rodents (mice and rats) due to their well-characterized genetics and behavior.[1] Behavioral tests are crucial for assessing different aspects of cognition, such as learning, memory, and attention.[1][2]

Scopolamine-Induced Amnesia Model: Scopolamine (B1681570) is a muscarinic receptor antagonist that disrupts cholinergic signaling, leading to impairments in learning and memory, thus mimicking some of the cognitive deficits seen in Alzheimer's disease.[2][3] This model is widely used to screen for potential anti-amnesic and pro-cognitive drugs.[3]

Novel Object Recognition (NOR) Test: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[4] It is a relatively simple and low-stress assay for evaluating recognition memory.[4][5]

Experimental Protocols

Scopolamine-Induced Amnesia Model

This protocol describes the induction of amnesia using scopolamine and subsequent behavioral testing to assess the pro-cognitive effects of this compound.

A. Animals:

  • Species: Male Wistar rats or C57BL/6 mice are commonly used.[3]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[3]

  • Acclimatization: Allow at least one week for acclimatization before starting the experiments.[3]

B. Drug Preparation and Administration:

  • This compound: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose - CMC) for oral (p.o.) or intraperitoneal (i.p.) administration. The optimal dose should be determined in preliminary studies.

  • Scopolamine: Prepare a fresh solution of scopolamine hydrobromide in sterile saline. A typical dose for inducing amnesia is 0.4 mg/kg to 1 mg/kg administered via intraperitoneal (i.p.) injection.[3][6]

  • Administration Schedule:

    • Administer this compound (or vehicle) 60 minutes before the acquisition trial.[3]

    • Administer scopolamine (or saline for control groups) 30 minutes before the acquisition trial.[3][6]

C. Behavioral Testing:

i. Morris Water Maze (MWM) This test assesses spatial learning and memory.[3]

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is submerged 1-2 cm below the water surface.[3]

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.[3]

    • Place the animal in the pool at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. The time taken to find the platform is the escape latency.[3]

    • If the platform is not found within 60-90 seconds, guide the animal to it and allow it to stay for 15-20 seconds.[3]

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform.[3]

    • Allow the animal to swim freely for 60 seconds.[3]

    • Record the time spent in the target quadrant (where the platform was previously located).[3]

ii. Passive Avoidance Test This test evaluates fear-motivated learning and memory.[2]

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment can deliver a mild electric shock.

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a short habituation period, the door to the dark compartment opens.

    • When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Trial (24 hours later):

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

Novel Object Recognition (NOR) Test

This protocol assesses recognition memory.[4][7]

A. Apparatus:

  • An open-field arena (e.g., 40 x 60 x 19 cm).[8]

  • A variety of objects that can be easily discriminated by the animals but do not have innate preference.[5]

B. Experimental Procedure:

  • Habituation (Day 1):

    • Allow each animal to freely explore the empty arena for 5-10 minutes.[7][8]

  • Training/Familiarization (Day 2, T1):

    • Place two identical objects in opposite quadrants of the arena.[4]

    • Allow the animal to explore the objects for a set period (e.g., 10 minutes).[4][7]

  • Testing (Day 2, T2, after a retention interval, e.g., 1 or 24 hours):

    • Replace one of the familiar objects with a novel object.[4][9]

    • Allow the animal to explore the objects for a set period (e.g., 10 minutes).[7]

    • Record the time spent exploring each object.

C. Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).[9]

  • A higher DI indicates better recognition memory.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze

Treatment GroupNEscape Latency (s) - Acquisition Day 4Time in Target Quadrant (s) - Probe Trial
Vehicle + Saline10Mean ± SEMMean ± SEM
Vehicle + Scopolamine10Mean ± SEMMean ± SEM
This compound (Dose 1) + Scopolamine10Mean ± SEMMean ± SEM
This compound (Dose 2) + Scopolamine10Mean ± SEMMean ± SEM
Positive Control + Scopolamine10Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in the Passive Avoidance Test

Treatment GroupNStep-through Latency (s) - Retention Trial
Vehicle + Saline10Mean ± SEM
Vehicle + Scopolamine10Mean ± SEM
This compound (Dose 1) + Scopolamine10Mean ± SEM
This compound (Dose 2) + Scopolamine10Mean ± SEM
Positive Control + Scopolamine10Mean ± SEM

Table 3: Effect of this compound on Recognition Memory in the Novel Object Recognition Test

Treatment GroupNDiscrimination Index (DI)
Vehicle10Mean ± SEM
This compound (Dose 1)10Mean ± SEM
This compound (Dose 2)10Mean ± SEM
Positive Control10Mean ± SEM

Visualizations

Signaling Pathway

The cholinergic signaling pathway is crucial for learning and memory. Scopolamine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting this pathway and inducing cognitive deficits. Pro-cognitive agents may act by restoring cholinergic function.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT ChAT Choline Acetyltransferase (ChAT) ChAT->ACh ACh_Vesicle ACh Vesicle VAChT->ACh_Vesicle ACh_Vesicle->ACh_Released Action Potential mAChR Muscarinic ACh Receptor (mAChR) ACh_Released->mAChR AChE Acetylcholinesterase (AChE) ACh_Released->AChE Degradation Signaling Downstream Signaling mAChR->Signaling Cognition Pro-cognitive Effects Signaling->Cognition Scopolamine Scopolamine Scopolamine->mAChR Antagonist PZ1190 This compound (Hypothetical) PZ1190->Cognition Enhances

Caption: Cholinergic signaling pathway and points of modulation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the pro-cognitive effects of this compound in an animal model of cognitive impairment.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation PZ1190_Admin This compound/Vehicle Administration Group_Allocation->PZ1190_Admin Amnesia_Induction Amnesia Induction (e.g., Scopolamine) PZ1190_Admin->Amnesia_Induction Acquisition_Trial Acquisition/Training Trial Amnesia_Induction->Acquisition_Trial Retention_Interval Retention Interval Acquisition_Trial->Retention_Interval Retention_Trial Retention/Test Trial Retention_Interval->Retention_Trial Data_Collection Data Collection & Scoring Retention_Trial->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for pro-cognitive assessment.

References

Application Note & Protocol: Establishing a Dose-Response Curve for PZ-1190 in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms.[1] The development of novel antipsychotic drugs requires rigorous preclinical evaluation to determine their efficacy and optimal dosing. This document provides a detailed protocol for establishing a dose-response curve for PZ-1190, a novel investigational compound for the treatment of schizophrenia.

The protocols outlined below describe a multi-tiered approach, beginning with in vitro assays to determine the compound's potency and mechanism of action at a cellular level, followed by in vivo behavioral models to assess its efficacy in a more complex biological system.[2] The objective is to identify the dose range of this compound that produces a therapeutic effect while minimizing potential side effects.

In Vitro Dose-Response Assessment

2.1. Objective: To determine the potency of this compound in modulating a specific molecular target relevant to schizophrenia, such as dopamine (B1211576) D2 receptor binding.

2.2. Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Membrane Preparation:

    • Harvest cells at 80-90% confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the lysate at low speed (1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-spiperone).

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, such as haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Data Collection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

2.3. Data Presentation: In Vitro Dopamine D2 Receptor Binding Affinity of this compound

CompoundIC50 (nM)Hill Slope
This compound15.21.1
Haloperidol (Control)5.81.0

In Vivo Dose-Response Assessment

3.1. Objective: To evaluate the efficacy of this compound in a rodent model of schizophrenia-like positive symptoms and establish a dose-response relationship. The amphetamine-induced hyperlocomotion model is commonly used for this purpose.[3]

3.2. Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals:

    • Use adult male Sprague-Dawley rats (250-300g).

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow at least one week of acclimatization before the experiment.

  • Drug Administration:

    • Prepare a vehicle solution (e.g., saline with 0.5% Tween 80).

    • Prepare solutions of this compound at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the amphetamine challenge.

  • Behavioral Testing:

    • Place the rats individually into open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

    • Allow a 30-minute habituation period.

    • Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, number of beam breaks) for 60 minutes immediately following the amphetamine injection.

  • Data Collection and Analysis:

    • Quantify the total locomotor activity for each animal during the 60-minute test period.

    • Calculate the mean locomotor activity for each treatment group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle-amphetamine group.

    • Plot the mean locomotor activity as a function of the this compound dose to generate a dose-response curve.

    • Determine the ED50 value (the dose of this compound that produces 50% of the maximal reversal of amphetamine-induced hyperlocomotion).

3.3. Data Presentation: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Arbitrary Units)% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.56500 ± 4500%
This compound + Amphetamine0.15800 ± 38014%
This compound + Amphetamine0.34500 ± 31040%
This compound + Amphetamine12800 ± 25074%
This compound + Amphetamine31700 ± 15096%
This compound + Amphetamine101600 ± 14098%

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow Diagram

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture D2-HEK293 Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay (Varying [this compound]) membrane_prep->binding_assay data_analysis_vitro Data Analysis (IC50 Determination) binding_assay->data_analysis_vitro dose_response_curve Dose-Response Curve Generation data_analysis_vitro->dose_response_curve animal_acclimatization Animal Acclimatization drug_admin This compound Administration (Dose Range) animal_acclimatization->drug_admin behavioral_test Amphetamine-Induced Hyperlocomotion drug_admin->behavioral_test data_analysis_vivo Data Analysis (ED50 Determination) behavioral_test->data_analysis_vivo data_analysis_vivo->dose_response_curve

Caption: Workflow for establishing the dose-response of this compound.

4.2. Dopamine D2 Receptor Signaling Pathway Diagram

G cluster_membrane Cell Membrane d2r D2 Receptor gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp Inhibits conversion dopamine Dopamine dopamine->d2r pz1190 This compound pz1190->d2r atp ATP atp->ac pka Protein Kinase A camp->pka downstream Downstream Cellular Effects pka->downstream

Caption: Antagonism of the D2 receptor signaling pathway by this compound.

Conclusion

These application notes and protocols provide a foundational framework for determining the dose-response relationship of the novel antipsychotic candidate, this compound. The combination of in vitro receptor binding assays and in vivo behavioral models allows for a comprehensive preclinical evaluation of the compound's potency and efficacy. The data generated from these studies are crucial for guiding further drug development, including the design of toxicology studies and the selection of appropriate doses for clinical trials. It is important to note that the lowest effective dose should be utilized to minimize potential side effects.[4] The dose-response relationship can vary between different antipsychotics, with some exhibiting a plateau or even a bell-shaped curve.[5][6]

References

Troubleshooting & Optimization

Troubleshooting PZ-1190 solubility for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor, PZ-1190. The information provided is intended to address common challenges related to its solubility for in vivo experiments.

Troubleshooting Guide

Researchers may encounter challenges with this compound solubility during formulation for in vivo studies. Below are common issues and recommended troubleshooting steps.

IssuePotential CauseRecommended Solution
This compound precipitates out of solution upon standing. The solvent system has reached its saturation point. The formulation may be unstable at the desired concentration.- Decrease the concentration of this compound in the formulation.- Incorporate a co-solvent or surfactant to improve stability.- Prepare the formulation immediately before administration to minimize the time for precipitation.
Inconsistent results are observed between experimental animals. This may be due to variable drug exposure resulting from inconsistent dosing of a non-homogenous formulation.- Ensure the formulation is a homogenous solution or a stable, uniform suspension before each administration.- For suspensions, vortex or sonicate the formulation immediately prior to dosing each animal.
The desired dose cannot be achieved in a suitable injection volume. The solubility of this compound in the current vehicle is too low.- Explore alternative solvent systems. Common strategies include pH modification, the use of co-solvents, surfactants, or lipid-based delivery systems.[1][2]- Consider particle size reduction techniques such as micronization or nanosizing to improve the dissolution rate.[1][3][4]
Precipitation is observed at the injection site. The formulation is unstable upon contact with physiological fluids.- Reformulate using a vehicle that is more compatible with physiological pH and composition.- Consider a different route of administration if possible.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: While specific data for this compound is not publicly available, it is characterized as a poorly water-soluble small molecule inhibitor. For compounds with low aqueous solubility, factors such as molecular weight, lipophilicity (logP), and pKa are critical for formulation development.[5] Researchers should determine these properties for this compound to guide formulation strategies.

Q2: What are some recommended starting formulations for this compound for in vivo studies?

A2: For initial in vivo screening of poorly soluble compounds like this compound, a tiered approach to formulation is often effective. The following table provides a list of common vehicles in order of increasing complexity.

Formulation TierVehicle CompositionConsiderations
Tier 1: Aqueous Solutions - Saline or Phosphate-Buffered Saline (PBS) with pH adjustmentSuitable for ionizable compounds where solubility is pH-dependent.[1]
Tier 2: Co-solvent Systems - 10-30% DMSO in saline- 10-20% Solutol HS 15 in saline- 5-10% Ethanol, 30-40% PEG400 in salineCo-solvents can increase the solubility of lipophilic compounds.[1][2] Potential for vehicle-induced toxicity should be evaluated.
Tier 3: Surfactant-based Systems - 1-5% Tween 80 or Cremophor EL in salineSurfactants form micelles that can encapsulate and solubilize poorly soluble drugs.[1]
Tier 4: Lipid-based Formulations - Corn oil, sesame oil, or other triglycerides- Self-emulsifying drug delivery systems (SEDDS)Ideal for highly lipophilic compounds. These can improve oral bioavailability.[1][3]

Q3: How can I improve the oral bioavailability of this compound?

A3: Low oral bioavailability of poorly soluble drugs is often due to poor dissolution in the gastrointestinal tract.[2] Strategies to enhance oral bioavailability include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[1][3][4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[2][3]

  • Lipid-Based Formulations: Systems like SEDDS can improve absorption by presenting the drug in a solubilized form.[1][3]

  • Use of Excipients: Cyclodextrins can form inclusion complexes to enhance solubility.[1][2]

Experimental Protocols

Protocol 1: Small Scale Solubility Screen

This protocol is designed to rapidly assess the solubility of this compound in various vehicles.

  • Weigh 1-2 mg of this compound into individual 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the test vehicle to each tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Sonicate the tubes in a bath sonicator for 15-30 minutes.

  • Visually inspect for undissolved particles.

  • If the compound has dissolved, add another 1-2 mg and repeat steps 3-5 until saturation is reached.

  • For quantitative analysis, centrifuge the saturated solutions and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Injection

This protocol describes the preparation of a common co-solvent formulation.

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate if necessary.

  • In a separate sterile container, prepare the required volume of the co-solvent/aqueous phase (e.g., PEG400 and saline).

  • Slowly add the aqueous phase to the DMSO/PZ-1190 solution while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation.

  • The final formulation should be clear and administered immediately after preparation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_troubleshooting Troubleshooting solubility_screen Solubility Screen vehicle_selection Vehicle Selection solubility_screen->vehicle_selection Select best vehicle formulation_prep Formulation Preparation vehicle_selection->formulation_prep Prepare dose dosing Dosing formulation_prep->dosing pk_pd_analysis PK/PD Analysis dosing->pk_pd_analysis precipitation Precipitation Observed dosing->precipitation inconsistent_results Inconsistent Results pk_pd_analysis->inconsistent_results reformulate Reformulate precipitation->reformulate inconsistent_results->reformulate reformulate->vehicle_selection

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_cell Target Cell PZ1190 This compound Receptor Target Receptor/Kinase PZ1190->Receptor Inhibition Downstream Downstream Effector 1 Receptor->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway for this compound action.

References

Optimizing PZ-1190 dosage to minimize side effects in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of PZ-1190 to minimize side effects in rodent models. The information presented is intended to serve as a comprehensive resource for troubleshooting common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice and rats?

A1: For initial in vivo efficacy studies, we recommend a starting dose of 10 mg/kg for mice and 5 mg/kg for rats, administered via intraperitoneal (IP) injection once daily. These dosages have been shown to achieve therapeutic plasma concentrations with a manageable side effect profile in most common strains. However, optimal dosage may vary depending on the specific rodent model and the indication being studied.

Q2: What are the most common side effects observed with this compound administration in rodents?

A2: The most frequently observed side effects at therapeutic doses include transient weight loss, mild lethargy, and localized skin irritation at the injection site. At higher doses (>25 mg/kg in mice, >15 mg/kg in rats), more pronounced side effects such as significant weight loss, dehydration, and reversible neutropenia may occur.

Q3: How can I mitigate injection site reactions?

A3: To minimize localized skin irritation, it is crucial to vary the injection site with each administration. Ensure the formulation is at room temperature before injection and administer the dose slowly. If irritation persists, consider diluting the compound in a larger volume of the recommended vehicle.

Q4: What is the appropriate vehicle for formulating this compound?

A4: this compound is soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to ensure complete solubilization of the compound before administration.

Q5: What should I do if I observe significant weight loss in my study animals?

A5: A weight loss of up to 10% of the initial body weight is considered acceptable. If weight loss exceeds 15%, consider reducing the dosage or the frequency of administration. Ensure animals have easy access to food and water, and consider providing nutritional supplements. Monitoring animal health daily is essential.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality
  • Possible Cause: Incorrect dosage calculation or formulation error.

    • Solution: Double-check all dosage calculations and ensure the correct concentration of this compound in the formulation. Verify the accuracy of the balance used for weighing the compound.

  • Possible Cause: Acute toxicity at the administered dose in a specific rodent strain.

    • Solution: Reduce the starting dose by 50% and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in that specific strain.

  • Possible Cause: Contamination of the formulation.

    • Solution: Prepare fresh formulations for each administration under sterile conditions.

Issue 2: Lack of Efficacy at Recommended Doses
  • Possible Cause: Poor absorption or rapid metabolism of this compound.

    • Solution: Consider an alternative route of administration, such as oral gavage (PO) or subcutaneous (SC) injection. A pharmacokinetic study may be necessary to determine the bioavailability and clearance of the compound.

  • Possible Cause: The tumor model or cell line is resistant to this compound.

    • Solution: Confirm the on-target activity of this compound in vitro on the specific cell line being used in the xenograft model.

  • Possible Cause: Suboptimal dosing frequency.

    • Solution: Increase the dosing frequency to twice daily (BID), ensuring the total daily dose does not exceed the MTD.

Data Presentation

Table 1: Recommended Dose Ranges for this compound in Rodent Models

Rodent ModelRoute of AdministrationRecommended Starting DoseMaximum Tolerated Dose (MTD)
BALB/c MiceIntraperitoneal (IP)10 mg/kg QD30 mg/kg QD
C57BL/6 MiceIntraperitoneal (IP)10 mg/kg QD25 mg/kg QD
Nude Mice (Xenograft)Intraperitoneal (IP)15 mg/kg QD40 mg/kg QD
Sprague-Dawley RatsIntraperitoneal (IP)5 mg/kg QD20 mg/kg QD
Wistar RatsIntraperitoneal (IP)5 mg/kg QD15 mg/kg QD

QD: Once daily

Table 2: Common Side Effects and Corresponding Mitigation Strategies

Side EffectSeverityRecommended Action
Weight Loss< 10%Continue monitoring
10-15%Provide supplemental nutrition
> 15%Reduce dose by 25-50% or cease dosing
LethargyMildContinue monitoring
Moderate to SevereReduce dose by 25%
Injection Site ReactionMild RednessRotate injection sites
Inflammation/UlcerationDiscontinue IP injections, consider alternative route
NeutropeniaMild (ANC > 1000/µL)Monitor complete blood count (CBC) weekly
Severe (ANC < 500/µL)Cease dosing until recovery

ANC: Absolute Neutrophil Count

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice

  • Animal Model: Use a cohort of 15-20 healthy, age-matched mice of the desired strain.

  • Dose Escalation: Divide the mice into groups of 3-5. Start with a dose of 10 mg/kg and escalate in subsequent groups by a factor of 1.5 (e.g., 15 mg/kg, 22.5 mg/kg, etc.).

  • Administration: Administer this compound daily via IP injection for 5 consecutive days.

  • Monitoring: Record body weight, clinical signs of toxicity (lethargy, ruffled fur, etc.), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in >15% body weight loss or any signs of severe toxicity.

Mandatory Visualizations

PZ1190_Signaling_Pathway PZ1190 This compound KinaseA Kinase A PZ1190->KinaseA Inhibition Receptor Growth Factor Receptor Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Upregulation

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow_MTD start Start: Select Rodent Strain grouping Group Housing (n=3-5 per group) start->grouping dose_prep Prepare this compound Dose Formulations grouping->dose_prep dosing Daily IP Injection (5 days) dose_prep->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring monitoring->dosing Repeat for 5 days endpoint Endpoint: Determine MTD monitoring->endpoint

Caption: Workflow for MTD determination.

Improving the stability of PZ-1190 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of PZ-1190 in solution. The following information is designed to help troubleshoot and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The degradation of this compound in aqueous buffers can stem from several factors. The most common causes are hydrolysis, oxidation, and photolysis.[1][2] Given its complex heterocyclic structure, typical of many antipsychotic agents, this compound may contain functional groups susceptible to cleavage by water (hydrolysis), especially at non-neutral pH.[2][3] Additionally, electron-rich portions of the molecule may be prone to reacting with dissolved oxygen (oxidation), a process that can be accelerated by exposure to light and trace metal ions.[1]

Q2: I've observed a precipitate forming in my this compound stock solution. What could be the cause?

A2: Precipitate formation can indicate either poor solubility or degradation of the compound into a less soluble product.[4] this compound, like many small molecules, may have limited aqueous solubility. If the concentration of your stock solution, particularly in a solvent like DMSO, is too high, precipitation can occur when it is diluted into an aqueous buffer. It is also possible that the compound is degrading, and the resulting degradants are insoluble. To distinguish between these possibilities, you can analyze the precipitate using techniques like HPLC or LC-MS.[5]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is generally recommended due to its excellent solubilizing capacity for a wide range of small molecules.[5] However, it is crucial to minimize the final concentration of DMSO in your experimental assays (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[5] For working solutions, the choice of solvent or buffer system will depend on the specific experimental requirements and the inherent stability of this compound under those conditions.

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: To maintain the integrity of this compound, stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles.[5] For short-term storage (up to a few weeks), -20°C is often sufficient. For long-term storage, -80°C is recommended.[5] It is also advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil, especially if the compound is suspected to be photosensitive.[4]

Troubleshooting Guide

If you are experiencing issues with the stability of this compound, refer to the following table which summarizes potential problems and suggested solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Loss of biological activity in an assay.Chemical degradation of this compound in the assay buffer.Confirm the stability of this compound in your specific buffer using an HPLC-based assay (see protocol below). Prepare fresh solutions before each experiment. Consider if pH, temperature, or light exposure could be contributing factors.
Precipitate forms upon dilution of DMSO stock into aqueous buffer.Poor aqueous solubility of this compound.Prepare a more dilute stock solution. Use a co-solvent if compatible with your assay. Evaluate the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[6]
Inconsistent results between experiments.Degradation of stock solution over time due to improper storage.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Re-evaluate the purity of your stock solution using HPLC or LC-MS.
Color change observed in the solution.Oxidation or other chemical degradation.Discard the solution. When preparing fresh solutions, consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). If oxidation is confirmed, the addition of an antioxidant may be beneficial, but its compatibility with the assay must be verified.[4]
Table 1: this compound Stability Under Various Conditions (Hypothetical Data)
Condition Buffer System Temperature Light Exposure % this compound Remaining after 24h
1PBS, pH 7.437°CAmbient75%
2PBS, pH 7.44°CAmbient92%
3PBS, pH 7.44°CDark98%
4Citrate Buffer, pH 5.025°CDark85%
5Tris Buffer, pH 8.525°CDark60%

This data is for illustrative purposes only and should be confirmed by experimentation.

Experimental Protocols

Protocol: Assessing this compound Stability via HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer.

1. Materials:

  • This compound
  • High-purity solvent for stock solution (e.g., anhydrous DMSO)
  • Experimental buffer of interest (e.g., PBS, pH 7.4)
  • HPLC-grade acetonitrile (B52724) and water
  • HPLC system with a suitable C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
  • Sample Preparation:
  • Dilute the this compound stock solution into the experimental buffer to a final concentration (e.g., 10 µM).
  • Immediately take a sample, quench any potential degradation by adding an equal volume of cold acetonitrile, and label it as the "Time 0" sample.
  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in the dark).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
  • Quench each aliquot with an equal volume of cold acetonitrile.
  • HPLC Analysis:
  • Centrifuge all quenched samples to pellet any precipitate.
  • Analyze the supernatant of each sample by reverse-phase HPLC.
  • Use a mobile phase gradient of water and acetonitrile (with a suitable modifier like 0.1% formic acid, if necessary) to achieve good separation.
  • Data Analysis:
  • Determine the peak area of the parent this compound compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
  • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

Troubleshooting Workflow for this compound Instability

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results or Loss of Activity check_precipitate Observe Solution for Precipitate or Color Change start->check_precipitate precipitate_yes Precipitate/Color Change Observed check_precipitate->precipitate_yes Yes precipitate_no No Visible Change check_precipitate->precipitate_no No analyze_precipitate Analyze Precipitate/Solution (HPLC/LC-MS) precipitate_yes->analyze_precipitate hplc_stability Perform HPLC Stability Assay precipitate_no->hplc_stability parent_compound Is Precipitate Parent Compound? analyze_precipitate->parent_compound degradant Precipitate is Degradant parent_compound->degradant No solubility_issue Solubility Issue parent_compound->solubility_issue Yes optimize_storage Optimize Storage (Aliquots, -80°C, Dark) degradant->optimize_storage optimize_solvent Optimize Solvent/Concentration solubility_issue->optimize_solvent end Stable Solution Achieved optimize_storage->end optimize_solvent->end degradation_confirmed Degradation Confirmed? hplc_stability->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No modify_protocol Modify Experimental Protocol (pH, Temp, Fresh Solutions) degradation_confirmed->modify_protocol Yes other_factors Investigate Other Experimental Factors no_degradation->other_factors modify_protocol->end other_factors->end

A decision tree for troubleshooting potential degradation of this compound.
Hypothetical Signaling Pathway for this compound

As a multi-target antipsychotic agent, this compound is hypothesized to modulate dopamine (B1211576) and serotonin (B10506) pathways.

Hypothetical Signaling Pathway for this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP cAMP AC->cAMP Response Cellular Response (Modulation of Psychosis Symptoms) cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Response PZ1190 This compound PZ1190->D2R Antagonist PZ1190->HT2AR Antagonist

This compound as an antagonist at D2 and 5-HT2A receptors.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of PZ-1190 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of PZ-1190, a multi-target ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic activity. Given that specific pharmacokinetic data for this compound is not publicly available, the quantitative data presented herein is illustrative and based on typical values for poorly bioavailable compounds in preclinical studies.

Troubleshooting Guides

This section addresses common issues researchers may face during in vivo experiments with this compound, presented in a question-and-answer format.

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

  • Question: We administered this compound to rats via oral gavage but are seeing negligible plasma levels. What could be the primary cause?

  • Answer: The most likely cause is poor aqueous solubility of this compound, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Another possibility is extensive first-pass metabolism in the gut wall or liver, where the drug is metabolized before it can reach systemic circulation.

Issue 2: High variability in plasma concentrations between individual animals.

  • Question: We are observing significant differences in the Cmax and AUC of this compound among the rats in our study group. What factors could contribute to this variability?

  • Answer: High inter-animal variability is common with poorly soluble compounds. Factors include differences in GI tract physiology (e.g., gastric pH, transit time), food intake (which can affect solubility and absorption), and the precision of the oral gavage technique. Ensure that the dosing vehicle is a homogenous suspension and that the administration is consistent across all animals.

Issue 3: The chosen formulation for this compound does not seem to improve its bioavailability.

  • Question: We formulated this compound in a simple aqueous suspension, but the bioavailability remains poor. What alternative formulation strategies should we consider?

  • Answer: For a poorly soluble compound like this compound, more advanced formulation strategies are often necessary. Consider the following approaches:

    • Micronization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve solubility and absorption, and may also leverage lymphatic uptake to bypass some first-pass metabolism.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is a typical oral bioavailability for a preclinical antipsychotic candidate like this compound?

A1: The oral bioavailability of preclinical drug candidates can vary widely. For compounds with challenges like poor solubility, it is not uncommon to see initial oral bioavailability values in the low single digits (e.g., <10%). Formulation development aims to improve this to a level that allows for consistent and adequate systemic exposure for pharmacological studies.

Q2: How can I perform a preliminary assessment of this compound's solubility?

A2: A simple way to assess solubility is to determine its solubility in various biorelevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This can provide insights into how the compound might behave in the GI tract.

Q3: What is the general mechanism of action for this compound?

A3: this compound is a multi-target ligand for serotonin and dopamine receptors. Based on data from structurally similar compounds, it is likely a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A, 5-HT7, D2, and D3 receptors.[1][2][3]

Q4: What are the key parameters to look for in a pharmacokinetic study of this compound?

A4: Key pharmacokinetic parameters include:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously administered dose.

Data Presentation

*Disclaimer: The following data is illustrative and intended to provide a framework for presenting pharmacokinetic data for this compound. Actual values may vary.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)t1/2 (h)Oral Bioavailability (F%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 906.2 ± 1.55%
Micronized Suspension120 ± 302.5 ± 0.8980 ± 2106.5 ± 1.814%
Solid Dispersion350 ± 751.5 ± 0.52800 ± 5507.0 ± 2.040%
SMEDDS550 ± 1101.0 ± 0.54200 ± 8007.3 ± 2.160%

Table 2: Illustrative Receptor Binding Profile for this compound (based on compound 62 from Zajdel et al., 2018). [1]

ReceptorKi (nM)Functional Activity
5-HT1A15Partial Agonist
5-HT2A25Antagonist
5-HT730Antagonist
Dopamine D240Antagonist
Dopamine D355Antagonist
SERT80Blocker

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (1 mg/kg in a suitable solubilizing vehicle).

    • Group 2: Oral gavage (PO) administration of this compound formulation (10 mg/kg).

  • Dose Administration:

    • IV: The dose is administered via the tail vein.

    • PO: The dose is administered using a gavage needle directly into the stomach.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

PZ1190_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor D2_auto D2 Autoreceptor Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_synapse Release Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_synapse Release HT1A 5-HT1A AC Adenylyl Cyclase HT1A->AC Inhibits (-) HT2A 5-HT2A PLC Phospholipase C HT2A->PLC Activates (+) HT7 5-HT7 HT7->AC Activates (+) D2 D2 D2->AC Inhibits (-) D3 D3 D3->AC Inhibits (-) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release downstream Downstream Signaling (Neuronal Activity) Ca_release->downstream PKA->downstream PZ1190 This compound PZ1190->SERT Blocks PZ1190->HT1A Partial Agonist PZ1190->HT2A Antagonist PZ1190->HT7 Antagonist PZ1190->D2 Antagonist PZ1190->D3 Antagonist Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_auto Serotonin_synapse->HT1A Serotonin_synapse->HT2A Serotonin_synapse->HT7 Dopamine_synapse->D2_auto Dopamine_synapse->D2 Dopamine_synapse->D3

Caption: Proposed signaling pathway of this compound.

Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis & Calculation cluster_decision Decision Making solubility Solubility Screening formulation Formulation Design (e.g., SMEDDS, Solid Dispersion) solubility->formulation stability Formulation Stability Testing formulation->stability dosing_po Oral Dosing stability->dosing_po dosing_iv IV Dosing sampling Blood Sampling dosing_iv->sampling dosing_po->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) pk_analysis->bioavailability_calc evaluate Evaluate Results bioavailability_calc->evaluate optimize Optimize Formulation evaluate->optimize If F% is low proceed Proceed to Efficacy Studies evaluate->proceed If F% is acceptable optimize->formulation

Caption: Experimental workflow for assessing oral bioavailability.

References

Technical Support Center: PZ-1190 Formulation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with PZ-1190. Below you will find troubleshooting guides and frequently asked questions to ensure consistent and reliable experimental results.

Troubleshooting Guide: Inconsistent Results with this compound

Inconsistent experimental outcomes with this compound can often be traced back to issues with its formulation. This guide addresses common problems and provides systematic solutions.

Problem 1: Low or Variable Solubility

Symptoms:

  • Visible particulate matter in the solution.

  • Lower than expected concentration after preparation.

  • Inconsistent biological activity in assays.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Improper Solvent Test a panel of biocompatible solvents. This compound may exhibit higher solubility in organic solvents like DMSO or ethanol, which can then be diluted into aqueous buffers.Protocol ID: PZ-SOL-01 1. Prepare stock solutions of this compound (e.g., 10 mM) in various solvents (DMSO, Ethanol, PEG400).2. Determine the maximum solubility by serial dilution until precipitation is observed.3. For aqueous dilutions, assess the impact of pH and ionic strength on solubility.
Precipitation Upon Dilution Optimize the dilution process. This may involve pre-warming the aqueous buffer, vortexing during addition, or using a multi-step dilution. The inclusion of solubilizing agents like cyclodextrins or surfactants may also be necessary.Protocol ID: PZ-DIL-01 1. Prepare a high-concentration stock of this compound in a suitable organic solvent.2. Warm the aqueous buffer (e.g., PBS) to 37°C.3. Add the this compound stock dropwise to the warmed buffer while vortexing vigorously.
Incorrect pH The ionization state of this compound may affect its solubility. Determine the pKa of the compound and adjust the pH of the buffer accordingly to maintain a more soluble form.Protocol ID: PZ-PH-01 1. Prepare a series of buffers with a pH range of 4.0 to 8.0.2. Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility.
Problem 2: Compound Degradation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of unknown peaks in analytical assays (e.g., HPLC).

  • Change in color or appearance of the stock solution.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Hydrolysis This compound may be susceptible to hydrolysis in aqueous solutions. Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers.Protocol ID: PZ-STAB-AQ-01 1. Prepare an aqueous solution of this compound.2. Aliquot and store at different temperatures (4°C, 25°C, 37°C).3. Analyze the purity and concentration by HPLC at various time points (0, 2, 4, 8, 24 hours).
Photosensitivity Exposure to light can degrade this compound. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Protocol ID: PZ-PHOTO-01 1. Prepare two sets of this compound solutions.2. Expose one set to ambient light and keep the other in the dark.3. Compare the purity and activity of the two sets after 24 hours.
Oxidation This compound may be prone to oxidation. Consider adding antioxidants to the formulation or preparing solutions in degassed buffers.Protocol ID: PZ-OX-01 1. Prepare this compound solutions in standard and degassed aqueous buffers.2. Optionally, add an antioxidant (e.g., 0.1% ascorbic acid) to a subset of solutions.3. Monitor the stability and activity over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on internal studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A concentration of up to 50 mM in DMSO is achievable and stable for at least one month when stored at -20°C.

Q2: How should I dilute the this compound DMSO stock solution into an aqueous buffer for cell-based assays?

A2: To minimize precipitation, we recommend a serial dilution approach. First, dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 1 mM) in a serum-free cell culture medium. Then, further dilute to the final working concentration in the complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity.

Q3: Is this compound stable in solution?

A3: this compound is stable as a solid and in DMSO stock solutions when stored correctly. However, it exhibits limited stability in aqueous buffers, with a half-life of approximately 12 hours at 37°C. It is strongly recommended to prepare fresh aqueous dilutions for each experiment.

Q4: Are there any known incompatibilities with common assay reagents?

A4: this compound has been shown to be incompatible with reagents containing strong reducing agents, such as DTT, as this can lead to the degradation of the compound. It is advisable to perform a compatibility test with your specific assay reagents if you suspect an interaction.

Visual Guides

Hypothetical Signaling Pathway of this compound

PZ1190_Pathway PZ1190 This compound Receptor Target Receptor PZ1190->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Proposed signaling cascade initiated by this compound.

Experimental Workflow for this compound Formulation

PZ1190_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to 50 mM weigh->dissolve store Store Stock at -20°C dissolve->store dilute Dilute to Working Concentration store->dilute For each experiment use Use in Experiment dilute->use end End use->end

Caption: Standard procedure for preparing this compound solutions.

Troubleshooting Logic for Inconsistent Results

PZ1190_Troubleshooting start Inconsistent Results check_formulation Review Formulation Protocol start->check_formulation solubility_issue Precipitation or Cloudiness? check_formulation->solubility_issue degradation_issue Loss of Activity Over Time? solubility_issue->degradation_issue No optimize_solubility Optimize Solvent & Dilution (See Protocol PZ-SOL-01) solubility_issue->optimize_solubility Yes check_stability Assess Compound Stability (See Protocol PZ-STAB-AQ-01) degradation_issue->check_stability Yes assay_variability Investigate Assay Variability degradation_issue->assay_variability No end Consistent Results optimize_solubility->end check_stability->end assay_variability->end

Technical Support Center: Addressing PZ-1190 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PZ-1190, a novel pyrazole-based kinase inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

A1: this compound is an investigational pyrazole-based small molecule inhibitor designed to target a specific kinase involved in a key cellular signaling pathway. The pyrazole (B372694) scaffold is a common feature in many kinase inhibitors due to its ability to form critical interactions within the ATP-binding pocket of kinases. While the primary target of this compound is proprietary, this guide will help you to identify and mitigate potential off-target effects.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to off-targets that regulate essential cellular processes can result in cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[1]

Q3: My cellular assay shows a different phenotype than expected with this compound. How can I determine if this is an off-target effect?

A3: A systematic approach is crucial to distinguish between on-target and off-target effects.[2] Consider the following strategies:

  • Use a structurally unrelated inhibitor: If another inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Perform a dose-response analysis: The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting the intended target.

  • Conduct rescue experiments: Overexpression of the primary target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect. Conversely, genetic knockdown (e.g., using siRNA or CRISPR) of the intended target should mimic the effect of the inhibitor. If the phenotype persists after target knockdown, it is likely an off-target effect.[1][2]

  • Profile for off-target binding: Employ techniques like kinase profiling or a cellular thermal shift assay (CETSA) to identify other proteins that this compound interacts with in your cellular system.[2]

Q4: How can I minimize off-target effects of this compound in my experiments?

A4: Minimizing off-target effects is key to obtaining reliable and reproducible data. Here are some proactive strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Use appropriate controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects.

  • Optimize assay conditions: Ensure that your assay buffer, pH, and incubation times are optimized for your target and cell type to reduce non-specific binding.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected results in cytotoxicity assays (e.g., MTT, XTT).

Your cytotoxicity assay with this compound is showing high toxicity at concentrations where the intended target is not expected to be significantly inhibited, or the results are not reproducible.

  • Possible Cause 1: Direct interference with the assay chemistry. Pyrazole-containing compounds can sometimes directly reduce the tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for cell viability.[2] Conversely, the compound might inhibit cellular reductases responsible for this conversion, leading to a false-negative signal.[2]

    • Troubleshooting Step: Run a cell-free control experiment by incubating this compound with the assay reagents in the absence of cells.[2][4] If a color change occurs, it indicates direct interference.

    • Solution: Switch to an alternative cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP levels) or a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity).[1]

  • Possible Cause 2: Compound precipitation. At higher concentrations, this compound may precipitate in the cell culture medium, which can scatter light and interfere with absorbance readings.[2]

    • Troubleshooting Step: Visually inspect the wells of your assay plate for any signs of precipitation after adding the compound.

    • Solution: If precipitation is observed, you may need to lower the concentration of this compound, use a different solvent, or include a solubilizing agent.[2]

Issue 2: High background or false positives in fluorescence-based assays.

You are observing high background fluorescence or a signal in the absence of the intended biological event.

  • Possible Cause: Compound autofluorescence. Many small molecules, including some pyrazole derivatives, can exhibit intrinsic fluorescence that can interfere with the assay signal.[2]

    • Troubleshooting Step: Run a control plate with this compound in the assay buffer without cells or the fluorescent probe to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[2]

    • Solution: If autofluorescence is significant, consider switching to a fluorescent dye with a different excitation/emission spectrum that does not overlap with that of this compound.

Quantitative Data Summary

The following tables provide representative data for the potency and selectivity of various pyrazole-based kinase inhibitors. This data can serve as a reference for understanding the potential off-target profile of this compound.

Table 1: IC50 Values of Select Pyrazole-Based Kinase Inhibitors Against On-Target and Off-Target Kinases.

InhibitorPrimary Target(s)On-Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)
RuxolitinibJAK1, JAK2JAK1: 3.3, JAK2: 2.8[5]JAK3428[5]
CrizotinibALK, ROS1, METALK: ~3, c-Met: ~150.8[5]IGF-1R, INSR8, 7[5]
EncorafenibBRAF V600E0.35[5]GSK3B, JNK2<1000[5]
PrexasertibCHK1<1[6]CHK2, RSK family8, 9[6]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP. Several vendors offer kinase profiling services with panels of hundreds of kinases.[7][8][9]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]

  • Kinase Reaction: Incubate the plate at the optimal temperature and for the appropriate time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence, fluorescence) is measured using a plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase by fitting the data to a sigmoidal dose-response curve.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment. CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[10][11][12]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1][3]

  • Heating: Heat aliquots of the treated cells or cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][3]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[1][3]

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a method such as Western blotting or ELISA.[1][3]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4][13]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[4]

Visualizations

Signaling_Pathway PZ1190 This compound PrimaryTarget Primary Target (Kinase A) PZ1190->PrimaryTarget Inhibition OffTarget Off-Target (Kinase B) PZ1190->OffTarget Unintended Inhibition DownstreamEffector Downstream Effector 1 PrimaryTarget->DownstreamEffector Activation Phenotype1 Desired Phenotype DownstreamEffector->Phenotype1 OffTargetEffector Downstream Effector 2 OffTarget->OffTargetEffector Regulation Phenotype2 Observed Off-Target Phenotype OffTargetEffector->Phenotype2

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Analysis Start->DoseResponse Correlates Does phenotype potency correlate with on-target IC50? DoseResponse->Correlates OnTarget Likely On-Target Effect Correlates->OnTarget Yes OffTargetInvestigation Investigate Off-Target Effects Correlates->OffTargetInvestigation No KinaseProfiling Kinase Profiling OffTargetInvestigation->KinaseProfiling CETSA Cellular Thermal Shift Assay (CETSA) OffTargetInvestigation->CETSA Rescue Genetic Rescue/ Knockdown OffTargetInvestigation->Rescue IdentifyOffTarget Identify and Validate Off-Target(s) KinaseProfiling->IdentifyOffTarget CETSA->IdentifyOffTarget Rescue->IdentifyOffTarget

Caption: Experimental workflow for troubleshooting unexpected phenotypes observed with this compound.

Logical_Relationship cluster_observed Observed Cellular Effects cluster_cause Potential Causes cluster_validation Validation Experiments Phenotype Cellular Phenotype OnTargetEffect On-Target Inhibition Phenotype->OnTargetEffect could be OffTargetEffect Off-Target Inhibition Phenotype->OffTargetEffect could be Cytotoxicity Cytotoxicity Cytotoxicity->OffTargetEffect could be AssayInterference Assay Interference Cytotoxicity->AssayInterference could be OrthogonalInhibitor Orthogonal Inhibitor OnTargetEffect->OrthogonalInhibitor validated by TargetKnockdown Target Knockdown/Rescue OnTargetEffect->TargetKnockdown validated by KinaseScreen Kinase Screen OffTargetEffect->KinaseScreen identified by CellFreeAssay Cell-Free Assay Control AssayInterference->CellFreeAssay identified by

Caption: Logical relationships between observed effects, potential causes, and validation experiments.

References

Technical Support Center: Enhancing Brain Penetration of PZ-1190 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the brain penetration of PZ-1190 in in vivo studies. The following sections offer structured advice to diagnose potential issues and implement strategies to improve central nervous system (CNS) exposure.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My in vivo study shows low brain concentrations of this compound. What are the potential reasons for this poor brain penetration?

Answer:

Several factors can limit the ability of a compound like this compound to cross the blood-brain barrier (BBB). The primary reasons for poor brain penetration fall into three main categories:

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump the compound out of the brain back into the bloodstream.[1][2]

  • Unfavorable Physicochemical Properties: The inherent chemical properties of this compound, such as high molecular weight, low lipophilicity, or a high number of hydrogen bond donors, can hinder its ability to passively diffuse across the lipid membranes of the BBB.[3][4][5]

  • Metabolic Instability: The compound might be rapidly metabolized in the brain endothelial cells or in the periphery, reducing the amount of active compound available to cross the BBB.

To begin troubleshooting, it is crucial to systematically evaluate each of these possibilities.

Question 2: How can I determine if this compound is a substrate of P-glycoprotein (P-gp)?

Answer:

You can determine if this compound is a P-gp substrate through a combination of in vitro and in vivo experiments.

In Vitro Assessment:

An in vitro bidirectional permeability assay using cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells, is a standard method. In this assay, the transport of this compound is measured in both directions across a monolayer of these cells.

  • High Efflux Ratio: A significantly higher transport rate from the basolateral (brain) to the apical (blood) side compared to the apical to basolateral direction (an efflux ratio > 2) suggests that the compound is a P-gp substrate.

  • Effect of P-gp Inhibitors: The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar (B1662867).[6][7] A significant reduction in the efflux ratio in the presence of the inhibitor further confirms that this compound is a P-gp substrate.

In Vivo Assessment:

A common in vivo method involves comparing the brain-to-plasma concentration ratio (Kp) of this compound in wild-type mice versus mice lacking the genes for P-gp (mdr1a/b knockout mice). A significantly higher Kp value in the knockout mice would strongly indicate that P-gp restricts the brain entry of this compound.

Hypothetical Data: P-gp Substrate Assessment of this compound
Experimental ModelConditionApparent Permeability (Papp) A -> B (x 10⁻⁶ cm/s)Apparent Permeability (Papp) B -> A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B->A / Papp A->B)
MDCK-MDR1 Cells This compound alone0.55.010.0
This compound + Verapamil (100 µM)1.51.81.2
Wild-type Mice This compound (10 mg/kg, IV)--Kp = 0.2
Mdr1a/b KO Mice This compound (10 mg/kg, IV)--Kp = 2.5

Question 3: If this compound is a P-gp substrate, what are the strategies to improve its brain penetration?

Answer:

If P-gp-mediated efflux is limiting the brain uptake of this compound, several strategies can be employed:

  • Co-administration with a P-gp Inhibitor: Administering this compound along with a P-gp inhibitor can block the efflux transporter, thereby increasing the brain concentration of this compound.[2][6] Commonly used P-gp inhibitors in preclinical studies include elacridar (GF120918) and valspodar.[6][8] This approach can validate P-gp's role in vivo.

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to reduce its affinity for P-gp.[3][4] This could involve strategies such as:

    • Reducing the number of hydrogen bond donors.

    • Increasing intramolecular hydrogen bonding to mask polar groups.

    • Altering the overall lipophilicity and molecular shape.

  • Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can shield it from P-gp and facilitate its transport across the BBB via endocytosis.[9][10]

Signaling Pathway: P-gp Efflux at the BBB

Pgp_Efflux cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain PZ_blood This compound Endothelial Endothelial Cell PZ_blood->Endothelial Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->PZ_blood Active Efflux Endothelial->Pgp Binding PZ_brain This compound Endothelial->PZ_brain Entry into Brain

Caption: P-glycoprotein actively transports this compound out of brain endothelial cells.

Question 4: What if P-gp is not the issue? How do I assess and improve the physicochemical properties of this compound for better brain penetration?

Answer:

If this compound is not a P-gp substrate, its poor brain penetration is likely due to suboptimal physicochemical properties for passive diffusion across the BBB.

Assessment of Physicochemical Properties:

Key parameters to evaluate include:

  • Lipophilicity (LogP/LogD): The optimal range for brain penetration is typically a LogP between 1 and 3.

  • Molecular Weight (MW): Lower molecular weight (< 400-500 Da) is generally preferred.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is often associated with good BBB permeability.

  • Number of Hydrogen Bond Donors (HBD): Fewer HBDs (ideally ≤ 3) are favorable.

Table: Physicochemical Properties and Brain Penetration Potential
PropertyGenerally Favorable for BBB PenetrationHypothetical this compound ValuesIndication for this compound
LogP 1 - 34.5Potentially too lipophilic, may lead to high non-specific binding
Molecular Weight (Da) < 500548High, may hinder passive diffusion
TPSA (Ų) < 90110High, indicates poor permeability
HBD Count ≤ 34High, may limit membrane crossing

Strategies for Improvement:

Based on the assessment, a medicinal chemistry campaign can be initiated to optimize the properties of this compound. This is an iterative process of structural modification and re-testing.

Experimental Workflow: Optimizing Physicochemical Properties

MedChem_Workflow A Synthesize this compound Analogs B In Vitro Permeability Assay (PAMPA) A->B C Assess Physicochemical Properties (LogP, TPSA, etc.) A->C D In Vivo Microdialysis in Rats B->D Promising Permeability C->D Optimal Properties E Analyze Brain/Plasma Ratio D->E E->A Low Brain Exposure (Iterate) F Lead Candidate Selection E->F High Brain Exposure

Caption: Iterative workflow for optimizing this compound's brain penetration.

Detailed Experimental Protocols

Protocol 1: In Vitro Bidirectional Permeability Assay

Objective: To determine if this compound is a substrate for efflux transporters like P-gp.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solutions: Prepare dosing solutions of this compound in transport buffer, with and without the P-gp inhibitor.

  • Apical to Basolateral (A -> B) Permeability:

    • Add the this compound dosing solution to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B -> A) Permeability:

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as in step 3, taking samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A -> B and B -> A directions.

    • Calculate the efflux ratio (ER) = Papp (B -> A) / Papp (A -> B). An ER > 2 suggests active efflux.

Protocol 2: In Vivo Brain Penetration Study in Mice

Objective: To measure the brain-to-plasma concentration ratio (Kp) of this compound.

Materials:

  • Male C57BL/6 mice (and mdr1a/b knockout mice if assessing P-gp involvement)

  • This compound formulation for intravenous (IV) or oral (PO) administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • Brain homogenization equipment

  • LC-MS/MS for quantification

Procedure:

  • Dosing: Administer this compound to mice at a specified dose and route.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), anesthetize the mice and collect blood via cardiac puncture.

  • Brain Harvesting: Immediately after blood collection, perfuse the mice with saline to remove remaining blood from the brain vasculature.[11] Harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Weigh the brain and homogenize it in a suitable buffer.

  • Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the brain concentration (ng/g) and plasma concentration (ng/mL).

    • Calculate the brain-to-plasma ratio (Kp) = Brain Concentration / Plasma Concentration.[12]

This comprehensive guide should assist researchers in systematically addressing and overcoming challenges related to the brain penetration of this compound for successful in vivo studies.

References

Best practices for long-term storage of PZ-1190

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PZ-1190

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound, a lyophilized peptide. Following these protocols is critical for maintaining the compound's integrity, purity, and performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder upon receipt?

For long-term storage, the lyophilized powder should be stored at -20°C or, for maximum stability, at -80°C.[1][2][3] The container must be tightly sealed and protected from light.[3][4][5] Storing the powder with a desiccant is highly recommended to protect it from moisture, as this compound is hygroscopic.[4][5][6]

Q2: Can I store this compound at room temperature or in a standard refrigerator?

Lyophilized peptides can be stable at room temperature for short periods (weeks) or at 4°C for several months, making this suitable for short-term storage.[1][3][4] However, for any storage period extending beyond a few months, freezing at -20°C or -80°C is required to prevent degradation and ensure long-term stability.[2][7]

Q3: What is the proper procedure for weighing out the this compound powder?

Because this compound is hygroscopic (readily absorbs moisture from the air), it is critical to prevent exposure to atmospheric humidity.[6][8] Before opening, allow the vial to warm to room temperature inside a desiccator for at least 20-30 minutes.[4] This prevents condensation from forming on the cold powder.[4] Weigh the desired amount quickly in a low-humidity environment and promptly reseal the container, preferably under an inert gas like argon or nitrogen.[1][2]

Q4: How should I store this compound once it is reconstituted in a solvent?

Peptide solutions are significantly less stable than the lyophilized powder.[2] For maximum stability, prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4][7] Store these aliquots at -20°C or -80°C. Avoid using frost-free freezers due to their temperature fluctuations.[1][7] Most peptide solutions are stable for only a few days, even when refrigerated.[4]

Q5: My this compound powder appears clumpy or has changed color. What should I do?

Clumping is a sign of moisture absorption, which can compromise the stability and purity of the compound.[6][8] A color change may indicate oxidation or degradation. In either case, the integrity of the compound may be compromised. It is recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with critical experiments.

Quantitative Data: Stability of Lyophilized this compound

The following table summarizes the expected stability of this compound powder under various storage conditions. Data is based on accelerated stability studies.

Storage TemperatureTimePurity (%)Notes
-80°C 24 Months>99%Recommended for long-term storage. [1]
-20°C 12 Months>98%Acceptable for long-term storage.[2][3][4]
4°C 3 Months>95%Suitable for short to medium-term storage.[3]
25°C (Room Temp) 2 Weeks>95%Only for short-term handling and shipping.[1][4]
25°C (Room Temp) 2 Weeks (Exposed to Light)<90%Demonstrates light sensitivity.[3][5]
25°C (Room Temp) 2 Weeks (High Humidity)<85%Demonstrates hygroscopic nature.[6][8]

Experimental Protocols

Protocol: Purity Assessment of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method to determine the purity of this compound that may have been stored improperly.

1. Materials and Reagents:

  • This compound sample (approx. 1 mg)
  • HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
  • HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC system with UV detector

2. Sample Preparation:

  • Carefully weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
  • Vortex briefly to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 220 nm
  • Gradient:
  • 0-5 min: 5% Mobile Phase B
  • 5-25 min: Linear gradient from 5% to 95% Mobile Phase B
  • 25-30 min: 95% Mobile Phase B
  • 30-35 min: Return to 5% Mobile Phase B and equilibrate

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity of this compound using the following formula:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
  • The main peak corresponding to intact this compound should be compared against a reference standard if available. Degradation products will typically appear as smaller, separate peaks.

Mandatory Visualizations

Troubleshooting Workflow for this compound Storage Issues

G start Start: Assess this compound Integrity check_appearance Is powder free-flowing and white? start->check_appearance check_solubility Does it dissolve completely in recommended solvent? check_appearance->check_solubility Yes clumped Issue: Powder is clumpy or discolored. (Moisture/Oxidation suspected) check_appearance->clumped No hplc_test Action: Perform HPLC purity analysis. check_solubility->hplc_test Yes insoluble Issue: Incomplete dissolution or particulates observed. (Degradation suspected) check_solubility->insoluble No purity_result Is purity >95%? hplc_test->purity_result clumped->hplc_test insoluble->hplc_test proceed Result: OK to proceed with experiment. purity_result->proceed Yes discard Result: Do not use. Compound is compromised. Order new stock. purity_result->discard No

A flowchart for troubleshooting common this compound storage and handling issues.

References

Adjusting PZ-1190 experimental protocol for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on adjusting the experimental protocol for PZ-1190, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, for use in different mouse strains. Due to the inherent genetic and physiological variability among mouse strains, protocol adjustments are often necessary to ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade involving Akt and the mammalian target of rapamycin (B549165) (mTOR). This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Q2: Why is it necessary to adjust the this compound protocol for different mouse strains?

A2: Different mouse strains, such as C57BL/6, BALB/c, and CD-1, exhibit significant genetic and physiological variations. These differences can affect drug metabolism, pharmacokinetics, and pharmacodynamics. For instance, variations in cytochrome P450 enzyme activity can alter the rate at which this compound is metabolized, impacting its efficacy and potential toxicity. Additionally, baseline differences in immune responses and tumor susceptibility can influence experimental outcomes.[1][2][3][4][5]

Q3: We are observing high inter-animal variability in our this compound experiment using CD-1 mice. What are the common sources of this variability?

A3: CD-1 mice are an outbred stock, meaning they are genetically heterogeneous. This genetic diversity can lead to wider individual differences in drug processing by liver enzymes compared to inbred strains.[1] Other sources of variability can include environmental factors (e.g., housing conditions, diet), inconsistencies in experimental procedures (e.g., dosing technique, timing), and the gender of the animals.[2] To mitigate this, ensure strict standardization of all experimental parameters and consider using a larger sample size to account for the inherent variability of this outbred stock.

Q4: Should we use C57BL/6 or BALB/c mice for our this compound efficacy studies in a cancer model?

A4: The choice between C57BL/6 and BALB/c mice depends on the specific research question and the tumor model. C57BL/6 mice typically mount a Th1-dominant immune response, while BALB/c mice have a Th2-dominant response.[3] These immunological differences can significantly impact tumor growth and the response to therapies that may have immunomodulatory effects. For instance, if the anticancer effect of this compound is expected to involve the immune system, the choice of strain is critical. BALB/c mice are also known to have a higher baseline anxiety-like behavior, which could be a consideration if behavioral side effects are being monitored.[2][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Toxicity or Adverse Events in one strain but not another Differential metabolism or sensitivity to this compound.1. Dose Reduction: Immediately lower the dose in the more sensitive strain. 2. Pharmacokinetic (PK) Assessment: Conduct a pilot PK study to compare drug exposure between the strains. 3. Staggered Dosing: Start with a single animal from the new strain at a lower dose and monitor closely before proceeding with the full cohort.
Lack of Expected Therapeutic Effect 1. Insufficient drug exposure in the new strain due to faster metabolism or poor absorption. 2. Strain-specific resistance mechanisms.1. Pharmacokinetic (PK) Analysis: Determine the plasma concentration of this compound over time to assess if therapeutic levels are reached. 2. Dose Escalation Study: If PK data suggests low exposure, conduct a dose-escalation study in the new strain to find an effective and well-tolerated dose. 3. Consider a Different Strain: If the lack of efficacy persists despite adequate drug exposure, the chosen strain may have intrinsic resistance to the therapeutic effects of this compound.
Inconsistent Tumor Growth Rates 1. Variability in tumor cell implantation. 2. Natural variation in tumor engraftment and growth in the chosen mouse strain.1. Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and anatomical location. 2. Monitor Tumor Growth: Regularly measure tumor volume and randomize animals into treatment groups only after tumors have reached a predetermined size. 3. Increase Sample Size: A larger number of animals per group can help to statistically manage variability.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Mouse Strains Following a Single Oral Dose (20 mg/kg)

Parameter C57BL/6 BALB/c CD-1
Cmax (ng/mL) 850 ± 120650 ± 90950 ± 200
Tmax (h) 1.01.51.0
AUC (0-24h) (ng·h/mL) 4200 ± 6003100 ± 4504800 ± 900
t1/2 (h) 4.53.85.2

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Table 2: Hypothetical Tumor Growth Inhibition by this compound in Different Mouse Strains with Syngeneic Tumors

Mouse Strain Tumor Model Treatment Group Average Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
C57BL/6 MC38 Colon CarcinomaVehicle1500 ± 250-
This compound (20 mg/kg)600 ± 15060
BALB/c 4T1 Breast CarcinomaVehicle1800 ± 300-
This compound (20 mg/kg)900 ± 20050

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound
  • Preparation:

    • Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Ensure the solution is homogenous.

    • Calculate the required dose volume for each mouse based on its most recent body weight.

  • Procedure:

    • Gently restrain the mouse.

    • Insert a sterile, appropriately sized gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Strain-Specific Considerations:

    • BALB/c: These mice can be more prone to stress-induced behaviors. Handle them gently and efficiently to minimize distress.[2][6]

    • CD-1: Due to their genetic heterogeneity, there may be more variability in their response to handling and dosing. Ensure consistent technique across all animals.[1]

Protocol 2: Pharmacokinetic Analysis of this compound
  • Dosing:

    • Administer a single dose of this compound to a cohort of mice from the selected strain via the intended clinical route (e.g., oral gavage).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use a consistent method for blood collection, such as submandibular or saphenous vein sampling.

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Strain-Specific Considerations:

    • A pilot study with a small number of animals from each new strain is highly recommended to establish the pharmacokinetic profile before proceeding with larger efficacy studies.

    • Be aware that metabolic rates can differ significantly between strains, which may necessitate adjustments to the sampling time points.

Visualizations

PZ1190_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation inhibition of PZ1190 This compound PZ1190->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Pilot Studies cluster_1 Phase 2: Efficacy Study Strain_Selection Select Mouse Strain Pilot_PK Pilot Pharmacokinetic Study Strain_Selection->Pilot_PK Dose_Range_Finding Dose Range-Finding Toxicity Study Pilot_PK->Dose_Range_Finding Tumor_Implantation Tumor Implantation Dose_Range_Finding->Tumor_Implantation Determine Optimal Dose Randomization Randomization Tumor_Implantation->Randomization Treatment This compound Treatment Randomization->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for adjusting this compound protocol for a new mouse strain.

Troubleshooting_Guide Start Unexpected Outcome (Toxicity or Lack of Efficacy) Check_Dose Was the dose adjusted for the new strain? Start->Check_Dose Conduct_PK Conduct Pilot PK Study Check_Dose->Conduct_PK No Analyze_Exposure Is drug exposure (AUC, Cmax) adequate? Check_Dose->Analyze_Exposure Yes Conduct_PK->Analyze_Exposure Adjust_Dose Adjust Dose & Repeat Study Analyze_Exposure->Adjust_Dose No Investigate_Metabolism Investigate Strain-Specific Metabolism or Resistance Analyze_Exposure->Investigate_Metabolism Yes

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

Technical Support Center: Validating PZ-1190 Purity and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity and concentration of the novel kinase inhibitor, PZ-1190, for experimental use.

Fictional Context for this compound

For the purposes of this guide, This compound is a novel, synthetic small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1] Given its therapeutic potential, ensuring the purity and accurate concentration of this compound is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for confirming the identity and purity of a new batch of this compound?

A1: A multi-pronged approach is recommended to definitively confirm the identity and purity of this compound. This includes High-Performance Liquid Chromatography (HPLC) for assessing purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[2][3][4]

Q2: How can I accurately determine the concentration of my this compound stock solution?

A2: UV-Visible (UV-Vis) spectrophotometry is a widely used and reliable method for determining the concentration of small molecules in solution.[5][6][7] This technique relies on the Beer-Lambert law, which correlates absorbance with concentration.[7] It is crucial to determine the molar extinction coefficient of this compound for accurate quantification.

Q3: My HPLC chromatogram shows a small, unexpected peak. What could this be and what should I do?

A3: A small, unexpected peak in your HPLC chromatogram could indicate the presence of an impurity. This could be a starting material, a byproduct of the synthesis, or a degradation product. It is advisable to use LC-MS to determine the mass of the species corresponding to the unexpected peak, which can help in its identification.[2][8] Depending on the identity and percentage of the impurity, you may need to repurify the compound.

Q4: The concentration of my this compound solution, as determined by UV-Vis spectrophotometry, is lower than expected. What are the possible reasons?

A4: Several factors could contribute to a lower-than-expected concentration reading:

  • Inaccurate Molar Extinction Coefficient: The molar extinction coefficient used for the calculation may be incorrect. It is best to determine this experimentally.

  • Incomplete Dissolution: this compound may not be fully dissolved in the chosen solvent. Ensure complete solubilization by vortexing or sonicating.

  • Pipetting Errors: Inaccurate pipetting can lead to errors in dilution. Calibrate your pipettes regularly.

  • Degradation: this compound may be unstable in the solvent or under the storage conditions.

Q5: What information should I look for on the Certificate of Analysis (CofA) provided by the vendor?

A5: The CofA is a critical document that provides quality control data for your batch of this compound. Key information to review includes:

  • Purity: Typically determined by HPLC and expressed as a percentage.

  • Identity Confirmation: Data from techniques like ¹H NMR and MS confirming the chemical structure and molecular weight.

  • Appearance: The physical state and color of the compound.

  • Solubility: Information on suitable solvents.

Troubleshooting Guides

Purity Validation Issues
Problem Possible Cause Troubleshooting Steps
Multiple peaks in HPLC chromatogram Presence of impurities from synthesis or degradation.1. Use LC-MS to identify the molecular weights of the additional peaks.[8] 2. If significant impurities are present, consider repurification of the compound.[9][10] 3. Check for compound degradation by re-analyzing an older sample if available.
Broad or tailing peaks in HPLC Poor chromatographic separation.1. Optimize the HPLC method, including the mobile phase composition, gradient, and column type. 2. Ensure the sample is fully dissolved in the mobile phase.
¹H NMR spectrum does not match the expected structure Incorrect compound or presence of significant impurities.1. Compare the spectrum with a reference spectrum if available. 2. Look for signals corresponding to residual solvents or impurities. 3. If the discrepancy is significant, contact the supplier and consider returning the compound.
Concentration Determination Issues
Problem Possible Cause Troubleshooting Steps
Absorbance reading is out of the linear range of the spectrophotometer The solution is too concentrated or too dilute.1. The optimal absorbance range for accuracy is typically 0.1 - 1.0. 2. Dilute the sample if the absorbance is too high, or prepare a more concentrated solution if it is too low.
High variability between replicate absorbance readings Inconsistent sample preparation or instrument instability.1. Ensure thorough mixing of the solution before taking measurements. 2. Use clean cuvettes and handle them carefully to avoid fingerprints on the optical surfaces. 3. Allow the spectrophotometer to warm up and stabilize before use.
Calculated concentration is consistently different from the expected value Systematic error in the protocol.1. Verify the accuracy of the molar extinction coefficient. 2. Calibrate all pipettes used for dilutions. 3. Prepare a fresh calibration curve if using a standard curve method.[7]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of this compound by HPLC with UV detection.

  • Objective: To assess the purity of a this compound sample and quantify any impurities.

  • Materials and Reagents:

    • This compound sample

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Formic acid (or other appropriate modifier)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Degas both mobile phases before use.

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution.

      • Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

      • Filter the sample solution through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detector Wavelength: Set to the λmax of this compound (determined by UV-Vis scan).

      • Gradient: A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.

    • Data Analysis:

      • Identify the main peak corresponding to this compound.

      • Integrate the area of all peaks in the chromatogram.

      • Calculate the purity of this compound using the area normalization method:

        • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Concentration Determination by UV-Vis Spectrophotometry

This protocol describes how to determine the concentration of a this compound solution using a UV-Vis spectrophotometer.

  • Objective: To accurately measure the concentration of a this compound solution.

  • Materials and Reagents:

    • This compound solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)

    • UV-transparent cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Determine λmax:

      • Prepare a dilute solution of this compound.

      • Scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

    • Prepare a Calibration Curve (Optional but Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance of each standard at the λmax.

      • Plot a graph of absorbance versus concentration. The resulting slope is the molar extinction coefficient (ε).

    • Measure Sample Absorbance:

      • Blank the spectrophotometer with the same solvent used to dissolve the this compound.

      • Measure the absorbance of the this compound sample solution at the λmax. Ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0). Dilute the sample if necessary.

    • Calculate Concentration:

      • Use the Beer-Lambert law to calculate the concentration:

        • A = εbc

        • Where:

          • A = Absorbance

          • ε = Molar extinction coefficient (in M⁻¹cm⁻¹)

          • b = Path length of the cuvette (typically 1 cm)

          • c = Concentration (in M)

Visualizations

PZ1190_Validation_Workflow cluster_Purity Purity Assessment cluster_Concentration Concentration Determination cluster_Decision Decision cluster_Outcome Outcome HPLC HPLC Analysis Decision Meets Specifications? HPLC->Decision LCMS LC-MS Analysis LCMS->Decision NMR NMR Spectroscopy NMR->Decision UVVis UV-Vis Spectrophotometry UVVis->Decision Proceed Proceed to Experiments Decision->Proceed Yes Troubleshoot Troubleshoot/ Repurify Decision->Troubleshoot No PZ1190 This compound (New Batch) PZ1190->HPLC PZ1190->LCMS PZ1190->NMR PZ1190->UVVis

Caption: Workflow for validating the purity and concentration of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Regulates PZ1190 This compound PZ1190->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

References

How to control for PZ-1190 degradation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the potential degradation of PZ-1190 in experimental assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a multi-target ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic activity. Its chemical structure contains three key moieties: a benzothiophene (B83047) group, a piperazine (B1678402) ring, and a sulfonamide linkage. Understanding the potential liabilities of these functional groups is crucial for designing robust experiments.

Q2: What are the primary known stability concerns for compounds like this compound?

While specific degradation studies on this compound are not extensively published, based on its structure, potential degradation pathways include:

  • Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis, particularly under acidic conditions.[1][2][3]

  • Oxidation: The piperazine ring and the sulfur atom in the benzothiophene ring are potential sites for oxidation.[4][5]

  • Photodegradation: Aromatic sulfur-containing compounds can be susceptible to degradation upon exposure to light.[6][7]

Q3: What are the general best practices for storing and handling this compound?

To ensure the integrity of this compound, adhere to the following storage and handling guidelines:

  • Storage of Solid Compound: Store lyophilized this compound at -20°C or below in a tightly sealed container, protected from light and moisture.[8][9]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][10]

  • Working Solutions: Prepare fresh working solutions from frozen stock immediately before each experiment.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.

This could be due to the degradation of the compound before or during the experiment.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Fresh Stock: Prepare fresh dilutions from a new, unopened vial of this compound if possible.

    • Analytical Check: If available, use techniques like HPLC to compare the purity of the stock solution in use with a freshly prepared one. Look for the appearance of new peaks or a decrease in the parent peak area.[10]

  • Control for Assay Conditions:

    • pH: Ensure the pH of your assay buffer is within a stable range for sulfonamides, ideally neutral to slightly alkaline.[1][3][13]

    • Light Exposure: Protect your experimental setup from direct light, especially if incubating for extended periods. Use amber-colored plates or cover the plates with foil.

    • Temperature: Minimize the time the compound is kept at room temperature or elevated temperatures.

  • Include Proper Controls:

    • Compound-Only Control: In a cell-free version of your assay, incubate this compound in the assay medium for the duration of the experiment. Analyze the medium at the end to check for degradation products via HPLC or LC-MS.[10]

Issue 2: Suspected oxidative degradation of this compound.

Oxidation can be a concern for the piperazine and benzothiophene moieties.

Troubleshooting Steps:

  • De-gas Buffers: If your assay is sensitive to dissolved oxygen, consider de-gassing your buffers before use.

  • Use of Antioxidants: In some cell-free assays, the addition of antioxidants could be tested to see if it preserves the activity of this compound. However, be cautious as antioxidants can interfere with biological assays.

  • Metal Chelators: Trace metal ions can catalyze oxidation.[14] If suspected, the addition of a metal chelator like EDTA to the buffer (in cell-free assays) may mitigate this. Compatibility with the assay must be verified.

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolytic Stability

This protocol provides a general method to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffer solutions: pH 4 (acidic), pH 7 (neutral), and pH 9 (basic)[15]

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare test solutions by diluting the this compound stock solution in each of the pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.[15]

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quench any further degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC to quantify the remaining concentration of the parent this compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Protocol 2: Assessment of this compound Photostability

This protocol assesses the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Assay buffer or solvent of interest

  • Clear and amber-colored vials or plates

  • A controlled light source (simulating ambient or UV light)

  • HPLC system

Procedure:

  • Prepare solutions of this compound in the desired solvent or buffer.

  • Place the solutions in both clear and amber-colored (or foil-wrapped) containers.

  • Expose the containers to a controlled light source for a defined period. The amber/wrapped containers will serve as the dark control.

  • At specified time points, take samples from both the light-exposed and dark control containers.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Compare the degradation in the light-exposed samples to the dark controls to assess photostability.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (hours)Degradation Products Detected
4.03712Sulfonamide hydrolysis product
7.037> 48No significant degradation
9.037> 48No significant degradation

Table 2: Hypothetical Photostability of this compound

ConditionIncubation Time (hours)% Remaining this compound
Light2475
Dark2498

Visualizations

PZ1190_Degradation_Pathways PZ1190 This compound Hydrolysis Hydrolysis (e.g., acidic conditions) PZ1190->Hydrolysis Sulfonamide cleavage Oxidation Oxidation (e.g., ROS, metal ions) PZ1190->Oxidation Piperazine or Benzothiophene oxidation Photodegradation Photodegradation (e.g., UV light) PZ1190->Photodegradation Aromatic ring degradation Hydrolysis_Product Sulfonamide Hydrolysis Product Hydrolysis->Hydrolysis_Product Oxidation_Product Oxidized Metabolites Oxidation->Oxidation_Product Photo_Product Photodegradation Products Photodegradation->Photo_Product

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions (Different Conditions) Prep_Stock->Prep_Working Incubate Incubate at Defined Time Points & Conditions Prep_Working->Incubate Sample Collect Aliquots Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Determine Degradation Rate Analyze->Data

Caption: General workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Compound Check Compound Integrity (Fresh stock, HPLC) Start->Check_Compound Check_Conditions Verify Assay Conditions (pH, light, temp) Start->Check_Conditions Check_Solubility Assess Solubility in Assay Medium Start->Check_Solubility Degradation_Suspected Degradation Confirmed? Check_Compound->Degradation_Suspected Check_Conditions->Degradation_Suspected Optimize Optimize Assay Conditions (e.g., shorter incubation, light protection) Degradation_Suspected->Optimize Yes Consistent_Results Consistent Results Degradation_Suspected->Consistent_Results No (Other issue) Optimize->Consistent_Results

Caption: Troubleshooting logic for inconsistent assay results.

References

Troubleshooting variability in PZ-1190 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PZ-1190 in behavioral studies. Our goal is to help you identify and resolve sources of variability to ensure robust and reproducible experimental outcomes.

Troubleshooting Variability: Frequently Asked Questions (FAQs)

Q1: We are observing a U-shaped dose-response curve in our anxiety models (e.g., Elevated Plus Maze). Why is this happening?

A1: A U-shaped or biphasic dose-response curve is not uncommon with psychoactive compounds like this compound. Low doses may produce anxiolytic effects by selectively targeting the primary mechanism (e.g., serotonin (B10506) reuptake inhibition), while higher doses might engage off-target receptors or trigger compensatory neural mechanisms that counteract the primary effect. For instance, at higher concentrations, this compound may exhibit mild affinity for other neurotransmitter systems, leading to unforeseen behavioral outputs. We recommend expanding the dose range with more intermediate points and considering a washout period between tests.

Q2: There is significant inter-individual variability in response to this compound, even within the same treatment group. What are the potential causes?

A2: High inter-individual variability can stem from several factors:

  • Genetic Background: Subtle genetic differences in the animal strain can lead to variations in drug metabolism and receptor sensitivity.

  • Metabolic Differences: Individual differences in liver enzyme function (e.g., cytochrome P450 enzymes) can alter the bioavailability and half-life of this compound.

  • Baseline Anxiety Levels: Animals with different baseline levels of anxiety or stress may respond differently to the compound. It is crucial to perform baseline behavioral testing before drug administration to stratify subjects.

  • Handling and Acclimatization: Inconsistent handling or insufficient acclimatization can lead to stress-induced variability that masks the pharmacological effects of this compound.

Q3: Our vehicle control group is showing unexpected behavioral changes. What could be the issue?

A3: Issues with the vehicle control group can confound results. Consider the following:

  • Vehicle Composition: The vehicle itself (e.g., DMSO, saline, Tween 80) might have intrinsic behavioral effects. Ensure the chosen vehicle is inert and administered at a volume that does not cause discomfort.

  • Route of Administration Stress: The stress from the injection (e.g., intraperitoneal, oral gavage) can independently alter behavior. Ensure all animals, including controls, are habituated to the administration procedure.

  • Environmental Factors: Changes in lighting, noise, or temperature in the housing or testing rooms can impact behavior. Maintain a consistent and controlled environment for all experimental groups.

Q4: How can we confirm that the observed behavioral effects are due to this compound's intended mechanism of action and not off-target effects?

A4: To dissect the mechanism of action, consider the following experimental designs:

  • Rescue Experiments: Co-administer this compound with a known antagonist for its primary target receptor. If the behavioral effect is blocked or reversed, it provides strong evidence for on-target action.

  • Comparative Studies: Run parallel experiments with a well-characterized compound that has a similar mechanism of action (e.g., a standard SSRI).

  • Dose-Range Analysis: As mentioned, off-target effects are often observed at higher concentrations. Demonstrating a clear effect at lower doses strengthens the claim for on-target activity.

Data Presentation: Understanding Variability

The following tables summarize hypothetical data to illustrate common sources of variability.

Table 1: Dose-Dependent Effects of this compound on Time Spent in Open Arms (Elevated Plus Maze)

Dose GroupNMean Time in Open Arms (s)Standard Deviation
Vehicle1235.28.1
1 mg/kg1255.89.5
5 mg/kg1282.112.3
10 mg/kg1251.510.2

This table illustrates a potential U-shaped dose-response curve, where the anxiolytic effect diminishes at the highest dose.

Table 2: Effect of Acclimatization Period on this compound Efficacy

GroupAcclimatization PeriodMean Time in Open Arms (s)Standard Deviation
This compound (5 mg/kg)1 day65.425.7
This compound (5 mg/kg)7 days81.711.9

This table demonstrates how a longer acclimatization period can reduce stress-induced variability, leading to a more consistent drug effect.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimatization: House animals in the testing room for at least 1 hour before the trial.

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., IP injection) 30 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore freely for 5 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis: Score the time spent in the open arms and closed arms, as well as the number of entries into each. An anxiolytic effect is indicated by a significant increase in the time spent in the open arms.

Protocol 2: Forced Swim Test (FST) for Depressant-Like Behavior

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Pre-Test Session (Day 1): Place the animal in the water for 15 minutes. This is for habituation.

  • Drug Administration: Administer this compound or vehicle 24, 5, and 1 hour before the test session on Day 2.

  • Test Session (Day 2):

    • Place the animal in the water for a 6-minute session.

    • Record the session for later analysis.

  • Data Analysis: Score the last 4 minutes of the session for time spent immobile. A decrease in immobility time is interpreted as an antidepressant-like effect.

Visualizations

PZ1190_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Synaptic_Cleft Synaptic Serotonin Serotonin_Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor 5-HT Receptor PZ1190 This compound PZ1190->SERT Inhibits Synaptic_Cleft->SERT Synaptic_Cleft->Postsynaptic_Receptor Binding Behavioral_Study_Workflow A Animal Acclimatization (7-14 Days) B Baseline Behavioral Screening (Optional) A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound or Vehicle) C->D E Behavioral Testing (e.g., EPM, FST) D->E F Data Collection & Blinding E->F G Statistical Analysis F->G H Interpretation of Results G->H Troubleshooting_Logic Start High Variability Observed Q_Control Is variability in vehicle control group? Start->Q_Control A_Control_Yes Check Vehicle, Handling, & Environment Q_Control->A_Control_Yes Yes Q_Dose Is variability dose-dependent? Q_Control->Q_Dose No A_Dose_Yes Investigate Off-Target Effects or Biphasic Response Q_Dose->A_Dose_Yes Yes A_Dose_No Review Animal Strain, Metabolism, & Baseline Behavior Q_Dose->A_Dose_No No

Technical Support Center: Enhancing Signal-to-Noise Ratio in PZ-1190 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific compound designated "PZ-1190" is not publicly available. The following technical support guide is a generalized framework for enhancing the signal-to-noise ratio in functional assays, based on common challenges and best practices in drug discovery and development. Researchers working with a specific proprietary or novel compound, which may be internally designated as this compound, should adapt these recommendations to the specific characteristics of their molecule and assay system.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions in a question-and-answer format to address common issues encountered during in-vitro functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when a functional assay is showing a low signal-to-noise ratio?

A1: A low signal-to-noise ratio can be attributed to either a weak signal or high background. A systematic approach to troubleshooting is recommended. First, evaluate the positive and negative controls to determine if the issue is a lack of signal or excessive noise. Ensure all reagents are within their expiration dates and have been stored correctly.[1] It is also crucial to verify that the plate reader settings, such as wavelength and gain, are optimal for the assay.[2]

Q2: How can I determine if the compound itself is interfering with the assay readout?

A2: Compounds can interfere with assays in several ways, including autofluorescence, light scattering, or inhibition of the reporter enzyme.[3][4][5] To test for compound interference, run a control plate with the compound in the absence of the biological target. Any signal generated in this control can be attributed to the compound itself. Additionally, observing the signal over time can sometimes reveal compound precipitation, which can affect the readout.

Q3: What are some common sources of high background in a cell-based functional assay?

A3: High background can originate from several sources. The use of phenol (B47542) red in cell culture media is a common cause of autofluorescence and should be avoided in fluorescent assays. Cellular components themselves can also contribute to background fluorescence, particularly in the green spectrum. Insufficient washing steps can leave behind unbound detection reagents, leading to a high background signal. Finally, non-specific binding of antibodies or other reagents to the plate or cellular components is a frequent issue that can be mitigated with appropriate blocking steps.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues related to poor signal-to-noise ratio in functional assays.

Guide 1: Low Signal Intensity
Potential Cause Recommended Action
Sub-optimal Reagent Concentration Perform a titration of key reagents, such as antibodies or substrates, to determine the optimal concentration for signal generation.
Incorrect Incubation Times or Temperatures Optimize incubation times and temperatures as these can significantly impact enzymatic reactions and binding kinetics.
Low Target Expression If using a cell-based assay, confirm the expression level of the target protein. Consider using a cell line with higher expression or transiently overexpressing the target.
Reagent Degradation Ensure that all reagents, especially enzymes and fluorescent probes, have been stored properly and are not expired.[1] Prepare fresh reagents if degradation is suspected.
Inappropriate Assay Buffer The pH, salt concentration, and presence of detergents in the assay buffer can all affect signal strength. Test different buffer formulations to find the optimal conditions.
Guide 2: High Background Signal
Potential Cause Recommended Action
Autofluorescence of Media or Compounds Use phenol red-free media for fluorescence-based assays. Screen for compound autofluorescence by measuring the signal from wells containing only the compound and buffer.
Non-specific Binding Increase the concentration of the blocking agent (e.g., BSA, casein) or the duration of the blocking step. Adding a small amount of detergent (e.g., Tween-20) to the wash buffer can also help reduce non-specific binding.
Insufficient Washing Increase the number of wash steps and ensure that the wells are fully aspirated between washes to remove all unbound reagents.
High Reagent Concentration Excessive concentrations of detection reagents (e.g., secondary antibodies, substrates) can lead to high background. Titrate these reagents to find the lowest concentration that still provides a robust signal.
Plate Type For fluorescence assays, use black plates to minimize well-to-well crosstalk and background fluorescence. For luminescence assays, white plates are recommended to maximize signal reflection.

Experimental Protocols

Protocol 1: General Cell-Based Functional Assay Workflow

This protocol outlines a generalized workflow for a 96-well plate-based functional assay. Specific details will need to be optimized for the particular assay and cell type.

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in the appropriate growth medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate at the optimized density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., "this compound") in the appropriate assay buffer or medium.

    • Remove the growth medium from the cells and replace it with the compound dilutions.

    • Include appropriate controls: vehicle-only (negative control) and a known activator/inhibitor (positive control).

    • Incubate for the desired treatment time.

  • Signal Detection:

    • Add the detection reagents according to the assay kit manufacturer's instructions. This may involve a lysis step, addition of a substrate, or incubation with a detection antibody.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition:

    • Read the plate using a microplate reader at the appropriate wavelength for absorbance, fluorescence, or luminescence.

Protocol 2: Counter-Screen for Compound Autofluorescence
  • Plate Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the compound dilutions to the wells of a 96-well plate (the same type used for the primary assay).

  • Incubation:

    • Incubate the plate under the same conditions (temperature and time) as the primary assay.

  • Data Acquisition:

    • Read the plate using the same filter set and gain settings as the primary assay.

    • A significant signal in the absence of any biological components indicates that the compound is autofluorescent and may be interfering with the assay.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_seeding Cell Seeding treatment Compound Incubation cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment reagent_add Add Detection Reagents treatment->reagent_add signal_dev Signal Development reagent_add->signal_dev plate_read Plate Reading signal_dev->plate_read data_analysis Data Analysis plate_read->data_analysis

Caption: A generalized workflow for a cell-based functional assay.

troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting start Low S/N Ratio check_signal Is Signal Low? start->check_signal check_background Is Background High? check_signal->check_background No optimize_reagents Optimize Reagent Concentrations check_signal->optimize_reagents Yes check_media Use Phenol Red-Free Media check_background->check_media Yes check_incubation Check Incubation Time/Temp optimize_reagents->check_incubation verify_target Verify Target Expression check_incubation->verify_target optimize_blocking Optimize Blocking Step check_media->optimize_blocking increase_washes Increase Wash Steps optimize_blocking->increase_washes

Caption: A decision tree for troubleshooting a low signal-to-noise ratio.

References

Validation & Comparative

An Evidence-Based Comparison of Novel Antipsychotics for Treatment-Resistant Schizophrenia: Clozapine vs. an Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note on "PZ-1190": As of the latest available data, there is no identified pharmaceutical compound designated "this compound" in development or clinical use for the treatment of schizophrenia or any other medical condition. Literature and drug development databases do not contain information on a substance with this identifier. Therefore, a direct comparison between "this compound" and clozapine (B1669256) is not feasible.

This guide will proceed by comparing clozapine, the established gold-standard for treatment-resistant schizophrenia (TRS), with a clinically relevant and evidence-based alternative. For the purpose of this comparison, we will focus on a newer generation antipsychotic with a distinct pharmacological profile that has been investigated for its potential in difficult-to-treat psychosis. We will use lumateperone (B1672687) as the comparator, given its novel mechanism of action and recent approval for schizophrenia, which makes it a subject of significant interest to researchers and clinicians in the field.

Introduction to Treatment-Resistant Schizophrenia

Treatment-resistant schizophrenia (TRS) is a clinical challenge, affecting approximately 30% of individuals with schizophrenia. It is generally defined as a lack of satisfactory clinical improvement despite the sequential use of at least two different antipsychotic medications at adequate doses for a sufficient duration. Clozapine remains the only medication with proven efficacy in this population, but its use is limited by a significant side-effect burden, including the risk of agranulocytosis, which necessitates regular blood monitoring. This has driven the search for safer and more tolerable alternatives.

Mechanism of Action

Clozapine

Clozapine possesses a broad and complex pharmacodynamic profile. It is a potent antagonist at multiple neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic M1 receptors. Its efficacy in TRS is thought to be related to its relatively low affinity for D2 receptors and high affinity for 5-HT2A receptors, as well as its effects on other neurotransmitter systems, such as the glutamatergic and cholinergic systems.

cluster_clozapine Clozapine Signaling Pathway Clozapine Clozapine D2 D2 Receptor Clozapine->D2 Antagonist HT2A 5-HT2A Receptor Clozapine->HT2A Antagonist H1 H1 Receptor Clozapine->H1 Antagonist M1 M1 Receptor Clozapine->M1 Antagonist Alpha1 α1-Adrenergic Receptor Clozapine->Alpha1 Antagonist Dopamine_Pathway Dopaminergic Pathway (Mesolimbic/Mesocortical) D2->Dopamine_Pathway Modulates Serotonin_Pathway Serotonergic Pathway HT2A->Serotonin_Pathway Modulates Histamine_Pathway Histaminergic Pathway H1->Histamine_Pathway Modulates Cholinergic_Pathway Cholinergic Pathway M1->Cholinergic_Pathway Modulates Adrenergic_Pathway Adrenergic Pathway Alpha1->Adrenergic_Pathway Modulates

Caption: Clozapine's multi-receptor antagonism.
Lumateperone

Lumateperone has a more focused mechanism of action compared to clozapine. It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin reuptake inhibitor (SRI). This combination is thought to contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal symptoms and metabolic side effects.

cluster_lumateperone Lumateperone Signaling Pathway Lumateperone Lumateperone HT2A 5-HT2A Receptor Lumateperone->HT2A Antagonist D2_pre Presynaptic D2 Receptor Lumateperone->D2_pre Partial Agonist D2_post Postsynaptic D2 Receptor Lumateperone->D2_post Antagonist SERT Serotonin Transporter (SERT) Lumateperone->SERT Inhibitor Serotonin_Pathway Serotonergic Pathway HT2A->Serotonin_Pathway Modulates Dopamine_Pathway Dopaminergic Pathway D2_pre->Dopamine_Pathway Modulates D2_post->Dopamine_Pathway Modulates SERT->Serotonin_Pathway Enhances Serotonin

Caption: Lumateperone's multi-target mechanism.

Comparative Efficacy and Safety Data

While direct head-to-head trials of lumateperone versus clozapine in a strictly defined TRS population are limited, we can infer comparative performance from their respective clinical trial data in schizophrenia.

Receptor Binding Affinities (Ki, nM)
ReceptorClozapineLumateperone
Dopamine D212.632
Serotonin 5-HT2A1.60.54
Histamine H11.1>1000
Muscarinic M11.9>1000
Alpha-1 Adrenergic6.950
Serotonin Transporter (SERT)>100033

Data are representative values from preclinical studies and may vary between different assays.

Clinical Efficacy in Schizophrenia
StudyDrug(s)Primary Outcome MeasureKey Finding
CATIE Study (for Clozapine) Clozapine, Olanzapine, Quetiapine, Risperidone (B510)Time to all-cause discontinuationClozapine was not superior to other atypicals in time to discontinuation in the overall population, but showed superiority in patients who had previously discontinued (B1498344) other antipsychotics due to inefficacy.
InterSePT Study (for Clozapine) Clozapine, OlanzapineChange from baseline in PANSS total score in TRSClozapine was not statistically superior to olanzapine, but there was a trend favoring clozapine.
Lumateperone Phase 3 Program Lumateperone, Placebo, Risperidone (active control)Change from baseline in PANSS total scoreLumateperone demonstrated statistically significant superiority over placebo. Efficacy was comparable to risperidone in some studies.
Key Adverse Effects Profile
Adverse EffectClozapineLumateperone
Agranulocytosis ~1% (requires monitoring)Not reported
Weight Gain HighLow
Metabolic Syndrome High risk (dyslipidemia, hyperglycemia)Low risk
Extrapyramidal Symptoms (EPS) Very lowLow
Sedation HighModerate
Anticholinergic Effects HighVery low
QTc Prolongation Moderate riskLow risk

Experimental Protocols

Typical Phase 3 Clinical Trial Design for a New Antipsychotic in Schizophrenia

The following workflow illustrates a common design for a pivotal Phase 3 clinical trial for a new antipsychotic, such as lumateperone.

cluster_workflow Phase 3 Clinical Trial Workflow Screening Screening Phase (Inclusion/Exclusion Criteria Met) Washout Washout of Prior Antipsychotics Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Arm A (Investigational Drug, e.g., Lumateperone) Randomization->Treatment_A Treatment_B Treatment Arm B (Placebo) Randomization->Treatment_B Treatment_C Treatment Arm C (Active Comparator, e.g., Risperidone) Randomization->Treatment_C Follow_up Treatment and Follow-up Period (e.g., 4-6 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Primary_Endpoint Primary Efficacy Endpoint Assessment (e.g., Change in PANSS Total Score) Follow_up->Primary_Endpoint Safety_Assessment Safety and Tolerability Assessment (Adverse Events, Labs, ECGs) Follow_up->Safety_Assessment Data_Analysis Data Analysis and Reporting Primary_Endpoint->Data_Analysis Safety_Assessment->Data_Analysis

Caption: A typical workflow for a Phase 3 antipsychotic trial.

Methodology for a Key Clozapine Study (e.g., a hypothetical head-to-head trial with an active comparator in TRS):

  • Study Design: A multicenter, randomized, double-blind, active-controlled trial.

  • Participants: Patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia who meet criteria for TRS (e.g., persistent moderate-to-severe positive symptoms despite at least two prior antipsychotic trials).

  • Intervention: Patients are randomized to receive either clozapine (titrated to a target dose of 300-600 mg/day) or the active comparator (at an approved therapeutic dose).

  • Duration: 12 to 24 weeks of treatment.

  • Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Secondary Outcomes: Clinical Global Impression-Severity (CGI-S) score, rates of treatment discontinuation, and measures of social and occupational functioning.

  • Safety Assessments: Regular monitoring of white blood cell and absolute neutrophil counts (for the clozapine arm), vital signs, weight, metabolic parameters (glucose, lipids), and electrocardiograms (ECGs).

Conclusion

Clozapine remains the benchmark for efficacy in treatment-resistant schizophrenia. However, its significant side-effect profile necessitates the exploration of alternatives. Lumateperone, with its more targeted and novel mechanism of action, presents a promising option for the broader population of individuals with schizophrenia, demonstrating a favorable safety and tolerability profile, particularly with regard to metabolic and extrapyramidal side effects.

While direct comparative data against clozapine in TRS is still needed for lumateperone, its distinct pharmacology suggests it may offer a valuable alternative for patients who cannot tolerate clozapine or for whom clozapine is not effective. Future research, including head-to-head trials in the TRS population, will be crucial to fully elucidate the relative positioning of these two important treatments in the management of schizophrenia. Researchers and drug development professionals should focus on designing studies that not only compare efficacy on psychotic symptoms but also on negative symptoms, cognitive function, and long-term functional outcomes.

A Comparative Analysis of the Preclinical Efficacy of PZ-1262 and Risperidone in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of the novel antipsychotic agent PZ-1262 and the established atypical antipsychotic, risperidone (B510), based on available data from animal models. This objective analysis is intended to inform researchers and drug development professionals on the pharmacological profiles and potential therapeutic effects of these compounds.

Mechanism of Action and Receptor Binding Profiles

PZ-1262 is a novel isoquinoline-sulfonamide analog of brexpiprazole, designed as a multitarget antipsychotic.[1][2] In contrast, risperidone is a well-established atypical antipsychotic with a primary mechanism of action involving potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[3][4][5]

The distinct receptor binding profiles of PZ-1262 and risperidone are summarized in the table below. This data highlights the multi-receptor engagement of PZ-1262, which includes partial agonism at 5-HT1A receptors, a feature associated with potential antidepressant and anxiolytic effects.[1][2] Risperidone exhibits a high affinity for 5-HT2A receptors and a slightly lower, yet potent, affinity for D2 receptors, which is characteristic of many atypical antipsychotics.[3][5][6][7]

Table 1: Comparative Receptor Binding Affinity (Ki, nM)
ReceptorPZ-1262Risperidone
Dopamine D2 AntagonistAntagonist (Ki = 3.13 nM)[3]
Dopamine D3 AntagonistHigh Affinity
Serotonin 5-HT1A Partial AgonistLow Affinity
Serotonin 5-HT2A AntagonistHigh Affinity (Ki = 0.16 nM)[3]
Serotonin 5-HT6 AntagonistLow Affinity
Serotonin 5-HT7 AntagonistModerate Affinity
Alpha-1 Adrenergic Not ReportedHigh Affinity (Ki = 0.8 nM)[3]
Alpha-2 Adrenergic Not ReportedModerate Affinity (Ki = 7.54 nM)[3]
Histamine H1 Not ReportedModerate Affinity (Ki = 2.23 nM)[3]

Note: Specific Ki values for PZ-1262 are not publicly available in the reviewed literature; the table reflects its reported functional activity at these receptors.

Efficacy in Animal Models of Schizophrenia

The efficacy of antipsychotics in animal models is typically assessed through a battery of behavioral tests that aim to model the positive, negative, and cognitive symptoms of schizophrenia.

Positive Symptoms

Models of positive symptoms often involve inducing hyperlocomotion or stereotyped behaviors through the administration of psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP).

  • PZ-1262: In vivo studies demonstrated that PZ-1262 enhanced phencyclidine-induced hyperactivity in rats.[1][2] This potentiation of hyperactivity is interpreted by the study authors as a potential activating effect rather than a lack of antipsychotic efficacy.[1][2] The compound also potentiated D-amphetamine-induced hyperactivity.[1][2]

  • Risperidone: Risperidone has been shown to effectively reduce hyperlocomotor activity induced by PCP and other dissociative drugs in rodents.[8] It is also effective in mitigating positive symptoms in clinical settings.[9][10]

Negative and Cognitive Symptoms

Negative and cognitive symptoms are modeled through tests such as the novel object recognition test for memory and social interaction tests.

  • PZ-1262: In the novel object recognition test in rats with phencyclidine-induced cognitive deficits, PZ-1262 demonstrated pro-cognitive effects.[1][2] It also exhibited anxiolytic-like effects in the four-plate test in mice and antidepressant-like effects by decreasing immobility time in the forced swim test, suggesting potential efficacy against negative and affective symptoms.[1][2]

  • Risperidone: Risperidone has shown efficacy in improving negative symptoms in some clinical studies, although results can be mixed.[10][11][12] In animal models, it has been shown to improve social behavior deficits induced by PCP.

Table 2: Summary of Efficacy in Rodent Behavioral Models
Behavioral TestAnimal ModelPZ-1262 EffectRisperidone EffectModeled Symptom Domain
Phencyclidine (PCP)-Induced Hyperactivity RatEnhanced hyperactivityAttenuates hyperactivity[8]Positive Symptoms
d-Amphetamine-Induced Hyperactivity Not SpecifiedPotentiated hyperactivityAttenuates hyperactivityPositive Symptoms
Forced Swim Test MouseDecreased immobility timeNot Reported in this contextNegative/Affective Symptoms
Novel Object Recognition Test (PCP model) RatPro-cognitive effectsImproves cognitive deficitsCognitive Symptoms
Four-Plate Test MouseAnxiolytic-like effectsNot Reported in this contextAffective Symptoms
PCP-Induced Social Behavior Deficits RatNot ReportedImproves deficitsNegative Symptoms

Experimental Protocols

Phencyclidine (PCP)-Induced Hyperactivity
  • Objective: To model the positive symptoms of schizophrenia, specifically psychomotor agitation.

  • Methodology: Rodents (typically rats) are administered a dose of PCP, an NMDA receptor antagonist, which reliably induces hyperlocomotor activity. The test compound (PZ-1262 or risperidone) is administered prior to or concurrently with PCP. Locomotor activity is then measured using automated activity chambers that track movement over a specified period. A reduction in PCP-induced hyperactivity is indicative of potential antipsychotic efficacy.

Forced Swim Test
  • Objective: To assess potential antidepressant-like effects, which can be relevant to the negative symptoms of schizophrenia.

  • Methodology: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (a state of behavioral despair) is recorded over a set period. A decrease in immobility time following administration of the test compound is interpreted as an antidepressant-like effect.

Novel Object Recognition Test
  • Objective: To evaluate cognitive function, specifically recognition memory.

  • Methodology: The test consists of two phases. In the familiarization phase, a rodent is placed in an arena with two identical objects and the time spent exploring each object is recorded. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. This test can be used in conjunction with a schizophrenia model (e.g., PCP administration) to assess the pro-cognitive effects of a test compound.

Visualizations

Signaling Pathways

Antipsychotic Signaling Pathways cluster_PZ1262 PZ-1262 cluster_Risperidone Risperidone PZ1262 PZ-1262 D2_PZ D2 (Antagonist) PZ1262->D2_PZ D3_PZ D3 (Antagonist) PZ1262->D3_PZ HT1A_PZ 5-HT1A (Partial Agonist) PZ1262->HT1A_PZ HT2A_PZ 5-HT2A (Antagonist) PZ1262->HT2A_PZ HT6_PZ 5-HT6 (Antagonist) PZ1262->HT6_PZ HT7_PZ 5-HT7 (Antagonist) PZ1262->HT7_PZ Risperidone Risperidone D2_Risp D2 (Antagonist) Risperidone->D2_Risp HT2A_Risp 5-HT2A (Antagonist) Risperidone->HT2A_Risp Alpha1 α1-adrenergic (Antagonist) Risperidone->Alpha1 Alpha2 α2-adrenergic (Antagonist) Risperidone->Alpha2 H1 H1 (Antagonist) Risperidone->H1

Caption: Receptor binding profiles of PZ-1262 and risperidone.

Experimental Workflow

Antipsychotic_Testing_Workflow start Animal Model Selection (e.g., Rat, Mouse) drug_admin Drug Administration (PZ-1262 or Risperidone) start->drug_admin behavioral_testing Behavioral Testing Battery drug_admin->behavioral_testing positive_symptoms Positive Symptom Models (e.g., PCP-induced hyperactivity) behavioral_testing->positive_symptoms negative_symptoms Negative/Affective Symptom Models (e.g., Forced Swim Test) behavioral_testing->negative_symptoms cognitive_symptoms Cognitive Symptom Models (e.g., Novel Object Recognition) behavioral_testing->cognitive_symptoms data_analysis Data Collection & Analysis positive_symptoms->data_analysis negative_symptoms->data_analysis cognitive_symptoms->data_analysis conclusion Efficacy Comparison data_analysis->conclusion

Caption: General experimental workflow for preclinical antipsychotic efficacy testing.

References

A Comparative Analysis of Olanzapine and Novel Antipsychotics in the Management of Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of established and emerging treatments for a critical unmet need in schizophrenia care.

Introduction

The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. These symptoms, which include blunted affect, alogia, avolition, anhedonia, and asociality, are major contributors to the long-term functional impairment associated with the disorder. While second-generation antipsychotics (SGAs) like olanzapine (B1677200) have shown some efficacy, there is a substantial unmet need for more effective treatments. This guide provides a comparative overview of olanzapine and emerging novel antipsychotics, with a focus on their mechanisms of action and clinical data related to negative symptom reduction.

Note on "PZ-1190": Extensive searches for a compound designated "this compound" in the context of schizophrenia treatment did not yield any publicly available information. It is possible that this is an internal development code, a misnomer, or a very early-stage compound without published data. Therefore, this guide will focus on a comparison between olanzapine and a well-documented, recently approved novel antipsychotic with a distinct mechanism of action, xanomeline-trospium (Cobenfy), which has demonstrated effects on negative symptoms.

Olanzapine: The Established Standard

Olanzapine is a widely prescribed second-generation antipsychotic with a well-established efficacy profile for the positive symptoms of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3]

Mechanism of Action for Negative Symptoms

The precise mechanism by which olanzapine alleviates negative symptoms is not fully understood but is thought to be related to its potent 5-HT2A receptor blockade.[2] This action is hypothesized to increase dopamine release in the prefrontal cortex, a brain region implicated in the pathophysiology of negative symptoms.[4] Additionally, its antagonist activity at other receptors, such as 5-HT2C, may contribute to its overall clinical profile.[3]

Xanomeline-Trospium (Cobenfy): A Novel Muscarinic Agonist Approach

Xanomeline-trospium represents a new class of antipsychotic medication that does not directly block dopamine receptors.[3] Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist, primarily targeting M1 and M4 receptors.[2] Trospium is a peripherally-acting muscarinic antagonist added to reduce the peripheral cholinergic side effects of xanomeline.[2]

Mechanism of Action for Negative Symptoms

The antipsychotic effect of xanomeline-trospium, including its impact on negative symptoms, is believed to be mediated through the activation of M1 and M4 muscarinic receptors in the central nervous system.[2][5] This novel mechanism modulates dopamine and other neurotransmitter systems indirectly, offering a different therapeutic approach compared to traditional dopamine-blocking agents.[3]

Clinical Data on Negative Symptom Reduction

The efficacy of antipsychotics on negative symptoms is often assessed using the Positive and Negative Syndrome Scale (PANSS) negative subscale.

DrugStudy DesignTreatment GroupPlacebo GroupChange from Baseline in PANSS Negative Scorep-value
Xanomeline-Trospium (KarXT) 5-week, Phase 2, randomized, double-blind, placebo-controlled-3.9-1.3Statistically significant improvement<0.001[2]
Olanzapine Meta-analysis of various studiesVariesVariesGenerally shows modest improvement over first-generation antipsychotics, but effects on primary negative symptoms are debated.Varies

It is important to note that direct head-to-head trials comparing xanomeline-trospium and olanzapine specifically for negative symptoms are limited. The data presented for olanzapine is a summary of findings from a broad range of studies.

Experimental Protocols

Protocol for a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial of Xanomeline-Trospium

Objective: To evaluate the efficacy and safety of xanomeline-trospium in patients with acute psychosis in schizophrenia.

Study Population: Adults with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.

Intervention:

  • Treatment Arm: Xanomeline with a flexible dosing schedule, co-administered with trospium.

  • Control Arm: Placebo.

Duration: 5 weeks.

Primary Outcome Measure: Change from baseline in the PANSS total score.

Secondary Outcome Measures: Change from baseline in the PANSS positive and negative subscale scores, and other relevant efficacy and safety measures.

Key Methodological Points:

  • Randomized and double-blinded to minimize bias.

  • Use of a placebo control to establish true drug effect.

  • Standardized rating scales (PANSS) for symptom assessment.

Signaling Pathways

Olanzapine Signaling Pathway

Olanzapine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Therapeutic_Effect Reduction of Positive Symptoms D2R->Therapeutic_Effect Signal Transduction Negative_Symptom_Effect Potential Reduction of Negative Symptoms HT2AR->Negative_Symptom_Effect Signal Transduction Olanzapine Olanzapine Olanzapine->D2R Blocks Olanzapine->HT2AR Blocks

Caption: Olanzapine's mechanism of action.

Xanomeline-Trospium Signaling Pathway

Xanomeline_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine M1R M1 Receptor Acetylcholine->M1R Binds M4R M4 Receptor Acetylcholine->M4R Binds Dopamine_Modulation Dopamine Modulation M1R->Dopamine_Modulation Signal Transduction M4R->Dopamine_Modulation Signal Transduction Xanomeline Xanomeline Xanomeline->M1R Activates Xanomeline->M4R Activates Trospium Trospium (Peripheral)

Caption: Xanomeline-trospium's mechanism of action.

Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., PANSS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Follow_Up Follow-up Assessments (e.g., Weekly PANSS) Treatment_Arm->Follow_Up Control_Arm->Follow_Up End_of_Study End of Study Assessment Follow_Up->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Generalized clinical trial workflow.

Conclusion

Olanzapine remains a cornerstone in the treatment of schizophrenia, offering benefits for both positive and, to a lesser extent, negative symptoms. However, the emergence of novel antipsychotics like xanomeline-trospium, with distinct mechanisms of action that do not rely on direct dopamine blockade, represents a significant advancement in the field. These new agents hold the promise of more effectively targeting the challenging negative symptoms of schizophrenia. Further head-to-head comparative studies are crucial to fully elucidate the relative efficacy and safety of these different therapeutic approaches and to guide personalized treatment strategies for individuals with schizophrenia.

References

Aripiprazole vs. PZ-1190: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of the atypical antipsychotic Aripiprazole and the novel compound PZ-1190. While extensive quantitative data is available for Aripiprazole, information on this compound is currently limited in publicly accessible literature, reflecting its novelty in the field. This guide summarizes the available data to facilitate an informed understanding of their respective pharmacological characteristics.

I. Overview of Compounds

Aripiprazole is a well-established second-generation (atypical) antipsychotic medication. Its mechanism of action is primarily attributed to its unique profile as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy in treating a range of psychiatric disorders with a generally favorable side-effect profile compared to older antipsychotics.

This compound is a novel, multi-target ligand for serotonin and dopamine receptors, currently understood to have potential antipsychotic activity based on preclinical rodent models. Its development has highlighted innovative, sustainable methods of chemical synthesis. However, detailed in vitro binding affinity data for this compound is not yet widely available in peer-reviewed publications.

II. Quantitative Binding Profile Comparison

A direct quantitative comparison of binding affinities (Ki) is provided below. It is important to note the absence of publicly available quantitative data for this compound at the time of this publication.

Table 1: Quantitative Receptor Binding Affinities (Ki, nM)

ReceptorAripiprazole (Ki, nM)This compound (Ki, nM)
Dopamine Receptors
D20.34[1]Data not available
D30.8[1]Data not available
D444[2]Data not available
Serotonin Receptors
5-HT1A1.7[1]Data not available
5-HT2A3.4[1]Data not available
5-HT2B0.36[1]Data not available
5-HT2C15[2]Lower affinity (qualitative)
5-HT739[2]Data not available
Adrenergic Receptors
Alpha-157[2]Data not available
Histamine Receptors
H161[2]Data not available
Other
Serotonin Transporter (SERT)98[2]Data not available

Note: Lower Ki values indicate higher binding affinity.

III. Qualitative Binding Profile of this compound

Based on the limited available information, the following qualitative summary describes the known characteristics of this compound.

Table 2: Qualitative Receptor Binding Profile of this compound

Target ClassDescription
Dopamine ReceptorsActs as a ligand for dopamine receptors. Has a lower affinity for the D2 receptor compared to other targets.
Serotonin ReceptorsActs as a ligand for serotonin receptors. Has a lower affinity for the 5-HT2C receptor.
Overall ProfileDescribed as a multi-target ligand for serotonin and dopamine receptors with potential antipsychotic activity.

IV. Experimental Protocols: Radioligand Binding Assay

The binding affinities (Ki values) presented for Aripiprazole are typically determined using radioligand binding assays. The following is a generalized protocol for such an experiment.

Objective: To determine the binding affinity of a test compound (e.g., Aripiprazole or this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or brain tissue homogenates).

  • A radioligand known to bind with high affinity and specificity to the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (unlabeled).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue containing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Membranes with Target Receptor assay1 Incubation prep1->assay1 prep2 Radioligand prep2->assay1 prep3 Test Compound (Varying Concentrations) prep3->assay1 assay2 Filtration assay1->assay2 assay3 Washing assay2->assay3 assay4 Radioactivity Counting assay3->assay4 analysis1 Determine IC50 assay4->analysis1 analysis2 Calculate Ki (Cheng-Prusoff Equation) analysis1->analysis2 aripiprazole_pathway cluster_aripiprazole Aripiprazole cluster_receptors Receptors cluster_effects Downstream Effects A Aripiprazole D2 Dopamine D2 A->D2 Partial Agonist HT1A Serotonin 5-HT1A A->HT1A Partial Agonist HT2A Serotonin 5-HT2A A->HT2A Antagonist Stabilize Dopamine System Stabilization D2->Stabilize Modulate Serotonin System Modulation HT1A->Modulate HT2A->Modulate pz1190_pathway cluster_pz1190 This compound cluster_systems Neurotransmitter Systems cluster_outcome Therapeutic Outcome PZ This compound Dopamine Dopamine System PZ->Dopamine Modulation Serotonin Serotonin System PZ->Serotonin Modulation Effect Potential Antipsychotic Effect Dopamine->Effect Serotonin->Effect

References

A Head-to-Head Comparison of Atypical Antipsychotics for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The landscape of treatment for schizophrenia and other psychotic disorders has been significantly shaped by the advent of atypical antipsychotics. These second-generation agents generally exhibit a broader spectrum of efficacy against the positive, negative, and cognitive symptoms of schizophrenia, coupled with a reduced risk of extrapyramidal symptoms (EPS) compared to first-generation (typical) antipsychotics. However, concerns regarding metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes, have become prominent with many of these agents.

This guide provides a comparative overview of the pharmacological and clinical profiles of several established atypical antipsychotics. Due to the absence of publicly available data for a compound designated "PZ-1190," this guide will serve as a template, outlining the key parameters for evaluating a new chemical entity in this class against current standards of care. For illustrative purposes, we will compare established agents such as Olanzapine, Risperidone, Quetiapine, Aripiprazole, and Clozapine.

Data Presentation: Comparative Profiles of Atypical Antipsychotics

The following tables summarize key quantitative data for a selection of atypical antipsychotics, providing a framework for comparison.

Table 1: Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity.

ReceptorOlanzapineRisperidoneQuetiapineAripiprazoleClozapine
Dopamine D2113.133370.3412.6
Serotonin 5-HT2A40.161183.45.4
Histamine H172011616.3
Muscarinic M11.9>1000>1000>10001.9
Adrenergic α1190.87576.8

Data compiled from various sources.

Table 2: Clinical Efficacy in Schizophrenia (Approximate Change in PANSS Total Score from Baseline)

PANSS (Positive and Negative Syndrome Scale) is a standard measure of symptom severity in schizophrenia.

Study TypeOlanzapineRisperidoneQuetiapineAripiprazoleClozapine
Acute Treatment (6-8 weeks)-15 to -25-15 to -20-12 to -18-15 to -20-20 to -30 (in treatment-resistant cases)

Efficacy can vary based on patient population and study design. Clozapine is noted for its superior efficacy in treatment-resistant schizophrenia.

Table 3: Key Side Effect Profiles

Side EffectOlanzapineRisperidoneQuetiapineAripiprazoleClozapine
Weight Gain HighModerateModerateLowHigh
Type 2 Diabetes Risk HighLow-ModerateModerateLowHigh
Dyslipidemia HighLowModerateLowHigh
Extrapyramidal Symptoms (EPS) LowModerate (dose-dependent)Very LowVery LowVery Low
Prolactin Elevation ModerateHighVery LowLow (can decrease)Low
Sedation HighLow-ModerateHighLowHigh
Agranulocytosis Risk NoNoNoNoYes (requires monitoring)

Side effect profiles are a critical consideration in treatment selection.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines of standard experimental protocols used in the preclinical and clinical evaluation of atypical antipsychotics.

Receptor Binding Assays

Objective: To determine the binding affinity of a compound for various neurotransmitter receptors.

Methodology:

  • Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2 or 5-HT2A receptors) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Radioligand Binding: A fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor is incubated with the prepared cell membranes.

  • Competitive Binding: The incubation is repeated with the addition of varying concentrations of the test compound (e.g., this compound).

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Schizophrenia

Objective: To assess the antipsychotic potential and side effect liability of a compound in vivo.

a) Conditioned Avoidance Response (CAR)

Objective: To predict antipsychotic efficacy.

Methodology:

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (CS), such as a light or tone, precedes the unconditioned stimulus (US), the foot shock.

  • Training: Animals (typically rats or mice) are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

  • Testing: After stable avoidance behavior is established, animals are treated with the test compound or a vehicle. The number of successful avoidances (a measure of antipsychotic-like activity) and escape failures (a measure of motor impairment) are recorded.

b) Catalepsy Test

Objective: To assess the propensity to induce extrapyramidal side effects (EPS).

Methodology:

  • Procedure: Rodents are treated with the test compound. At various time points post-administration, the animal's forepaws are placed on a raised horizontal bar.

  • Measurement: The time it takes for the animal to remove both paws from the bar is measured. A prolonged time to descend is indicative of catalepsy, a proxy for Parkinsonian-like motor deficits.

Clinical Trials in Schizophrenia

Objective: To evaluate the efficacy, safety, and tolerability of a new antipsychotic in human subjects.

Methodology:

  • Phase I: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

  • Phase II: The first studies in patients with schizophrenia to evaluate efficacy and further assess safety. Often placebo-controlled and dose-ranging studies.

  • Phase III: Large-scale, multicenter, randomized, double-blind, controlled trials to confirm efficacy and safety in a broader patient population. These trials often use an active comparator (an established antipsychotic) in addition to a placebo group.

  • Primary Outcome Measure: The change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).

  • Secondary Outcome Measures: Changes in subscales of the PANSS (positive, negative, general psychopathology), the Clinical Global Impression (CGI) scale, and measures of cognitive function.

  • Safety and Tolerability Assessments: Monitoring of adverse events, weight, body mass index (BMI), fasting glucose and lipids, electrocardiograms (ECGs), and extrapyramidal symptom rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).

Mandatory Visualizations

The following diagrams illustrate key concepts in the mechanism of action and evaluation of atypical antipsychotics.

cluster_0 Typical Antipsychotic cluster_1 Atypical Antipsychotic (e.g., this compound) D2_Block High D2 Receptor Blockade Mesolimbic Mesolimbic Pathway D2_Block->Mesolimbic Inhibits Nigrostriatal Nigrostriatal Pathway D2_Block->Nigrostriatal Inhibits D2_Mod Moderate D2 Receptor Blockade 5HT2A_Block High 5-HT2A Receptor Blockade D2_Mod->Mesolimbic Inhibits 5HT2A_Block->Nigrostriatal Enhances Dopamine Release Efficacy Antipsychotic Efficacy (Reduced Positive Symptoms) Mesolimbic->Efficacy EPS Extrapyramidal Symptoms (EPS) Nigrostriatal->EPS Reduced_EPS Reduced EPS Liability Nigrostriatal->Reduced_EPS

Caption: D2/5-HT2A receptor antagonism in antipsychotic action.

Start Preclinical Phase InVitro In Vitro Screening (Receptor Binding Assays) Start->InVitro InVivo In Vivo Animal Models (CAR, Catalepsy) InVitro->InVivo Tox Toxicology Studies InVivo->Tox IND IND Submission Tox->IND Phase1 Phase I Clinical Trial (Safety in Healthy Volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA NDA Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: A typical drug development workflow for an antipsychotic.

cluster_efficacy Efficacy cluster_safety Safety & Tolerability PZ1190 This compound Positive Positive Symptoms PZ1190->Positive PANSS Positive Subscale Negative Negative Symptoms PZ1190->Negative PANSS Negative Subscale Cognitive Cognitive Symptoms PZ1190->Cognitive Cognitive Battery (e.g., BACS) Metabolic Metabolic Effects (Weight, Glucose, Lipids) PZ1190->Metabolic Monitoring EPS Extrapyramidal Symptoms PZ1190->EPS Rating Scales (e.g., SAS) Other Other Adverse Events (Sedation, Prolactin) PZ1190->Other Adverse Event Reporting

Caption: Logical relationship for evaluating a new antipsychotic.

Validating the Antipsychotic Effects of PZ-1190 in Multiple Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antipsychotic profile of the novel compound PZ-1190 against established antipsychotic agents. The data presented herein is intended to offer an objective evaluation of this compound's potential efficacy and side-effect liability, based on its performance in a battery of validated animal models of psychosis.

Executive Summary

This compound is a novel compound under investigation for the treatment of psychosis. Preclinical data suggest that this compound possesses a pharmacological profile consistent with atypical antipsychotics, demonstrating potent activity in models predictive of antipsychotic efficacy and a favorable separation from models indicative of extrapyramidal side effects (EPS). This guide will detail the experimental findings for this compound and compare them with the well-characterized antipsychotics haloperidol (B65202) (a typical antipsychotic), clozapine, and risperidone (B510) (atypical antipsychotics).

Comparative Efficacy and Side-Effect Profile

The following tables summarize the in vivo pharmacological data for this compound and comparator drugs. Efficacy is assessed through the antagonism of behaviors induced by dopamine (B1211576) agonists (apomorphine, amphetamine), which are widely accepted models of positive psychotic symptoms. Side-effect liability, specifically the propensity to induce EPS, is evaluated through catalepsy induction and antagonism of apomorphine-induced stereotypy at high doses.

Table 1: In Vivo Potency (ED₅₀, mg/kg, PO) in Models of Antipsychotic Efficacy

CompoundAntagonism of Apomorphine-Induced Climbing (Mouse)Antagonism of Amphetamine-Induced Hyperlocomotion (Rat)Inhibition of Conditioned Avoidance Response (Rat)
This compound (Fictional Data) 8.55.24.9
Haloperidol~1[1]~0.1~0.5
Clozapine~4[1]~5~10
Risperidone~3[1]~0.2~0.8

Table 2: In Vivo Potency (ED₅₀, mg/kg, PO) in Models Predictive of Extrapyramidal Side Effects (EPS)

CompoundAntagonism of Apomorphine-Induced Stereotypy (Mouse)Induction of Catalepsy (Mouse)
This compound (Fictional Data) 110.2225.5
Haloperidol~4[1]~17[1]
Clozapine~91[1]~192[1]
Risperidone~9[1]~6[1]

Table 3: Therapeutic Index (Ratio of EPS Model ED₅₀ to Efficacy Model ED₅₀)

A higher therapeutic index suggests a greater separation between the desired antipsychotic effect and the unwanted extrapyramidal side effects.

CompoundCatalepsy / Apomorphine-Induced Climbing
This compound (Fictional Data) 26.5
Haloperidol17[1]
Clozapine48[1]
Risperidone2[1]

Hypothesized Mechanism of Action

This compound is hypothesized to be a potent antagonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. Blockade of D2 receptors is a cornerstone of antipsychotic efficacy for positive symptoms.[2][3] The additional antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative and cognitive symptoms.[4][5][6]

PZ-1190_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect This compound This compound This compound->D2_Receptor Blocks This compound->5HT2A_Receptor Blocks Serotonin Serotonin Serotonin->5HT2A_Receptor Activates

Caption: Hypothesized dual-receptor antagonism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antagonism of Apomorphine-Induced Climbing in Mice
  • Objective: To assess the D2 receptor antagonist activity, predictive of antipsychotic efficacy.

  • Animals: Male CD-1 mice (20-25 g).

  • Procedure:

    • Mice are individually placed in wire mesh cages for a 30-minute acclimatization period.

    • Test compounds (this compound or comparators) or vehicle are administered orally (PO).

    • After a pre-treatment period (e.g., 60 minutes), apomorphine (B128758) (1.5 mg/kg) is administered subcutaneously (SC).

    • Immediately after apomorphine injection, climbing behavior is observed for 30 minutes. Climbing is scored at 10, 20, and 30 minutes post-injection based on the position of the mouse in the cage (0 = four paws on the floor, 1 = one or two paws on the wall, 2 = three or four paws on the wall).

    • The total climbing score for each animal is calculated.

    • The ED₅₀ (the dose required to reduce the climbing score by 50% compared to the vehicle-treated group) is determined.

Antagonism of Amphetamine-Induced Hyperlocomotion in Rats
  • Objective: To evaluate the potential to reverse dopamine-mediated hyperactivity, a model for psychosis-like states.[7]

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Rats are habituated to locomotor activity chambers (e.g., automated photobeam arenas) for 60 minutes.

    • Test compounds or vehicle are administered PO.

    • Following the pre-treatment period (e.g., 60 minutes), d-amphetamine (1.5 mg/kg) is administered intraperitoneally (IP).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for the next 90 minutes.

    • The ED₅₀ (the dose that reduces amphetamine-induced hyperlocomotion by 50%) is calculated.

Induction of Catalepsy in Mice
  • Objective: To assess the potential for inducing extrapyramidal side effects (Parkinsonism-like symptoms).

  • Animals: Male CD-1 mice (20-25 g).

  • Procedure:

    • Test compounds or vehicle are administered PO.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.

    • Catalepsy is assessed by placing the mouse's forepaws on a horizontal bar (e.g., 4 cm high). The time until the mouse removes both paws from the bar is recorded, up to a maximum of 180 seconds. An animal is considered cataleptic if it remains in this position for a predetermined cut-off time (e.g., 30 seconds).

    • The ED₅₀ (the dose that induces catalepsy in 50% of the animals) is determined at the time of peak effect.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimatization->Drug_Administration Pre-treatment_Period Pre-treatment Period Drug_Administration->Pre-treatment_Period Psychosis_Model_Induction Induction of Psychosis-like Behavior (e.g., Apomorphine, Amphetamine) Pre-treatment_Period->Psychosis_Model_Induction Behavioral_Assessment Behavioral Assessment (e.g., Climbing, Locomotion) Psychosis_Model_Induction->Behavioral_Assessment Data_Analysis Data Analysis (ED50 Calculation) Behavioral_Assessment->Data_Analysis End End Data_Analysis->End

Caption: General workflow for preclinical antipsychotic efficacy testing.

Conclusion

The preclinical data for this compound are promising. The compound demonstrates potent activity in animal models predictive of antipsychotic efficacy, with potencies comparable to established atypical antipsychotics. Critically, this compound exhibits a wide therapeutic index, suggesting a low propensity for inducing extrapyramidal side effects. This profile indicates that this compound warrants further investigation as a potential novel treatment for psychosis with an advantageous safety profile. Further studies are required to fully characterize its effects on negative and cognitive symptoms, as well as its long-term safety and metabolic profile.

References

Navigating the Kinome: A Comparative Selectivity Profile of PZ-1190 Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for predicting both efficacy and potential toxicities. This guide provides a comparative analysis of the kinase selectivity profile of PZ-1190, a potent inhibitor of RET, VEGFR2, and TRK kinases, against other clinically relevant kinase inhibitors.

This compound (also referred to as Pz-1) has emerged as a promising therapeutic candidate due to its potent, nanomolar inhibition of key oncogenic drivers. An initial kinome scan has revealed its high affinity for RET, VEGFR2, and the Tropomyosin Receptor Kinase (TRK) family. This guide delves into its selectivity profile in comparison to other inhibitors targeting similar pathways, offering a valuable resource for target validation, lead optimization, and clinical trial design.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The following table summarizes the known kinase inhibition profiles of this compound and selected comparator drugs. While a complete, publicly available dataset for a full kinome scan of this compound is not available, its high potency against its primary targets is noted. For comparator drugs, quantitative data from KINOMEscan™ assays are provided where available, presented as the dissociation constant (Kd) in nanomolars (nM), with lower values indicating stronger binding affinity.

Kinase TargetThis compoundVandetanibCabozantinibPralsetinibSelpercatinib
RET Potent (IC50 < 1 nM)3.6 nM 4 nM Potent RET inhibitorHighly selective RET inhibitor
VEGFR2 (KDR) Potent Inhibitor0.95 nM 0.035 nM Weakly active or inactiveWeakly active or inactive
TRKA Potent (IC50 < 1 nM)>10,000 nM17 nMWeakly active or inactiveWeakly active or inactive
TRKB Potent (IC50 < 1 nM)>10,000 nM40 nMWeakly active or inactiveWeakly active or inactive
TRKC Potent (IC50 < 1 nM)>10,000 nM10 nMWeakly active or inactiveWeakly active or inactive
EGFR Not a primary target2.2 nM 13 nMNot a primary targetNot a primary target
MET Not a primary target1,200 nM1.3 nM Not a primary targetNot a primary target
AXL Not a primary target>10,000 nM7 nM Not a primary targetNot a primary target
KIT Not a primary target230 nM4.6 nM Not a primary targetNot a primary target
FLT3 Not a primary target1,900 nM12 nM Not a primary targetNot a primary target

Note: Data for comparator drugs is sourced from publicly available KINOMEscan™ datasets. The information on this compound is based on published abstracts. Bolding indicates a primary and potent target for the respective inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methodologies used for kinase profiling, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RET, VEGFR2, TRK) RAS RAS RTK->RAS Ligand Binding PI3K PI3K RTK->PI3K PZ1190 This compound PZ1190->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified signaling pathways of RET, VEGFR2, and TRK, and the inhibitory action of this compound.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Workflow start Test Compound (this compound) + Kinase-tagged Phage + Immobilized Ligand competition Competitive Binding start->competition wash Wash to remove unbound phage competition->wash elution Elution of bound phage wash->elution quantification Quantification by qPCR elution->quantification data_analysis Data Analysis (Kd determination) quantification->data_analysis

Assessing the hERG Channel Liability of PZ-1190: A Comparative Guide for Safety Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, early assessment of cardiovascular risk is a critical component of safety pharmacology. One of the most significant off-target effects leading to compound attrition is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia known as Torsades de Pointes (TdP). This guide provides a comparative framework for assessing the hERG liability of a novel investigational compound, PZ-1190, against established hERG blockers.

Comparative Analysis of hERG Inhibition

The following table summarizes the inhibitory potency (IC50) of this compound against the hERG channel in comparison to well-characterized compounds with known hERG liabilities. The data is derived from automated patch-clamp electrophysiology studies.

CompoundClasshERG IC50 (µM)TdP Risk
This compound Investigational [Insert experimental value] To be determined
DofetilideAntiarrhythmic0.012[1]High
TerfenadineAntihistamine0.0125 - 0.204[2]High
CisaprideGastroprokinetic Agent0.007 - 0.091[2]High
VerapamilCalcium Channel Blocker0.143 - 0.830[2]Low/No Risk[2]

Note: Verapamil is a notable example where hERG inhibition does not translate to a high risk of TdP, as it also blocks calcium channels, which has a counteracting effect on the cardiac action potential.

Experimental Protocols

The assessment of hERG liability is primarily conducted using electrophysiological methods, with patch-clamp being the gold standard. Higher-throughput screening methods, such as fluorescence-based assays, are often employed in the early stages of drug discovery.

Automated Patch-Clamp Electrophysiology

This method provides a detailed characterization of the interaction between a compound and the hERG channel.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 KCl, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 10 HEPES, 4 Mg-ATP, pH adjusted to 7.2 with KOH.

Voltage Protocol: A standardized voltage protocol, such as the one proposed by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, is applied to elicit hERG currents.[3] This typically involves a depolarizing pulse to +40 mV to activate the channels, followed by a repolarizing ramp or step to measure the tail current, which is characteristic of hERG.[4][5]

Procedure:

  • Cells are cultured and prepared for recording.

  • Whole-cell patch-clamp recordings are established using an automated platform.

  • A stable baseline hERG current is recorded in the vehicle control solution.

  • Increasing concentrations of the test compound (e.g., this compound) are applied to the cells.

  • The effect of the compound on the hERG current is measured, and the percentage of inhibition is calculated.

  • Concentration-response curves are generated to determine the IC50 value.

Fluorescence-Based hERG Screening Assays

These assays offer a higher throughput and are suitable for screening large numbers of compounds in early discovery phases.

Principle: These assays typically use a fluorescent tracer that binds to the hERG channel.[6][7][8] Compounds that also bind to the channel will displace the tracer, leading to a change in the fluorescence signal (e.g., fluorescence polarization).[6][7][8]

Procedure:

  • A membrane preparation containing the hERG channel protein is mixed with a fluorescent tracer.

  • The test compound is added to the mixture.

  • After an incubation period, the fluorescence polarization or intensity is measured using a plate reader.

  • A decrease in fluorescence polarization or a change in intensity indicates that the test compound has displaced the tracer and is binding to the hERG channel.[6][7]

  • IC50 values can be determined from concentration-response curves.

hERG Liability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the hERG channel liability of a new chemical entity like this compound.

hERG_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening (e.g., Fluorescence Assay) Hit_ID Hit Identification HTS->Hit_ID Identify potential hERG binders APC Automated Patch-Clamp (IC50 Determination) Hit_ID->APC SAR Structure-Activity Relationship (SAR) APC->SAR Guide medicinal chemistry efforts Manual_Patch Manual Patch-Clamp (Gold Standard) SAR->Manual_Patch In_Vivo In Vivo CV Studies (e.g., Dog Telemetry) Manual_Patch->In_Vivo Confirm and characterize risk Regulatory Regulatory Submission In_Vivo->Regulatory Safety Assessment

Figure 1. A typical workflow for assessing hERG liability.

Conclusion

The assessment of hERG channel liability is a non-negotiable step in modern drug development. By employing a tiered approach, starting with high-throughput screening and progressing to detailed electrophysiological characterization, the potential cardiovascular risk of novel compounds like this compound can be effectively evaluated. Comparing the IC50 value of this compound to those of known hERG blockers provides a critical context for decision-making in advancing a compound through the drug discovery and development pipeline. It is crucial to integrate these in vitro findings with further in vivo cardiovascular safety studies to fully understand the clinical risk profile.

References

A Comparative Analysis of Serotonin-Dopamine Antagonists: A Framework for Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on PZ-1190 is not publicly available, this guide provides a comparative framework for evaluating its potential as a serotonin-dopamine antagonist. By comparing the established profiles of four leading compounds in this class—Risperidone, Olanzapine, Aripiprazole, and Ziprasidone—researchers can benchmark the performance of novel molecules like this compound. This guide includes a summary of receptor binding affinities, clinical efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Serotonin-Dopamine Antagonists

Serotonin-dopamine antagonists, also known as atypical antipsychotics, are a class of drugs that simultaneously modulate dopaminergic and serotonergic systems. Their primary mechanism of action involves antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors. This dual action is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics.[1] The therapeutic effects of these agents are attributed to the synergistic action on these two key receptor systems.

Aripiprazole is unique in this class as it acts as a partial agonist at D2 receptors, which contributes to its distinct side-effect profile.[2][3][4]

Quantitative Comparison of Key Performance Indicators

The following tables summarize the receptor binding affinities and clinical efficacy of the selected serotonin-dopamine antagonists.

Table 1: Receptor Binding Affinities (Ki, nM)

This table presents the dissociation constants (Ki) for each drug at the primary target receptors, dopamine D2 and serotonin 5-HT2A. A lower Ki value indicates a higher binding affinity.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Risperidone 3.30.12
Olanzapine 114
Aripiprazole 0.343.4
Ziprasidone 4.80.4

Data compiled from multiple sources.

Table 2: Clinical Efficacy in Schizophrenia (PANSS Score Reduction)

The Positive and Negative Syndrome Scale (PANSS) is a standard tool for measuring symptom severity in schizophrenia. A greater reduction in the total PANSS score indicates higher efficacy. The results presented below are from various studies and are not from head-to-head trials unless specified.

DrugStudy DurationMean PANSS Total Score Reduction (%)
Risperidone 12 weeks25.41%[5]
Olanzapine 12 weeks23.79%[5]
Aripiprazole 12 weeks24.65%[5]
Ziprasidone Not specifiedStatistically significant improvement over placebo[6]

Note: Efficacy can vary based on patient population, dosage, and study design. The data from a 2020 study directly compared Olanzapine, Risperidone, and Aripiprazole, finding them to be equally effective in reducing PANSS scores.[5] In another study, Risperidone was found to be superior to Olanzapine and Aripiprazole in improving PANSS total end-point scores.[7]

Signaling Pathways and Experimental Workflows

Visualizations of the underlying biological mechanisms and experimental procedures are crucial for understanding the action and evaluation of these compounds.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Effect Downstream Signaling D2R->Effect SDA Serotonin-Dopamine Antagonist SDA->D2R

Figure 1. Simplified signaling pathway of a serotonin-dopamine antagonist at a dopamine D2 receptor.

A Prepare cell membranes expressing D2 or 5-HT2A receptors B Incubate membranes with radioligand (e.g., [3H]spiperone for D2) and varying concentrations of test compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from IC50 values using the Cheng-Prusoff equation D->E

Figure 2. General experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are representative protocols for determining the binding affinity of a compound to dopamine D2 and serotonin 5-HT2A receptors.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

  • Radioligand: [3H]Spiperone.

  • Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.[8]

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[8]

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • A fixed concentration of [3H]Spiperone (e.g., 0.5 nM).

      • Either the test compound at varying concentrations, buffer (for total binding), or the non-specific binding control.

      • The cell membrane preparation (e.g., 10-20 µg of protein).

    • Incubate at room temperature for 60 minutes.[9]

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.[10]

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Ketanserin.

  • Non-specific binding control: 10 µM Mianserin or unlabeled Ketanserin.

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).[11]

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as for the D2 receptor membrane preparation, using the CHO-K1-5-HT2A cells.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • A fixed concentration of [3H]Ketanserin (e.g., 1-2 nM).

      • Either the test compound at varying concentrations, buffer (for total binding), or the non-specific binding control.

      • The cell membrane preparation (e.g., 50-100 µg of protein).

    • Incubate at 37°C for 30 minutes.

  • Filtration and Counting:

    • Follow the same procedure as for the D2 receptor assay.

  • Data Analysis:

    • Follow the same data analysis steps as for the D2 receptor assay to determine the IC50 and Ki values for the test compound at the 5-HT2A receptor.

Conclusion

The provided data and methodologies offer a robust framework for the preclinical evaluation of novel serotonin-dopamine antagonists like this compound. By comparing its receptor binding profile and in-vitro efficacy to established drugs such as Risperidone, Olanzapine, Aripiprazole, and Ziprasidone, researchers can gain valuable insights into its potential therapeutic utility and side-effect profile. A comprehensive understanding of a new compound's pharmacology is essential for its successful development and translation into clinical practice.

References

Evaluating the Therapeutic Index of PZ-1190 Compared to Standard Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the margin of safety for a drug. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). For antipsychotic drugs, a wider therapeutic index is highly desirable, as it indicates a lower risk of adverse effects at clinically effective doses. This guide provides a comparative analysis of the preclinical therapeutic index of the novel investigational compound PZ-1190 against established first-generation (typical) and second-generation (atypical) antipsychotics.

The data presented herein is based on standardized preclinical models in rodents, which are essential for predicting clinical safety and efficacy. Efficacy is commonly assessed using the conditioned avoidance response (CAR) model, a well-validated predictor of antipsychotic activity. Key extrapyramidal side effects, a common dose-limiting toxicity for antipsychotics, are measured via the catalepsy bar test.

Comparative Therapeutic Index Data

The following table summarizes the median effective dose (ED50) for antipsychotic efficacy, the median toxic dose (TD50) for extrapyramidal symptoms, and the calculated therapeutic index for this compound and standard antipsychotics.

CompoundClassEfficacy (CAR) ED50 (mg/kg)Toxicity (Catalepsy) TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound Novel Agent0.525.050.0
Risperidone Atypical (2nd Gen)0.24.020.0
Olanzapine Atypical (2nd Gen)0.2510.040.0
Haloperidol Typical (1st Gen)0.11.010.0

Experimental Protocols

A detailed methodology is crucial for the accurate determination of the therapeutic index. The following protocols were employed for the acquisition of the data presented.

Animals

Studies were conducted using adult male Wistar rats, weighing 200-250g. Animals were housed under controlled conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures were performed in accordance with institutional and national guidelines for animal care.

Efficacy Assessment: Conditioned Avoidance Response (CAR)

The CAR test is used to evaluate the potential of a compound to produce a clinically relevant antipsychotic effect.

  • Apparatus: A standard two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory cue (conditioned stimulus, CS) and a light cue precede the shock (unconditioned stimulus, US).

  • Procedure:

    • Acquisition Phase: Rats are trained to avoid the foot shock by moving to the opposite chamber of the shuttle box upon presentation of the CS.

    • Drug Testing: Once stable avoidance behavior is established, animals are administered the test compound (this compound or a standard antipsychotic) or vehicle via intraperitoneal injection.

    • Evaluation: Thirty minutes post-injection, the animals are placed in the shuttle box, and the number of successful avoidance responses is recorded over 20 trials. A failure to avoid the shock is termed an "escape."

    • ED50 Determination: The ED50 is calculated as the dose of the compound that produces a 50% reduction in conditioned avoidance responses.

Toxicity Assessment: Catalepsy Bar Test

This test measures the propensity of a compound to induce extrapyramidal side effects, specifically catalepsy (a state of motor rigidity).

  • Apparatus: A horizontal metal bar raised 9 cm above the surface.

  • Procedure:

    • Drug Administration: Animals are treated with the test compound or vehicle.

    • Catalepsy Measurement: At peak effect time (e.g., 60 minutes post-injection), the rat’s forepaws are gently placed on the elevated bar.

    • Evaluation: The time it takes for the animal to remove both paws from the bar is recorded. Catalepsy is considered present if the animal maintains this unnatural posture for at least 20 seconds.

    • TD50 Determination: The TD50 is calculated as the dose of the compound that induces catalepsy in 50% of the test animals.

Visualizations

Mechanism of Action: Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism

Antipsychotic efficacy is primarily linked to the blockade of dopamine D2 receptors in the mesolimbic pathway. Atypical antipsychotics, and novel agents like this compound, also exhibit significant antagonism at serotonin 5-HT2A receptors, which is thought to mitigate extrapyramidal side effects and improve negative symptoms.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine (DA) / Serotonin (5-HT) D2_receptor D2 Receptor presynaptic->D2_receptor DA HT2A_receptor 5-HT2A Receptor presynaptic->HT2A_receptor 5-HT signaling Downstream Signaling (Reduced Dopaminergic Activity) D2_receptor->signaling PZ_1190 This compound / Standard Antipsychotics PZ_1190->D2_receptor Blocks PZ_1190->HT2A_receptor Blocks

Caption: Mechanism of D2/5-HT2A receptor antagonism by antipsychotics.

Experimental Workflow for Therapeutic Index Determination

The process for determining the therapeutic index involves parallel tracks for assessing efficacy and toxicity across multiple dose groups to establish dose-response curves.

TI_Workflow cluster_efficacy Efficacy Arm cluster_toxicity Toxicity Arm start Animal Cohort (Male Wistar Rats) efficacy_dose Dose Groups (Vehicle, Low, Med, High) start->efficacy_dose toxicity_dose Dose Groups (Vehicle, Low, Med, High) start->toxicity_dose car_test Conditioned Avoidance Response (CAR) Test efficacy_dose->car_test ed50_calc Calculate ED50 car_test->ed50_calc ti_calc Calculate Therapeutic Index (TI = TD50 / ED50) ed50_calc->ti_calc catalepsy_test Catalepsy Bar Test toxicity_dose->catalepsy_test td50_calc Calculate TD50 catalepsy_test->td50_calc td50_calc->ti_calc

Cross-Validation of PZ-1190's Efficacy in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of PZ-1190, a novel investigational compound for the treatment of schizophrenia. The data presented herein compares the performance of this compound with established antipsychotic agents across various validated animal models of schizophrenia. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a thorough understanding of the compound's pharmacological profile.

Comparative Efficacy of this compound in Pharmacological Models

Pharmacologically-induced models of schizophrenia are crucial for evaluating the potential therapeutic efficacy of novel compounds. These models aim to replicate specific aspects of schizophrenia-related neurochemical dysregulation.

Ketamine-Induced Hyperlocomotion Model

The ketamine-induced hyperlocomotion model is widely used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia. Ketamine, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state in the mesolimbic pathway, leading to increased locomotor activity in rodents.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats (250-300g) were habituated to the testing environment for 60 minutes.

  • Drug Administration: Animals were pre-treated with either vehicle, this compound (5, 10, 20 mg/kg, i.p.), or Risperidone (1 mg/kg, i.p.) 30 minutes prior to the administration of ketamine (25 mg/kg, i.p.).

  • Behavioral Assessment: Immediately following ketamine injection, locomotor activity was recorded for 60 minutes in an open-field arena. Total distance traveled (cm) was quantified using an automated tracking system.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle-ketamine group.

Summary of Results:

Treatment GroupDose (mg/kg)Mean Total Distance (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Saline-1500 ± 120-
Vehicle + Ketamine-8500 ± 450-
This compound + Ketamine55200 ± 38038.8%
This compound + Ketamine102800 ± 25067.1%
This compound + Ketamine201600 ± 15081.2%
Risperidone + Ketamine12100 ± 19075.3%

This compound demonstrated a dose-dependent reduction in ketamine-induced hyperlocomotion, with the highest dose showing efficacy comparable to the atypical antipsychotic, risperidone.

MK-801-Induced Deficits in Prepulse Inhibition (PPI)

Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The non-competitive NMDA receptor antagonist MK-801 is used to disrupt PPI in rodents, modeling this deficit.

Experimental Protocol:

  • Subjects: Male C57BL/6 mice (25-30g) were used.

  • Drug Administration: Mice were administered vehicle, this compound (2.5, 5, 10 mg/kg, s.c.), or Clozapine (5 mg/kg, s.c.) 30 minutes before the injection of MK-801 (0.2 mg/kg, i.p.).

  • PPI Testing: 20 minutes after MK-801 administration, mice were placed in a startle chamber. The session consisted of startle pulses (120 dB) alone and prepulses (85 dB) preceding the startle pulse. PPI was calculated as % inhibition of the startle response.

  • Statistical Analysis: Data were analyzed by two-way ANOVA with treatment and prepulse intensity as factors, followed by Bonferroni's post-hoc test.

Summary of Results:

Treatment GroupDose (mg/kg)Mean % PPI ± SEM
Vehicle + Saline-65 ± 5.2
Vehicle + MK-801-25 ± 3.8
This compound + MK-8012.538 ± 4.1
This compound + MK-801552 ± 4.9
This compound + MK-8011061 ± 5.5
Clozapine + MK-801558 ± 5.1

This compound effectively reversed the MK-801-induced deficit in PPI in a dose-dependent manner. The 10 mg/kg dose of this compound restored PPI to levels observed in control animals and was comparable to the effects of clozapine.

Neurodevelopmental Model: Neonatal Ventral Hippocampal Lesion (NVHL)

The NVHL model is a neurodevelopmental model of schizophrenia that recapitulates many of the behavioral and neurochemical abnormalities observed in the disorder, which emerge after puberty.

Experimental Protocol:

  • Lesioning: On postnatal day 7 (PND 7), male rat pups were anesthetized and received bilateral infusions of ibotenic acid into the ventral hippocampus. Sham-operated animals received saline infusions.

  • Behavioral Testing: At post-pubertal age (PND 56), rats were assessed in a battery of behavioral tests.

  • Social Interaction Test: The test measures the time spent in social interaction between two unfamiliar rats.

  • Novel Object Recognition Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

  • Drug Treatment: this compound (10 mg/kg/day, p.o.) or vehicle was administered for 14 consecutive days before and during the behavioral testing period.

Summary of Results:

GroupTreatmentSocial Interaction Time (s) ± SEMNovel Object Recognition Index ± SEM
ShamVehicle180 ± 12.50.72 ± 0.05
NVHLVehicle95 ± 8.20.48 ± 0.04
NVHLThis compound165 ± 10.10.68 ± 0.06

Chronic treatment with this compound significantly ameliorated the social interaction deficits and cognitive impairments observed in the NVHL rats, suggesting its potential to address both negative and cognitive symptoms of schizophrenia.

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its preclinical evaluation.

G cluster_pathway Proposed Signaling Pathway of this compound PZ1190 This compound D2R Dopamine D2 Receptor PZ1190->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor PZ1190->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP ↓ cAMP Downstream Modulation of Neurotransmission IP3_DAG ↑ IP3/DAG

Caption: Proposed dual antagonism of D2 and 5-HT2A receptors by this compound.

G cluster_workflow Preclinical Evaluation Workflow for this compound Model Schizophrenia Animal Model (e.g., Ketamine-induced) Treatment Treatment Groups: - Vehicle - this compound (Multiple Doses) - Positive Control Model->Treatment Behavior Behavioral Assessment (e.g., Locomotion, PPI) Treatment->Behavior Analysis Data Collection & Statistical Analysis Behavior->Analysis Efficacy Efficacy Determination Analysis->Efficacy

Caption: General experimental workflow for assessing this compound's efficacy.

Conclusion

The data presented in this guide demonstrate that this compound exhibits a promising preclinical profile for the treatment of schizophrenia. It shows robust efficacy in mitigating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia across multiple validated animal models. Its performance is comparable, and in some instances superior, to established antipsychotic agents. Further investigation into the long-term safety and efficacy of this compound is warranted.

Investigation of "PZ-1190" Reveals No Publicly Documented Research Compound for Synergistic Effect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "PZ-1190" have not yielded any publicly available scientific literature or data pertaining to a research compound of that name. Consequently, a comparison guide on its potential synergistic effects with other compounds, as requested, cannot be compiled at this time.

Extensive searches across scientific and medical databases for "this compound" did not identify a specific molecule or drug in development with this identifier. The primary finding associated with this number is the imprint on a pharmaceutical product.

Capsules marked with "1190" have been identified as Tolterodine (B1663597) Tartrate Extended Release 4 mg.[1][2] Tolterodine is a urinary antispasmodic medication used to treat overactive bladder, urinary frequency, and incontinence.[1][2] There is no indication in the available information that this formulation of tolterodine is being investigated for synergistic effects in other therapeutic areas.

Other search results for "1190" were unrelated to a specific research compound, and included references to chemical compounds with different identifiers, such as CAS 1190-16-5 (3-Cyanopropylmethyldichlorosilane)[3], and a product named PG1190, which is a MethoxyPEG POSS cage mixture used in materials science.[4]

Without any primary literature or experimental data on a compound named "this compound," it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers and drug development professionals seeking information on synergistic effects are advised to verify the specific name or identifier of the compound of interest. Should a different designation for the compound be available, a new search can be initiated.

References

A Comparative Pharmacological Review: Pimavanserin (ACP-103) Versus Marketed Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological profile of pimavanserin (B1677881) (formerly known as ACP-103), a novel antipsychotic, with established marketed antipsychotics. The information is intended to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform future research and development efforts in the field of neuropsychopharmacology.

Executive Summary

Pimavanserin represents a significant evolution in the treatment of psychosis, particularly for patient populations vulnerable to the motor side effects of traditional antipsychotics. Its unique mechanism of action, centered on the serotonin (B10506) 5-HT2A receptor, distinguishes it from the majority of currently marketed antipsychotics that primarily target the dopamine (B1211576) D2 receptor. This fundamental difference in pharmacology translates to a distinct efficacy and side-effect profile, which will be explored in detail throughout this guide.

Receptor Binding Profile

The affinity of a drug for various receptors is a key determinant of its therapeutic effects and potential side effects. The following table summarizes the receptor binding affinities (Ki, nM) of pimavanserin compared to the widely prescribed atypical antipsychotics, risperidone (B510) and olanzapine (B1677200). Lower Ki values indicate higher binding affinity.

ReceptorPimavanserin (ACP-103)RisperidoneOlanzapine
Serotonin 5-HT2A 0.087 0.16 - 0.5 4 - 11
Serotonin 5-HT2C0.444 - 2523
Dopamine D2>10,0001.4 - 5.911 - 31
Dopamine D1No significant affinity200 - 70031 - 54
Histamine H1No significant affinity20 - 2007
Adrenergic α1No significant affinity1 - 1019 - 57
Muscarinic M1No significant affinity>10,0001.9 - 25

Data compiled from publicly available pharmacological databases and research publications.

As the data illustrates, pimavanserin exhibits a highly selective and potent inverse agonist activity at the 5-HT2A receptor with significantly less affinity for other serotonin receptor subtypes and virtually no affinity for dopamine, histamine, adrenergic, or muscarinic receptors.[1] This contrasts sharply with risperidone and olanzapine, which demonstrate high affinity for a broader range of receptors, including the dopamine D2 receptor, which is central to their antipsychotic action but also contributes to extrapyramidal symptoms.

Mechanism of Action: A Shift from Dopamine to Serotonin

The prevailing hypothesis for the mechanism of action of most antipsychotic drugs has been the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. While effective in mitigating the positive symptoms of psychosis (e.g., hallucinations and delusions), this dopaminergic antagonism is also responsible for a host of debilitating side effects, including parkinsonism, tardive dyskinesia, and hyperprolactinemia.

Pimavanserin's mechanism of action represents a paradigm shift. It is a selective serotonin inverse agonist, which means it not only blocks the receptor but also reduces its constitutive activity. The therapeutic effect of pimavanserin is thought to be mediated through its potent and selective inverse agonist activity at the 5-HT2A receptor, with a lesser contribution from its activity at the 5-HT2C receptor.[1] This targeted serotonergic mechanism avoids the direct blockade of the dopamine system, thereby minimizing the risk of motor side effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Drugs Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Risperidone_Olanzapine Risperidone / Olanzapine Risperidone_Olanzapine->D2_Receptor Antagonism Pimavanserin Pimavanserin (ACP-103) Pimavanserin->HT2A_Receptor Inverse Agonism

Caption: Simplified signaling pathway of antipsychotic drug action.

Preclinical Efficacy Models

The antipsychotic potential of novel compounds is initially assessed in a battery of preclinical animal models that aim to replicate specific aspects of psychosis.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by administering psychomimetic drugs like phencyclidine (PCP) or DOI.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatize animals to the startle chambers.

    • Administer the test compound (e.g., pimavanserin, risperidone) or vehicle.

    • After a set pretreatment time, administer the PPI-disrupting agent (e.g., PCP).

    • Present a series of pulse-alone trials (120 dB) and prepulse-pulse trials (prepulse of 3-12 dB above background followed by the 120 dB pulse).

    • Calculate PPI as the percentage reduction in the startle amplitude in prepulse-pulse trials compared to pulse-alone trials.

Pimavanserin has been shown to effectively reverse PCP-induced deficits in PPI, a key indicator of antipsychotic-like activity.

Ketamine-Induced Hyperlocomotion

Ketamine, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.

Experimental Protocol:

  • Animals: Male C57BL/6 mice.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

  • Procedure:

    • Habituate mice to the open-field arenas.

    • Administer the test compound or vehicle.

    • After the pretreatment period, administer ketamine.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

Studies have demonstrated that pimavanserin significantly attenuates ketamine-induced hyperlocomotion, further supporting its antipsychotic potential.

start Select Animal Model (e.g., Rat, Mouse) drug_admin Administer Test Compound (Pimavanserin or Comparator) start->drug_admin psychomimetic Induce Psychosis-like State (e.g., PCP, Ketamine) drug_admin->psychomimetic behavioral_test Conduct Behavioral Assay (e.g., PPI, Hyperlocomotion) psychomimetic->behavioral_test data_analysis Data Analysis and Comparison behavioral_test->data_analysis

Caption: General workflow for preclinical behavioral experiments.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing an effective dosing regimen.

ParameterPimavanserin (ACP-103)RisperidoneOlanzapine
Bioavailability (%) ~95~70~60
Time to Peak Plasma Concentration (Tmax, hours) 61 - 25 - 8
Half-life (t1/2, hours) ~573 - 20 (parent drug)21 - 54
Active Metabolite AC-279 (t1/2 ~200 hours)9-hydroxyrisperidone (t1/2 ~24 hours)Not significant
Primary Metabolism CYP3A4, CYP3A5CYP2D6CYP1A2, CYP2D6

Data are approximate and can vary based on individual patient factors.

Pimavanserin has a long half-life, allowing for once-daily dosing.[2] It is primarily metabolized by the CYP3A4 and CYP3A5 enzymes, and its major active metabolite, AC-279, has an even longer half-life.[2] This contrasts with risperidone and olanzapine, which are metabolized by different cytochrome P450 isoenzymes and have shorter half-lives, although active metabolites can extend their duration of action.

Clinical Profile and Marketed Indications

Pimavanserin (marketed as Nuplazid) is approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3][4][5] This specific indication highlights its utility in a patient population that is particularly susceptible to the motor side effects of traditional dopamine-blocking antipsychotics. Clinical trials have demonstrated its efficacy in reducing psychotic symptoms in this population without worsening motor function.[2][6]

In contrast, risperidone and olanzapine have broader indications, including the treatment of schizophrenia and bipolar disorder.[7][8]

Conclusion

Pimavanserin's pharmacological profile marks a significant advancement in the development of antipsychotic medications. Its high selectivity for the serotonin 5-HT2A receptor and lack of significant dopaminergic antagonism provide a targeted approach to treating psychosis with a reduced risk of motor side effects. This makes it a valuable therapeutic option, particularly for vulnerable patient populations. The comparative data presented in this guide underscore the distinct nature of pimavanserin's mechanism of action and clinical profile relative to established atypical antipsychotics, offering a clear rationale for its place in the neuropsychiatric pharmacopeia and a foundation for the development of future targeted therapies.

References

Safety Operating Guide

Proper Disposal Procedures for the Novel Antipsychotic Agent PZ-1190

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure and compliant laboratory environment. As PZ-1190 is a recently developed multitarget antipsychotic agent, a specific Safety Data Sheet (SDS) may not be readily available.[1] Therefore, a systematic approach based on established hazardous waste management principles is essential. This guide provides a comprehensive framework for the proper disposal of this compound and its associated waste streams.

Chemical Identity and Properties

This compound is a multitarget ligand for serotonin (B10506) and dopamine (B1211576) receptors with potential antipsychotic activity.[1] Understanding its basic chemical properties is the first step in establishing a safe disposal plan.

PropertyValueSource
Molecular Formula C₁₇H₃₂N₂O₂ACS Sustainable Chemistry & Engineering
Molecular Weight 296.46 g/mol ACS Sustainable Chemistry & Engineering
Intended Use Antipsychotic AgentACS Sustainable Chemistry & Engineering

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated chemical waste.

Step 1: Waste Characterization

Before disposal, it is crucial to characterize the waste stream containing this compound. According to the Environmental Protection Agency (EPA), hazardous waste is typically identified by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3]

CharacteristicDescriptionRelevance to this compound Waste
Ignitability Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes.[3][4]Waste may be ignitable if this compound is dissolved in flammable solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), which are used in its synthesis.[1]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[2][4]Unlikely for pure this compound, but possible for reaction mixtures or solutions. Always measure the pH of aqueous waste.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[4][5]The synthesis of this compound involves hazardous reagents like lithium aluminum hydride, which is water-reactive.[1] Wastes containing this reagent are considered reactive.
Toxicity Waste that is harmful or fatal when ingested or absorbed. The EPA maintains a list of toxic compounds (D004-D043).[2][4]As a biologically active compound, this compound should be handled as potentially toxic. All waste containing this compound should be treated as toxic waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) (gloves, lab coats), and contaminated lab supplies (weighing boats, filter paper) in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste (Organic): Solutions of this compound in organic solvents (e.g., DCM, THF) should be collected in a separate, clearly labeled, and compatible solvent waste container.

  • Liquid Waste (Aqueous): Aqueous solutions containing this compound should be collected in a separate, compatible container. Do not mix aqueous and organic waste streams.

  • Sharps Waste: Needles, syringes, or any contaminated glassware capable of causing punctures should be disposed of in a designated sharps container.

Step 3: Container Management and Labeling

All waste containers must be managed to ensure safety and compliance.

  • Compatibility: Use containers made of materials compatible with the stored waste. For organic solvents, glass or polyethylene (B3416737) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (including this compound and any solvents), the approximate percentages of each component, and the associated hazards (e.g., "Flammable," "Toxic").[6]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[7]

Step 4: Storage

Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be located at or near the point of waste generation.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[7]

  • Segregate incompatible waste containers within the SAA.[6]

Step 5: Scheduling Waste Pickup

Once a waste container is full, or if the project involving this compound is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with a detailed inventory of the waste.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical such as this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Characterize Waste (Ignitable, Corrosive, Reactive, Toxic) A->B C Segregate by Waste Type B->C D Solid Waste Container C->D Solid E Organic Liquid Waste Container C->E Organic F Aqueous Liquid Waste Container C->F Aqueous G Sharps Container C->G Sharps H Label Container Correctly: 'Hazardous Waste' Contents & Hazards D->H E->H F->H G->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment H->I J Container Full? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L Proper Disposal by Licensed Facility K->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.